molecular formula C8H8ClNO2 B1299113 H-D-Phg(4-Cl)-OH CAS No. 43189-37-3

H-D-Phg(4-Cl)-OH

Katalognummer: B1299113
CAS-Nummer: 43189-37-3
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: QGJGBYXRJVIYGA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Phg(4-Cl)-OH is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound (r)-2-Amino-2-(4-chlorophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJGBYXRJVIYGA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353306
Record name D-4-Chlorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-37-3
Record name D-4-Chlorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino(4-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-Chlorophenyl)glycine, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QED7UA2ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. As a chiral building block, its enantiomerically pure form is a valuable precursor for the synthesis of complex bioactive molecules.

Physicochemical and Spectroscopic Properties

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-Chlorophenylglycine, is a crystalline solid.[1] Its core structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group. This substitution pattern renders the alpha-carbon a stereocenter, giving rise to two enantiomers: (R) and (S).[2]

General and Physicochemical Data

The fundamental chemical and physical properties of (R)-2-Amino-2-(4-chlorophenyl)acetic acid are summarized in the table below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid[1]
Synonyms D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine, H-D-Phg(4-Cl)-OH[1]
CAS Number 43189-37-3[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Monoisotopic Mass 185.0243562 Da[1][2]
Melting Point 220-230 °C (for racemic mixture)[3]
Boiling Point 328.8 ± 32.0 °C at 760 mmHg (Predicted)[3]
pKa 1.81 ± 0.10 (Predicted)[3]
XLogP3 -1.1[1]
Appearance White to off-white solid[4]
Solubility Water: 1 mg/mL (requires sonication and pH adjustment to 3 with HCl)0.1 M NaOH: Soluble (almost transparent)[3][4]
Spectroscopic Data (Predicted)

Table 1.2.1: Predicted ¹H and ¹³C NMR Data [2]

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
Aromatic-H 7.3 - 7.5 Doublet
α-H ~4.5 - 5.0 Singlet/Doublet
NH₂ Variable Broad Singlet
COOH Variable Broad Singlet
¹³C NMR
C=O ~170 - 175 -
C-Cl ~133 - 135 -
Aromatic C-H ~128 - 130 -
α-C ~55 - 60 -

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 1.2.2: Predicted Mass Spectrometry Data [2]

Ionization Mode Ion Type Predicted m/z
ESI Positive [M+H]⁺ 186.03
[M+Na]⁺ 208.01
ESI Negative [M-H]⁻ 184.02
EI Fragmentation [M-COOH]⁺ 140.03

Note: Predicted m/z values are based on the monoisotopic mass.

Table 1.2.3: Key Infrared (IR) Spectroscopy Absorption Bands [2]

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500 - 3300 (Broad)
N-H (Amine) Stretching 3200 - 3500
C=O (Carboxylic Acid) Stretching 1700 - 1730
C=C (Aromatic) Stretching 1450 - 1600
C-N Stretching 1020 - 1250

| C-Cl | Stretching | 700 - 850 |

Experimental Protocols

The generation of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid is critical for its use in stereospecific applications. The following sections detail common experimental procedures for its synthesis, resolution, and analysis.

Synthesis and Chemical Resolution

A common route to chiral phenylglycines is the Strecker synthesis to produce the racemic mixture, followed by classical resolution using a chiral resolving agent.

Protocol: Synthesis of (±)-2-Amino-2-(4-chlorophenyl)acetic acid and Resolution

  • Racemate Synthesis (Strecker Reaction):

    • To a stirred solution of 4-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) in a 1:1 mixture of methanol and water, heat the reaction to 65-70°C.[5]

    • Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, cool the reaction mixture and perform an acidic workup to hydrolyze the intermediate aminonitrile to the racemic amino acid.

    • Isolate the crude (±)-4-chlorophenylglycine by filtration and wash with cold water.

  • Enantiomeric Resolution:

    • Dissolve the racemic 2-chlorophenylglycine and a stoichiometric amount of a chiral resolving agent, such as D-(−)-10-camphorsulfonic acid, in water.[5]

    • Heat the solution to 85°C for approximately 30 minutes to ensure complete salt formation and dissolution.[5]

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

    • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.

    • To liberate the free amino acid, dissolve the collected crystals in water and adjust the pH to the isoelectric point of the amino acid using a base (e.g., NaOH solution).[5]

    • The enantiomerically enriched (R)-2-Amino-2-(4-chlorophenyl)acetic acid will precipitate and can be collected by filtration, washed, and dried.

    • The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC.

Enzymatic Resolution

Enzymatic methods offer high selectivity under mild conditions. Penicillin G acylase is effective for resolving N-acylated phenylglycines.

Protocol: Enzymatic Resolution of N-Phenylacetyl-(±)-4-chlorophenylglycine

  • Substrate Preparation (N-Acetylation):

    • Suspend (±)-4-chlorophenylglycine in an appropriate solvent.

    • Add an acylating agent, such as phenylacetyl chloride, under basic conditions (e.g., using NaOH or NaHCO₃) to synthesize N-phenylacetyl-(±)-4-chlorophenylglycine.

    • Isolate the acylated product after an acidic workup.

  • Enzymatic Hydrolysis:

    • Prepare a solution of the N-phenylacetyl-(±)-4-chlorophenylglycine substrate in water, adjusting the pH to the optimal range for the enzyme (typically pH 7-8).[6]

    • Add immobilized Penicillin G Acylase to the solution (e.g., an enzyme:substrate ratio of 1:5 w/w).[6]

    • Maintain the reaction at a constant temperature (e.g., 25-37°C) with gentle stirring for several hours.[6] The enzyme will selectively hydrolyze the N-phenylacetyl group from the (S)-enantiomer.

    • Monitor the reaction progress by HPLC.

    • Upon reaching ~50% conversion, stop the reaction by filtering off the immobilized enzyme (which can be recycled).[6]

    • The reaction mixture will contain (R)-N-phenylacetyl-4-chlorophenylglycine and the free (S)-4-chlorophenylglycine.

  • Product Separation:

    • Separate the unreacted (R)-N-phenylacetyl-4-chlorophenylglycine from the free (S)-amino acid based on solubility differences at different pH values. Acidify the solution to precipitate the acylated (R)-enantiomer, leaving the more soluble (S)-amino acid in the aqueous phase.

    • The desired (R)-enantiomer can then be obtained by chemical hydrolysis of the N-phenylacetyl group.

Chiral HPLC Analysis

Determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol: Representative Chiral HPLC Method

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based Chiral Stationary Phase). These columns are effective for separating underivatized amino acids.[7]

  • Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). The exact ratio should be optimized for best resolution. A starting point could be 80:20 (Methanol:Water) with 0.1% formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Expected Elution: On macrocyclic glycopeptide CSPs, the D-enantiomer ((R)-form) is typically retained longer than the L-enantiomer ((S)-form).[7]

Visualized Workflows and Relationships

Synthesis and Resolution Workflow

The following diagram illustrates the two primary pathways for obtaining enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid from a common starting material.

G cluster_start Starting Materials cluster_racemate Racemic Synthesis cluster_resolution Resolution Pathways cluster_products Final Products 4-Cl-Benzaldehyde 4-Cl-Benzaldehyde Strecker_Synth Strecker Synthesis 4-Cl-Benzaldehyde->Strecker_Synth Racemate (R,S)-4-Cl-Phenylglycine Strecker_Synth->Racemate Chem_Res Chemical Resolution (e.g., with Chiral Acid) Racemate->Chem_Res Route 1 Enz_Res_Path Enzymatic Resolution Racemate->Enz_Res_Path Route 2 R_Product (R)-4-Cl-Phenylglycine Chem_Res->R_Product S_Product (S)-4-Cl-Phenylglycine (Byproduct) Chem_Res->S_Product Enz_Res_Path->R_Product Enz_Res_Path->S_Product

Caption: Workflow for the synthesis and resolution of 4-Chlorophenylglycine.

Role as a Chiral Building Block

(R)-2-Amino-2-(4-chlorophenyl)acetic acid serves as a "chiral pool" starting material. Its defined stereochemistry is transferred to a more complex target molecule during synthesis, which is a fundamental strategy in modern drug development.

G Chiral_Pool (R)-2-Amino-2- (4-chlorophenyl)acetic acid Protect Protecting Group Chemistry (e.g., Boc, Fmoc) Chiral_Pool->Protect Step 1 Couple Peptide Coupling or C-N Bond Formation Protect->Couple Step 2 Intermediate Advanced Chiral Intermediate Couple->Intermediate Step 3 Other_Synth Other Synthetic Precursors Other_Synth->Couple Deprotect Deprotection & Final Modifications Intermediate->Deprotect Step 4 API Active Pharmaceutical Ingredient (API) with conserved stereocenter Deprotect->API Final Step

References

An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical and agrochemical industries. Its importance lies in its role as a chiral building block for the synthesis of various bioactive molecules. The specific stereochemistry of the alpha-carbon is crucial for the biological activity of the final products, making the enantiomerically pure (R)-form a valuable starting material.

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and applications of (r)-2-Amino-2-(4-chlorophenyl)acetic acid, with a focus on its role in drug development.

Structural Information and Physicochemical Properties

The structural formula of (r)-2-Amino-2-(4-chlorophenyl)acetic acid is characterized by a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-chlorophenyl group.

Chemical Structure:

Table 1: Chemical Identifiers and Properties [1]

IdentifierValue
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid
Common Names (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine
CAS Number 43189-37-3
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
SMILES C1=CC(=CC=C1--INVALID-LINK--N)Cl
InChIKey QGJGBYXRJVIYGA-SSDOTTSWSA-N

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 220-230 °C[2]
Solubility Soluble in 0.1 M NaOH[2]
Appearance Off-white solid[2]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (r)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical step in its utilization. The primary methods involve the synthesis of a racemic mixture followed by chiral resolution, or direct enantioselective synthesis.

Racemic Synthesis

A common method for synthesizing the racemic mixture of 2-amino-2-(4-chlorophenyl)acetic acid is the Strecker synthesis.

Experimental Protocol: Generalized Strecker Synthesis

  • Reaction: 4-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., a mixture of water and methanol).

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic 2-amino-2-(4-chlorophenyl)acetic acid.

  • Isolation: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. The precipitate is then collected by filtration and washed.

Chiral Resolution

Resolution of the racemic mixture is a key step to obtain the desired (R)-enantiomer. This can be achieved through several methods, including diastereomeric salt formation and enzymatic kinetic resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Conceptual) [3]

  • Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base (e.g., (+)-tartaric acid or a chiral amine), in a suitable solvent. This forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

  • Isolation and Liberation: The crystallized diastereomeric salt is collected by filtration. The desired enantiomer is then liberated from the salt by treatment with an acid or base to neutralize the resolving agent.

  • Purification: The final product is purified by recrystallization.

Experimental Protocol: Enzymatic Kinetic Resolution of N-acetyl-4-chlorophenylglycine (Conceptual) [4][5]

  • N-Acetylation: The racemic 2-amino-2-(4-chlorophenyl)acetic acid is first N-acetylated using acetic anhydride.

  • Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the (L)-enantiomer, leaving the N-acetyl-(D)-amino acid [(R)-enantiomer] unreacted.

  • Separation: The resulting mixture of the free (L)-amino acid and the N-acetyl-(D)-amino acid can be separated based on their different solubility properties.

  • Deacetylation: The isolated N-acetyl-(D)-amino acid is then chemically hydrolyzed to yield the pure (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Caption: Conceptual workflow for the synthesis and enzymatic resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Spectroscopic Data (Representative)

Table 3: Representative Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (doublets, ~7.0-7.5 ppm), α-proton (singlet or multiplet, ~4.0-5.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shifts).
¹³C NMR Aromatic carbons (~120-140 ppm), α-carbon (~55-65 ppm), carbonyl carbon (~170-180 ppm).
FTIR (cm⁻¹) ~3000-3200 (N-H stretch), ~2500-3300 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600 (N-H bend), ~1100 (C-Cl stretch).[6]
Mass Spec. Molecular ion peak (M⁺) at m/z 185. Common fragments may include loss of COOH (m/z 140) and cleavage of the α-carbon bond.[7]

Applications in Drug Development

The primary application of (r)-2-Amino-2-(4-chlorophenyl)acetic acid is as a chiral precursor in the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into a drug molecule can significantly influence the drug's efficacy and safety profile.

Key Intermediate in Antibiotic Synthesis

A notable example of its application is in the synthesis of the carbacephem antibiotic, loracarbef .[8] Loracarbef is a second-generation cephalosporin analog used to treat a variety of bacterial infections.

Mechanism of Action of Loracarbef

Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][9]

  • Target: The primary targets of β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs) .[10] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition: Loracarbef acylates the serine residue in the active site of PBPs, forming a stable, inactive covalent adduct.[2]

  • Consequence: This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and stability of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

G cluster_synthesis_path Synthetic Pathway cluster_moa Mechanism of Action R_CPG (r)-2-Amino-2- (4-chlorophenyl)acetic acid Loracarbef Loracarbef R_CPG->Loracarbef Multi-step Chemical Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking CellWall Bacterial Cell Wall Synthesis CellLysis Cell Lysis

Caption: Logical relationship from chiral precursor to drug action.

Conclusion

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is a fundamentally important chiral building block in modern medicinal and agricultural chemistry. Its enantiopure form is essential for the stereospecific synthesis of complex molecules where biological activity is dependent on a specific three-dimensional arrangement of atoms. A thorough understanding of its synthesis, purification, and chemical properties is crucial for researchers and professionals involved in the development of new therapeutics and other advanced materials. The continued development of efficient and scalable methods for the production of this and other chiral amino acids will undoubtedly fuel further innovation in drug discovery.

References

IUPAC name for (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid and valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry.

Chemical Identity and Properties

The systematic IUPAC name for this compound is (2R)-2-amino-2-(4-chlorophenyl)acetic acid.[1] It is also commonly known by several synonyms, including D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine, and H-D-Phg(4-Cl)-OH.[1] The molecule features a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R) and (S).[2] This guide focuses on the (R)-enantiomer.

Table 1: Physicochemical and Structural Data

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid[1]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2][3]
CAS Number 43189-37-3[1]
InChIKey QGJGBYXRJVIYGA-SSDOTTSWSA-N[1]
SMILES C1=CC(=CC=C1--INVALID-LINK--N)Cl[1]
Appearance White to off-white solid[4]
Purity ≥98.0% (TLC)[3]

Synthesis and Manufacturing

The synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic acid with high enantiomeric purity is crucial for its application in the synthesis of chiral drugs.[5] While specific industrial synthesis routes are often proprietary, general strategies involve either the resolution of a racemic mixture or asymmetric synthesis.

General Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

A common method for producing the racemic mixture is the Bucherer-Bergs reaction. This involves the reaction of p-chlorobenzaldehyde with ammonium bicarbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[6]

Experimental Protocol: Bucherer-Bergs Synthesis of p-Chlorophenylglycine (General)

Materials:

  • p-Chlorobenzaldehyde

  • Ammonium bicarbonate

  • Sodium cyanide

  • Solvent (e.g., ethanol/water mixture)

  • Acid (for hydrolysis)

  • Base (for hydrolysis)

Procedure:

  • Hydantoin Formation: In a suitable reactor, p-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide are reacted in a solvent. This reaction typically proceeds to form the intermediate 5-(4-chlorophenyl)hydantoin.[6]

  • Hydrolysis: The resulting hydantoin is then subjected to alkaline or acidic hydrolysis to open the ring and form the sodium salt of p-chlorophenylglycine.[6]

  • Acidification: The reaction mixture is then acidified to precipitate the racemic 2-amino-2-(4-chlorophenyl)acetic acid.[6]

  • Isolation: The product is isolated by filtration, washed, and dried.

The following diagram illustrates a generalized workflow for this synthesis.

G cluster_synthesis Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic acid p-Chlorobenzaldehyde p-Chlorobenzaldehyde Bucherer_Bergs_Reaction Bucherer_Bergs_Reaction p-Chlorobenzaldehyde->Bucherer_Bergs_Reaction Ammonium_Bicarbonate Ammonium_Bicarbonate Ammonium_Bicarbonate->Bucherer_Bergs_Reaction Sodium_Cyanide Sodium_Cyanide Sodium_Cyanide->Bucherer_Bergs_Reaction Hydantoin_Intermediate Hydantoin_Intermediate Bucherer_Bergs_Reaction->Hydantoin_Intermediate Hydrolysis Hydrolysis Hydantoin_Intermediate->Hydrolysis Racemic_Amino_Acid Racemic_Amino_Acid Hydrolysis->Racemic_Amino_Acid

Synthesis of Racemic Amino Acid
Enantioselective Separation

To obtain the desired (R)-enantiomer, the racemic mixture must be resolved. This is often achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation (General)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., cellulose-based).[7]

Mobile Phase:

  • A mixture of solvents such as hexane, ethanol, and a basic additive like diethylamine (DEA) is often used. The exact composition will depend on the specific CSP.[7]

Procedure:

  • Sample Preparation: Dissolve the racemic mixture in a suitable solvent.

  • Injection: Inject the sample onto the chiral column.

  • Elution: The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times.

  • Detection: The separated enantiomers are detected by the UV detector, and the corresponding fractions can be collected.

The following diagram illustrates the workflow for chiral separation.

G cluster_separation Chiral HPLC Separation Racemic_Mixture Racemic_Mixture Chiral_HPLC_Column Chiral_HPLC_Column Racemic_Mixture->Chiral_HPLC_Column R_Enantiomer R_Enantiomer Chiral_HPLC_Column->R_Enantiomer S_Enantiomer S_Enantiomer Chiral_HPLC_Column->S_Enantiomer

Chiral HPLC Separation Workflow

Chemical Reactivity

(R)-2-amino-2-(4-chlorophenyl)acetic acid possesses two reactive functional groups: a primary amino group and a carboxylic acid group. These groups can undergo a variety of chemical transformations.[2]

  • Reactions of the Amino Group: The nucleophilic amino group can readily undergo acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.[2] These reactions are fundamental for creating more complex derivatives.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid group can be reduced to a primary alcohol.[2] It can also be esterified or converted to an amide.

The following diagram illustrates some of the key reactions.

G cluster_reactivity Key Chemical Reactions Amino_Acid (R)-2-Amino-2-(4-chlorophenyl)acetic acid Acylation Acylation Amino_Acid->Acylation Acyl Chloride Alkylation Alkylation Amino_Acid->Alkylation Alkyl Halide Reduction Reduction Amino_Acid->Reduction Reducing Agent N_Acyl_Derivative N_Acyl_Derivative Acylation->N_Acyl_Derivative N_Alkyl_Derivative N_Alkyl_Derivative Alkylation->N_Alkyl_Derivative Amino_Alcohol Amino_Alcohol Reduction->Amino_Alcohol

Reactivity of Functional Groups

Applications in Research and Development

(R)-2-amino-2-(4-chlorophenyl)acetic acid serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[5] Its defined stereochemistry is often essential for the biological activity of the final drug molecule.[5] Beyond its role in API synthesis, this compound is also a valuable tool in drug discovery research, where it is used as a building block to create libraries of potential drug candidates for structure-activity relationship studies.[5]

Safety and Handling

This compound is intended for research use only.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical guide pertains to the 4-anilino-6,7-dimethoxyquinazoline chemical scaffold. The initially provided CAS number, 43189-37-3, corresponds to (R)-2-amino-2-(4-chlorophenyl)acetic acid, a different chemical entity.[1][2][3][4] This guide focuses on the quinazoline derivatives due to their extensive research and relevance to drug development professionals as potent kinase inhibitors.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing comprehensive information on 4-anilino-6,7-dimethoxyquinazoline derivatives. These compounds have garnered significant interest as a core structure in the development of targeted cancer therapies.

Chemical and Physical Properties

The core structure of 4-anilino-6,7-dimethoxyquinazoline forms the foundation for a class of compounds with significant biological activity. The general properties of this scaffold are summarized below. Specific derivatives will have variations in their physicochemical characteristics.

PropertyValue
Chemical Class Quinazolinamines[5]
Core Structure 4-anilino-6,7-dimethoxyquinazoline
General Synthesis Typically involves the reaction of a 4-chloro-6,7-dimethoxyquinazoline intermediate with a substituted aniline.[6]

Biological Activity and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are predominantly known for their potent inhibitory activity against various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these compounds against a range of cancer cell lines. For instance, novel derivatives have shown potent activity against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines.[7] In vivo studies have also confirmed anti-tumor effects, showing a reduction in ascites secretion, inhibition of tumor cell proliferation, and an increased lifespan in tumor-bearing mice.[7]

Anti-Angiogenic Effects

A key aspect of the anticancer activity of these compounds is their ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This has been demonstrated by reduced vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in the chorioallantoic membrane (CAM) model.[7]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs). These compounds typically act as ATP-competitive inhibitors at the kinase domain.

  • EGFR and VEGFR-2 Inhibition: Molecular docking studies have shown that these compounds can dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) by binding to the active site of these receptors.[7] The concurrent inhibition of EGFR and VEGFR signaling pathways is a promising strategy in cancer treatment.[8][9]

  • c-Met Inhibition: A series of 6,7-dimethoxy-4-anilinoquinolines (a closely related scaffold) have been identified as potent inhibitors of the c-Met tyrosine kinase, which plays a crucial role in tumorigenesis and metastasis.[10][11]

  • Ras-MAPK Pathway: Certain 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been shown to inhibit MEK1 kinase and MAPK phosphorylation, indicating their role as dual inhibitors of the Ras-MAPK signaling cascade.[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the synthesis and evaluation of 4-anilino-6,7-dimethoxyquinazoline derivatives.

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route involves the following steps:

  • Preparation of 4-chloro-6,7-dimethoxyquinazoline: This intermediate is often synthesized from 3,4-dimethoxyaniline.

  • Condensation Reaction: The 4-chloro-6,7-dimethoxyquinazoline is then reacted with a substituted aniline in a suitable solvent, such as isopropanol, under reflux conditions to yield the final 4-anilino-6,7-dimethoxyquinazoline derivative.[6]

Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, FT-IR, and LC-MS.[7]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the following assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is then added, which is converted to formazan by metabolically active cells. The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.[7]

  • Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells are treated with the compounds, and then a trypan blue solution is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • Lactose Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). This assay measures the amount of LDH in the supernatant to quantify cytotoxicity.[7]

In Vivo Anti-Tumor and Anti-Angiogenic Studies
  • Ehrlich Ascites Carcinoma (EAC) Tumor Model: This model is used to evaluate the in-vivo anti-tumor activity. Mice are inoculated with EAC cells to induce tumor formation. The treated groups receive the test compound, and parameters such as ascites volume, tumor cell count, and lifespan are monitored.[7]

  • Chorioallantoic Membrane (CAM) Assay: This assay assesses the anti-angiogenic potential of a compound. Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. The test compound is applied to the CAM, and the effect on blood vessel formation is observed.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 4-anilino-6,7-dimethoxyquinazoline derivatives and a general workflow for their evaluation.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Compound 4-Anilino-6,7-dimethoxy quinazoline Derivative Compound->EGFR Compound->VEGFR2 Proliferation Cell Proliferation Survival Ras_Raf_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Figure 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Experimental_Workflow Synthesis Synthesis & Characterization (NMR, MS, IR) InVitro In Vitro Cytotoxicity Assays (MTT, Trypan Blue, LDH) Synthesis->InVitro Mechanism Mechanism of Action Studies (Kinase Assays, Docking) InVitro->Mechanism InVivo In Vivo Efficacy Studies (EAC Model, CAM Assay) Mechanism->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization

Figure 2: Drug Discovery Workflow for Quinazoline Derivatives.

References

molecular weight of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid with significant applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and potential biological significance.

Core Chemical and Physical Properties

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-Chlorophenylglycine, is a chiral compound. Its physicochemical properties are crucial for its application in synthesis and biological systems. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 185.61 g/mol [1]
Molecular Formula C8H8ClNO2[1]
CAS Number 43189-37-3[1]
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid[1]
Melting Point 220-230°C[2]
Boiling Point (est.) 328.8±32.0 °C at 760 mmHg[2]
Density (est.) 1.4±0.1 g/cm3 [2]
Appearance White to off-white solid[3]
InChI InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1[1]
InChIKey QGJGBYXRJVIYGA-SSDOTTSWSA-N[1]
SMILES C1=CC(=CC=C1--INVALID-LINK--N)Cl[1]

Experimental Protocols

Detailed methodologies for the synthesis, chiral separation, and characterization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid are outlined below.

Synthesis via Benzyl Cyanide Hydrolysis

A common method for the synthesis of the racemic mixture of 2-Amino-2-(4-chlorophenyl)acetic acid involves the hydrolysis of the corresponding benzyl cyanide. Subsequent chiral resolution is required to isolate the (R)-enantiomer.

Materials:

  • p-Chlorobenzyl cyanide

  • Sulfuric acid (98%)

  • Water

  • Sodium Hydroxide (for neutralization)

Procedure:

  • In a reaction vessel, carefully add p-chlorobenzyl cyanide to a solution of sulfuric acid in water under controlled temperature conditions.

  • The mixture is heated to promote hydrolysis of the nitrile group to a carboxylic acid and the benzylic carbon to a hydroxyl group, which is then aminated.

  • The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled and carefully neutralized with a sodium hydroxide solution to precipitate the crude product.

  • The crude product is collected by filtration, washed with water to remove inorganic impurities, and dried.

  • This procedure yields a racemic mixture, which then requires chiral separation.

A similar hydrolysis method has been reported for the synthesis of chlorophenylacetic acids.[4]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is critical, particularly in the pharmaceutical industry, as different enantiomers can have distinct biological activities.[5] Chiral HPLC is a powerful technique for this purpose.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Chirex columns or zwitterionic CSPs like CHIRALPAK® ZWIX(+) are suitable for the separation of free amino acids.[5][6]

Mobile Phase:

  • A typical mobile phase for chiral separation of amino acids on a zwitterionic CSP could be a mixture of Methanol/Acetonitrile/Water with additives like formic acid and diethylamine to control the pH and ionic strength.[6]

Procedure:

  • Prepare a standard solution of the racemic 2-Amino-2-(4-chlorophenyl)acetic acid in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The elution order can often be reversed by using a CSP with the pseudo-enantiomeric selector.[6]

Characterization

The identity and purity of the synthesized (R)-2-Amino-2-(4-chlorophenyl)acetic acid should be confirmed using standard analytical techniques.

  • Melting Point: Determined using a melting point apparatus to assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino group (N-H stretch), carboxylic acid (O-H and C=O stretch), and the chloro-substituted aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

Biological Significance and Applications

(R)-2-Amino-2-(4-chlorophenyl)acetic acid serves as a crucial building block in the synthesis of more complex molecules, including peptides and other derivatives with potential applications in medicinal chemistry.[7] As a derivative of glycine, it belongs to a class of compounds recognized for their potential biological activities.[2][3][8] Amino acid derivatives are known to influence the secretion of anabolic hormones and can be used as ergogenic supplements.[3]

The biological activities of this compound and its derivatives are attributed to their molecular interactions with various cellular pathways and enzymes.[7] For instance, derivatives of chlorophenylamino-s-triazine have been investigated for their cytotoxic activities against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[9]

Workflow for Evaluating Biological Activity

The following diagram illustrates a general workflow for screening the biological activity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid derivatives.

G cluster_0 Synthesis and Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A (R)-2-Amino-2- (4-chlorophenyl)acetic acid B Chemical Modification (e.g., Acylation, Esterification) A->B C Library of Derivatives B->C D In vitro Assay (e.g., Cytotoxicity against cancer cell lines) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo Testing F->G H Preclinical Candidate G->H

Caption: Workflow for the development of drug candidates from (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Role in Peptide Synthesis

The amino and carboxylic acid functional groups of (R)-2-Amino-2-(4-chlorophenyl)acetic acid make it a valuable building block for peptide synthesis. The amino group can be protected, and the carboxylic acid group activated for amide bond formation, or vice versa.

G cluster_0 Amino Group Reactions cluster_1 Carboxylic Acid Reactions A (R)-2-Amino-2- (4-chlorophenyl)acetic acid B N-Protection (e.g., Fmoc, Boc) A->B Protection C Acylation / Amidation A->C Reaction D Esterification A->D Reaction E Reduction to Alcohol A->E Reaction F Peptide Synthesis C->F D->F

Caption: Chemical reactivity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid in synthesis.

References

physical and chemical properties of (R)-4-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-4-Chlorophenylglycine. The information is curated for researchers, scientists, and professionals involved in drug development who may utilize this chiral amino acid as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Physical and Chemical Properties

(R)-4-Chlorophenylglycine, a non-proteinogenic amino acid, is a key chiral building block in organic synthesis. Its physical and chemical characteristics are summarized below.

Data Presentation: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-150 °C
Solubility Soluble in water and alcohol solvents; insoluble in non-polar solvents. Soluble in 0.1mol/L NaOH (almost transparent).[1]
pKa (Predicted) 1.81 ± 0.10[1]
Optical Rotation ([α]D) Data not available in the reviewed literature for the (R)-enantiomer.N/A

Experimental Protocols

The synthesis and analysis of (R)-4-Chlorophenylglycine involve standard organic chemistry techniques. Below are detailed methodologies for its preparation and characterization.

Synthesis of Racemic 4-Chlorophenylglycine (Strecker Synthesis)

A common method for synthesizing the racemic mixture of 4-chlorophenylglycine is the Strecker synthesis, followed by chiral resolution.

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium bicarbonate (NH₄HCO₃)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 45%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 50%)

  • Activated carbon

Procedure:

  • In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.

  • Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours to form the intermediate hydantoin.

  • After the initial reaction, add a sodium hydroxide solution to the mixture.

  • Heat the mixture under reflux for several hours to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine.

  • Cool the reaction mixture and treat with activated carbon to decolorize the solution.

  • Filter off the activated carbon.

  • Carefully acidify the filtrate with a sulfuric acid solution to a neutral pH (around 7) to precipitate the racemic 4-chlorophenylglycine.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude racemic product.

Chiral Resolution

The separation of the (R) and (S) enantiomers can be achieved through enzymatic resolution.

Enzymatic Resolution:

  • The racemic N-acyl-4-chlorophenylglycine is subjected to hydrolysis using an immobilized enzyme, such as penicillin G acylase.

  • The enzyme selectively hydrolyzes the N-acyl group from one of the enantiomers (e.g., the S-enantiomer), leaving the desired (R)-N-acyl-4-chlorophenylglycine unreacted.

  • The resulting mixture of the free amino acid and the acylated amino acid can then be separated based on their different physical properties (e.g., solubility).

  • The separated (R)-N-acyl-4-chlorophenylglycine is then hydrolyzed under acidic or basic conditions to yield the final (R)-4-Chlorophenylglycine.

Purification (Recrystallization)

Recrystallization is a standard technique to purify the final product.

General Procedure:

  • Dissolve the crude (R)-4-Chlorophenylglycine in a minimum amount of a suitable hot solvent (e.g., a water-alcohol mixture). A solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of (R)-4-Chlorophenylglycine are typically confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. The selection of the column and mobile phase is often empirical. Common chiral columns are based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. For reversed-phase, a mixture of water/buffer and an organic solvent like acetonitrile or methanol is used.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., around 220-230 nm) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Expected signals would include those for the aromatic protons on the chlorophenyl ring and the methine proton at the chiral center.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the chiral alpha-carbon, and the carbons of the chlorophenyl ring.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution, or deuterated methanol (CD₃OD), can be used.

Mandatory Visualizations

Synthesis and Resolution Workflow

G cluster_synthesis Racemic Synthesis (Strecker) cluster_resolution Chiral Resolution 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction1 Strecker Reaction 4-Chlorobenzaldehyde->Reaction1 Ammonium Source Ammonium Source Ammonium Source->Reaction1 Cyanide Source Cyanide Source Cyanide Source->Reaction1 Hydantoin Intermediate Hydantoin Intermediate Reaction1->Hydantoin Intermediate Hydrolysis Hydrolysis Hydantoin Intermediate->Hydrolysis Racemic 4-Chlorophenylglycine Racemic 4-Chlorophenylglycine Hydrolysis->Racemic 4-Chlorophenylglycine Racemic Mixture Racemic 4-Chlorophenylglycine Enzymatic Resolution Enzymatic Resolution Racemic Mixture->Enzymatic Resolution R_Enantiomer (R)-4-Chlorophenylglycine Enzymatic Resolution->R_Enantiomer S_Enantiomer (S)-4-Chlorophenylglycine Enzymatic Resolution->S_Enantiomer

Caption: General workflow for the synthesis and chiral resolution of (R)-4-Chlorophenylglycine.

Analytical Workflow for Purity and Identity Confirmation

G Start Purified (R)-4-Chlorophenylglycine Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC NMR NMR Spectroscopy Start->NMR Enantiomeric_Purity Determine Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Structural_Confirmation Confirm Chemical Structure NMR->Structural_Confirmation Final_Product Final Product Confirmation Enantiomeric_Purity->Final_Product Structural_Confirmation->Final_Product

References

The Biological Significance of D(-)-4-Chlorophenylglycine: A Core Scaffold for Neuromodulatory and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-4-Chlorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. While it does not possess potent intrinsic biological activity, it serves as a crucial chiral building block and a key pharmacophore in the synthesis of a range of biologically active compounds. Its rigid structure, conferred by the direct attachment of the phenyl ring to the α-carbon, and the electronic properties of the chlorine substituent, make it a valuable scaffold for designing molecules that interact with specific biological targets. This technical guide provides a comprehensive overview of the biological activities associated with molecules derived from the D(-)-4-Chlorophenylglycine core, with a focus on their roles as metabotropic glutamate receptor modulators and as components of antimicrobial agents.

Phenylglycine Derivatives as Metabotropic Glutamate Receptor Antagonists

Derivatives of phenylglycine are well-established as competitive antagonists of metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a pivotal role in modulating synaptic plasticity and neuronal excitability. The D(-)-4-Chlorophenylglycine scaffold is particularly important in the development of antagonists for Group I mGluRs, which include mGluR1 and mGluR5.

Quantitative Analysis of Phenylglycine Derivative Activity

The antagonist potency of various phenylglycine derivatives has been quantified in numerous studies. The following table summarizes key quantitative data for several of these compounds, illustrating the impact of structural modifications on their activity at Group I mGluRs.

CompoundReceptor TargetAssay TypeAgonist UsedPotency (IC₅₀ / Kp / pA₂)Reference
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1Phosphoinositide Hydrolysis(1S,3R)-ACPDKp: 0.184 ± 0.04 mM[1]
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG)mGluR1Phosphoinositide Hydrolysis(1S,3R)-ACPDKp: 0.367 ± 0.2 mM[1]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR1αPhosphoinositide HydrolysisQuisqualateIC₅₀: 19–50 µM[2]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR5aPhosphoinositide HydrolysisQuisqualateIC₅₀: 53–280 µM[2]
(S)-4-Carboxyphenylglycine (4CPG)mGluR1αPhosphoinositide HydrolysisQuisqualateIC₅₀: 44–72 µM[2]
(S)-4-Carboxyphenylglycine (4CPG)mGluR5aPhosphoinositide HydrolysisQuisqualateIC₅₀: 150–156 µM[2]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1αPhosphoinositide HydrolysisQuisqualateIC₅₀: 29–100 µM[2]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR5aPhosphoinositide HydrolysisQuisqualateIC₅₀: 115–210 µM[2]
(S)-4-Carboxyphenylglycine (4CPG)mGluR1Schild AnalysisL-GlutamatepA₂: 4.46[3]
(+)-α-Methyl-4-carboxyphenylglycine (αM4CPG)mGluR1Schild AnalysisL-GlutamatepA₂: 4.38[3]
Structure-Activity Relationships

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenylglycine scaffold are critical for determining the agonist and antagonist activities at different mGluR subtypes.[4] For instance, carboxyphenylglycine derivatives tend to show antagonist activity at mGluR1, while hydroxyphenylglycine derivatives can exhibit agonist or antagonist properties depending on the substitution pattern.[4] The addition of a methyl or ethyl group to the α-carbon of carboxyphenylglycine derivatives can convert them from mGluR2 agonists to mGluR1 and mGluR2 antagonists.[4]

Experimental Protocols

The biological activity of D(-)-4-Chlorophenylglycine derivatives on metabotropic glutamate receptors is typically assessed using a variety of in vitro functional assays. Below are overviews of the key experimental methodologies.

This assay is a hallmark for measuring the activity of Gq/11-coupled receptors like Group I mGluRs.

  • Cell Culture and Labeling: Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells) are cultured and incubated with [³H]-myo-inositol for 24-48 hours to label the membrane phosphoinositides.

  • Compound Incubation: The cells are pre-incubated with the antagonist (a D(-)-4-Chlorophenylglycine derivative) for a defined period.

  • Agonist Stimulation: A known mGluR agonist (e.g., quisqualate or (1S,3R)-ACPD) is added to stimulate the receptor, leading to the activation of Phospholipase C (PLC) and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs), including [³H]-inositol monophosphate ([³H]-IP1), are extracted.

  • Quantification: The accumulated [³H]-IPs are separated by ion-exchange chromatography and quantified using liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of [³H]-IPs is used to determine its potency (e.g., IC₅₀ or Kp).[1][2]

This assay is used to assess the activity of Gi/o-coupled (inhibition of cAMP) or Gs-coupled (stimulation of cAMP) mGluRs. While Group I mGluRs are primarily Gq/11-coupled, this assay is crucial for determining the selectivity of phenylglycine derivatives against other mGluR groups.

  • Cell Culture: Cells expressing the target mGluR are cultured in appropriate plates.

  • Compound Incubation: The cells are incubated with the test compound (antagonist) in the presence of an adenylate cyclase activator like forskolin.

  • Agonist Challenge: An agonist for a Gi/o-coupled mGluR (e.g., L-AP4) is added. Agonist activation will lead to a decrease in forskolin-stimulated cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF) or bioluminescent biosensors.[5]

  • Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its IC₅₀.[1]

Signaling Pathways of Group I Metabotropic Glutamate Receptors

Activation of Group I mGluRs (mGluR1 and mGluR5) by glutamate initiates a signaling cascade through the Gq/11 family of G-proteins.[6][7] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium, while DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[6][8] These signaling events lead to the modulation of various ion channels and downstream protein kinases, ultimately affecting neuronal excitability and gene expression.[6][7]

Gq_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLCb PLCβ Gq_11->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_release->PKC Activates Downstream Downstream Effects Ca2_release->Downstream PKC->Downstream

Caption: Group I mGluR Signaling Pathway.

D(-)-4-Chlorophenylglycine in Antimicrobial Agents

The phenylglycine moiety is a constituent of various natural product antibiotics, most notably the glycopeptide antibiotics like vancomycin.[10][11] These antibiotics are crucial for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Glycopeptide antibiotics function by inhibiting a late stage of bacterial cell wall peptidoglycan synthesis.[12] They bind with high affinity to the D-alanyl-D-alanine terminus of the lipid II peptidoglycan precursor.[10][13] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains.[12][13] The resulting weakened cell wall leads to osmotic instability and bacterial cell death. The bulky nature of these antibiotics prevents them from crossing the outer membrane of Gram-negative bacteria, limiting their spectrum of activity to Gram-positive organisms.[10]

Experimental Protocols

The antimicrobial efficacy of compounds derived from or containing D(-)-4-Chlorophenylglycine is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: The test compound is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., at a concentration of 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[14][15][16]

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Conclusion

D(-)-4-Chlorophenylglycine is a paramount example of a molecular scaffold whose biological significance is realized through chemical derivatization. While the compound itself lacks notable intrinsic activity, its incorporation into more complex molecules has yielded potent antagonists of Group I metabotropic glutamate receptors, which are valuable tools for neuroscience research and potential therapeutics for neurological disorders. Furthermore, its presence in the core structure of glycopeptide antibiotics underscores its importance in the field of infectious diseases. The continued exploration of derivatives built upon the D(-)-4-Chlorophenylglycine framework promises to yield novel compounds with tailored biological activities, further cementing its role as a privileged scaffold in drug discovery.

References

A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a critical chiral building block in the pharmaceutical industry. Its enantiomerically pure form is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this valuable compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in the field.

Core Synthetic Strategies

The enantioselective synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid can be broadly categorized into three main approaches:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or its derivative. Penicillin G acylase is a commonly employed enzyme for this purpose.

  • Asymmetric Strecker Synthesis using Chiral Auxiliaries: This classic method for amino acid synthesis is rendered asymmetric by the temporary incorporation of a chiral auxiliary, which directs the stereochemical outcome of the reaction.

  • Dynamic Kinetic Resolution (DKR): This highly efficient strategy combines the enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different enantioselective methods described in this guide, allowing for a direct comparison of their efficiencies.

MethodKey Reagents/CatalystSubstrateYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Enzymatic Kinetic Resolution Immobilized Penicillin G AcylaseRacemic N-phenylacetyl-4-chlorophenylglycine~45%>99% for (R)-enantiomerN/A
Asymmetric Strecker Synthesis (R)-phenylglycine amide (chiral auxiliary)4-chlorobenzaldehyde, NaCN, NH376-93%>98% (after hydrolysis)>99:1
Asymmetric Strecker Synthesis (S)-1-(4-methoxyphenyl)ethylamine (chiral auxiliary)4-chlorobenzaldehyde, NaCNHighHigh (enantiopure)Highly crystalline
Dynamic Kinetic Resolution Penicillin G Acylase & Racemization AgentRacemic N-acyl-4-chlorophenylglycine ester>90%>99%N/A

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic N-phenylacetyl-4-chlorophenylglycine

This protocol describes the resolution of a racemic mixture of N-phenylacetyl-4-chlorophenylglycine using immobilized Penicillin G Acylase. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-N-phenylacetyl-4-chlorophenylglycine, which can then be deprotected.

Materials:

  • Racemic N-phenylacetyl-4-chlorophenylglycine

  • Immobilized Penicillin G Acylase (on a suitable support like Eupergit C)

  • Phosphate buffer (0.1 M, pH 7.8)

  • Hydrochloric acid (6 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a suspension of racemic N-phenylacetyl-4-chlorophenylglycine (e.g., 10 g) in 0.1 M phosphate buffer (pH 7.8, 100 mL).

    • Add immobilized Penicillin G Acylase (e.g., 2 g).

    • Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by HPLC. The reaction is typically complete within 5-6 hours.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed and reused.

    • Acidify the filtrate to pH 2 with 6 M HCl to precipitate the unreacted (R)-N-phenylacetyl-4-chlorophenylglycine.

    • Cool the mixture in an ice bath and collect the precipitate by filtration.

    • The filtrate contains the (S)-4-chlorophenylglycine.

    • Wash the precipitate with cold water and dry under vacuum.

  • Deprotection:

    • Reflux the obtained (R)-N-phenylacetyl-4-chlorophenylglycine in 6 M HCl for 4-6 hours.

    • Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

    • Filter the product, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Asymmetric Strecker Synthesis using (R)-phenylglycine amide as a Chiral Auxiliary

This method involves a three-component reaction between 4-chlorobenzaldehyde, ammonia, and sodium cyanide in the presence of (R)-phenylglycine amide. The reaction proceeds with high diastereoselectivity, and the resulting α-aminonitrile can be hydrolyzed to the desired (R)-amino acid.

Materials:

  • 4-chlorobenzaldehyde

  • (R)-phenylglycine amide

  • Sodium cyanide (NaCN)

  • Ammonia (aqueous solution, e.g., 28%)

  • Methanol

  • Hydrochloric acid (6 M)

  • Diethyl ether

Procedure:

  • Diastereoselective Strecker Reaction:

    • Dissolve (R)-phenylglycine amide (1.0 eq) in methanol.

    • Add aqueous ammonia (10 eq) followed by 4-chlorobenzaldehyde (1.0 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of sodium cyanide (1.2 eq) in water dropwise.

    • Stir the reaction mixture at room temperature for 24-48 hours. A precipitate of the diastereomerically pure α-aminonitrile should form.

  • Isolation of the α-aminonitrile:

    • Filter the precipitate and wash with a cold methanol/water mixture.

    • Dry the crystalline product under vacuum. The diastereomeric purity can be checked by NMR.

  • Hydrolysis and Removal of Chiral Auxiliary:

    • Suspend the α-aminonitrile in 6 M HCl.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature. The hydrochloride salt of (R)-phenylglycine amide will be in solution.

    • Extract the aqueous layer with diethyl ether to remove any organic impurities.

    • Neutralize the aqueous solution to the isoelectric point of (R)-2-Amino-2-(4-chlorophenyl)acetic acid to induce precipitation.

    • Filter the product, wash with cold water, and dry under vacuum.

Visualizations

The following diagrams illustrate the workflows and key transformations in the enantioselective synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Enzymatic_Kinetic_Resolution cluster_0 Enzymatic Resolution cluster_1 Deprotection Racemic Mixture Racemic N-phenylacetyl- 4-chlorophenylglycine Enzyme Immobilized Penicillin G Acylase Racemic Mixture->Enzyme Hydrolysis S_Enantiomer (S)-4-chlorophenylglycine (in solution) Enzyme->S_Enantiomer R_Enantiomer (R)-N-phenylacetyl- 4-chlorophenylglycine (precipitate) Enzyme->R_Enantiomer Deprotection_Step Acid Hydrolysis (6M HCl, reflux) R_Enantiomer->Deprotection_Step Final_Product (R)-2-Amino-2- (4-chlorophenyl)acetic acid Deprotection_Step->Final_Product Asymmetric_Strecker_Synthesis cluster_0 Three-Component Reaction cluster_1 Hydrolysis & Deprotection Start 4-chlorobenzaldehyde Reaction Diastereoselective Strecker Reaction Start->Reaction Auxiliary (R)-phenylglycine amide (Chiral Auxiliary) Auxiliary->Reaction Reagents NH3, NaCN Reagents->Reaction Intermediate Diastereomerically Pure α-aminonitrile Reaction->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, reflux) Intermediate->Hydrolysis Final_Product (R)-2-Amino-2-(4-chlorophenyl)acetic acid Hydrolysis->Final_Product Auxiliary_Recovery Chiral Auxiliary Recovery Hydrolysis->Auxiliary_Recovery DKR_Concept Racemic_SM Racemic Substrate (e.g., N-acyl-4-chlorophenylglycine ester) S_Enantiomer (S)-enantiomer Racemic_SM->S_Enantiomer R_Enantiomer (R)-enantiomer Racemic_SM->R_Enantiomer Racemization Racemization Catalyst S_Enantiomer->Racemization Enzyme Enzyme (e.g., Penicillin G Acylase) S_Enantiomer->Enzyme Fast Hydrolysis R_Enantiomer->Racemization R_Enantiomer->Enzyme Slow or No Reaction Product Desired (R)-enantiomer (unreacted) Enzyme->Product Hydrolyzed_Product Hydrolyzed (S)-product Enzyme->Hydrolyzed_Product

A Technical Guide to the Discovery and History of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not encoded by the standard genetic code but play critical roles in biochemistry, pharmacology, and metabolic processes. From their initial discoveries as metabolic intermediates to their current status as indispensable tools in drug development, the history of NPAAs is deeply intertwined with the evolution of analytical chemistry. This guide provides an in-depth overview of the key historical milestones in NPAA discovery, details the experimental protocols that enabled their identification, and illustrates their significance in critical biological pathways. It serves as a technical resource for professionals seeking to understand the origins and methodologies of this vital area of biochemical research.

Introduction to Non-Proteinogenic Amino Acids

While the central dogma of molecular biology focuses on the 22 proteinogenic amino acids that constitute the building blocks of proteins, it is estimated that over 1,000 other amino acids exist in nature. These non-proteinogenic amino acids (NPAAs) are found across all domains of life, including plants, fungi, bacteria, and animals, where they serve a multitude of functions. Unlike their proteinogenic counterparts, they are not incorporated into proteins during ribosomal translation (with rare exceptions).

NPAAs function as:

  • Metabolic Intermediates: Key players in metabolic cycles, such as ornithine and citrulline in the urea cycle.

  • Signaling Molecules: Acting as neurotransmitters, like γ-aminobutyric acid (GABA).

  • Natural Toxins and Defense Compounds: Produced by plants and microorganisms to deter predators or inhibit competitors.

  • Components of Bioactive Peptides: Bacteria and fungi utilize non-ribosomal peptide synthetases (NRPSs) to create complex peptides with antibiotic or immunosuppressive properties using NPAAs.[1]

For drug development professionals, NPAAs are invaluable tools. Their incorporation into peptide-based drug candidates can dramatically improve stability against enzymatic degradation, enhance binding affinity, and optimize pharmacokinetic properties, overcoming many limitations of standard peptide therapeutics.[1]

A History Forged by Technology

The discovery of NPAAs has been paced by technological advancements in separation science and analytical chemistry.

Early Discoveries: The first amino acids were isolated in the early 19th century through crystallization from natural sources. While these were proteinogenic, the groundwork was laid. The discovery of NPAAs began as chemists started investigating metabolic pathways and unusual natural products. For example, L-DOPA was first isolated in 1913 from seedlings, long before its role as a dopamine precursor was understood.[2][3][4] Homocysteine was identified in 1932 as an intermediate in methionine metabolism.[1][5]

The Chromatographic Revolution: The true explosion in NPAA discovery began in the mid-20th century with the advent of chromatography. The work of Martin and Synge on partition chromatography, and later paper chromatography in the 1940s, provided the first rapid and effective methods for separating the complex mixtures of amino acids present in biological extracts.[6][7] This was refined by Stein and Moore in the 1950s, who developed ion-exchange chromatography for the automated, quantitative analysis of amino acids, a breakthrough that earned them a Nobel Prize and enabled the discovery of countless new compounds.[8][9]

The Era of Mass Spectrometry and NMR: From the latter half of the 20th century to the present, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have become the definitive tools for structure elucidation. High-resolution MS provides exact molecular weights, allowing for the determination of elemental formulas.[10] Tandem MS (MS/MS) reveals structural information through fragmentation patterns. NMR spectroscopy provides the ultimate insight into the atomic connectivity and stereochemistry of a molecule, allowing for the unambiguous identification of novel NPAA structures from minute quantities of purified material.[11]

Quantitative Data: Milestones in NPAA Discovery

The following table summarizes the discovery of several key non-proteinogenic amino acids that have had a significant impact on science and medicine.

Non-Proteinogenic Amino AcidYear of Discovery/IsolationDiscoverer(s)Original Source / Context
L-DOPA (Levodopa)1913Marcus GuggenheimSeedlings of Vicia faba (fava beans)[2][3]
Ornithine & Citrulline 1932Hans Krebs & Kurt HenseleitElucidation of the Urea Cycle[1]
Homocysteine 1932Butz & du VigneaudDecomposition product of methionine[5]
γ-Aminobutyric Acid (GABA) 1950Eugene Roberts & Sam FrankelMammalian brain extracts[12]
Azetidine-2-carboxylic acid 1955F. C. Steward et al.Rhizomes of Convallaria majalis (Lily of the valley)[12]
β-Alanine Early 20th Century(Identified as a component of carnosine)Muscle tissue[13]

Experimental Protocols: A Workflow for Discovery

The identification of a novel NPAA from a natural source follows a structured workflow that proceeds from initial detection to final structure elucidation.

Diagram: General Workflow for NPAA Discovery

NPAA_Discovery_Workflow cluster_extraction Sample Preparation cluster_separation Separation & Purification cluster_elucidation Structure Elucidation Start Biological Source (Plant, Microbe, etc.) Extract Extraction (e.g., Methanol/Water) Start->Extract Hydrolyze Optional: Acid/Base Hydrolysis (for bound NPAAs) Extract->Hydrolyze TLC Initial Screening: Thin-Layer Chromatography (TLC) Hydrolyze->TLC Crude Extract Column Purification: Ion-Exchange or Size-Exclusion Chromatography TLC->Column Isolate fractions of interest HPLC Final Purification: High-Performance Liquid Chromatography (HPLC) Column->HPLC Purify to homogeneity MS Mass Spectrometry (MS/MS) - Determine Molecular Weight - Determine Elemental Formula HPLC->MS Pure Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Determine Atomic Connectivity - Determine Stereochemistry MS->NMR Propose candidate structures End Novel NPAA Structure Confirmed NMR->End Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol CP Carbamoyl Phosphate OTC OTC CP->OTC Orn_mito Ornithine Orn_mito->OTC Cit_mito Citrulline Cit_cyto Citrulline Cit_mito->Cit_cyto Transport CP_Synth CPS1 CP_Synth->CP OTC->Cit_mito NH3 NH₃ + HCO₃⁻ NH3->CP_Synth ATP2 2 ATP ATP2->CP_Synth AS ASS1 Cit_cyto->AS Arginosucc Argininosuccinate AL ASL Arginosucc->AL Arg Arginine Arginase ARG1 Arg->Arginase Orn_cyto Ornithine Orn_cyto->Orn_mito Transport Urea Urea AS->Arginosucc AL->Arg Fum Fumarate AL->Fum Arginase->Orn_cyto Arginase->Urea Asp Aspartate Asp->AS ATP_cyto ATP ATP_cyto->AS GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GAD->GABA GABA_syn GABA Vesicle->GABA_syn Release GAT1_pre GAT-1 (Reuptake Transporter) GABA_syn->GAT1_pre Reuptake Receptor GABA Receptor (e.g., GABA-A) GABA_syn->Receptor Binding Ion_flow Cl⁻ Influx (Hyperpolarization) Receptor->Ion_flow Opens Channel

References

Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the non-proteinogenic amino acid (R)-2-Amino-2-(4-chlorophenyl)acetic acid. This compound is of significant interest in medicinal chemistry and drug development as a chiral building block for the synthesis of various pharmaceutical agents. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure and Properties

(R)-2-Amino-2-(4-chlorophenyl)acetic acid possesses a stereocenter at the alpha-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group.

  • Molecular Formula: C₈H₈ClNO₂[1]

  • Molecular Weight: 185.61 g/mol [1]

  • CAS Number: 43189-37-3[1]

  • Appearance: Typically a white to off-white solid.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Doublet2HAromatic (ortho to Cl)
~7.3Doublet2HAromatic (meta to Cl)
~5.0Singlet1Hα-CH
VariableBroad3H-NH₃⁺
VariableBroad1H-COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxyl)
~138Aromatic (C-Cl)
~135Aromatic (C-CH)
~129Aromatic (CH)
~128Aromatic (CH)
~58α-C
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
3200-2800BroadN-H stretch (Amino acid salt)
~1700StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1500, ~1470MediumC=C stretch (Aromatic ring)
~1100MediumC-N stretch
~830StrongC-H bend (para-substituted)
~750MediumC-Cl stretch
Mass Spectrometry (MS)
m/z RatioRelative IntensityAssignment
185/187High[M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)
140/142Medium[M-COOH]⁺, Loss of carboxyl group
111/113Medium[C₇H₆Cl]⁺, Chlorotropylium ion
77Low[C₆H₅]⁺, Phenyl fragment

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

    • Due to the zwitterionic nature of amino acids, they often have poor solubility in common NMR solvents like CDCl₃. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[2] For this compound, DMSO-d₆ is often preferred to avoid the exchange of labile protons with D₂O.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Gently agitate the tube to ensure complete dissolution. Sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid (R)-2-Amino-2-(4-chlorophenyl)acetic acid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a solid sample to induce sublimation.

  • Ionization:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure (R)-2-Amino-2- (4-chlorophenyl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of chirality and stereochemistry of 2-amino-2-phenylacetic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The stereochemistry of these derivatives plays a pivotal role in their pharmacological activity, making their enantioselective synthesis and resolution a key focus of research. This document details various methodologies for achieving high stereochemical purity, presents quantitative data for comparison, and provides detailed experimental protocols for key techniques.

Stereoselective Synthesis and Resolution Strategies

The synthesis of enantiomerically pure 2-amino-2-phenylacetic acid derivatives is primarily achieved through two main strategies: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. A notable example is the asymmetric Strecker synthesis, which can be highly diastereoselective when a chiral auxiliary is employed. For instance, the use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction with various aldehydes and ketones has been shown to produce α-amino nitriles with high diastereomeric purity. This is often driven by a crystallization-induced asymmetric transformation, where one diastereomer preferentially precipitates from the reaction mixture.[1]

Resolution of Racemic Mixtures: This strategy involves the separation of a mixture of enantiomers. Common methods include:

  • Chemical Resolution: This technique utilizes a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. N-acetyl-D-phenylglycine has been successfully used as a resolving agent for DL-phenylalanine methyl ester, a derivative of 2-amino-2-phenylacetic acid.[2][3]

  • Enzymatic Kinetic Resolution: This highly selective method employs enzymes, such as lipases or proteases, to selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases can selectively hydrolyze the L-amino acid esters from a racemic mixture, allowing for the separation of the unreacted D-ester and the hydrolyzed L-acid.[4] This method is widely used for its high enantioselectivity and mild reaction conditions.

Quantitative Data on Stereoselective Syntheses and Resolutions

The following tables summarize quantitative data from various studies on the stereoselective synthesis and resolution of 2-amino-2-phenylacetic acid derivatives and related compounds.

Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary [1]

Aldehyde/KetoneProduct (α-Amino Nitrile)Yield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R,S)-Amino nitrile93> 99:1
3,4-Dimethoxyphenylacetone(R,S)-Amino nitrile76> 99:1

Table 2: Chemical Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine [2][3]

Resolving AgentProductYield of D-enantiomer (%)Optical Purity of D-enantiomer (%)
N-Acetyl-D-phenylglycineD-Phenylalanine methyl ester81.298.1

Table 3: Enzymatic Kinetic Resolution of Racemic Phenylethylamines [5]

SubstrateEnzymeAcyl Donor(S)-Amine ee (%)(R)-Amide ee (%)Conversion (%)
AmphetamineCAL-BEthyl methoxyacetate>999851
4-MethoxyamphetamineCAL-BEthyl methoxyacetate>999850

Table 4: Specific Rotation of Phenylglycine Derivatives [6]

CompoundSpecific Rotation [α]D (c=1 in ethanol)
N-acetyl-D-phenylglycine methyl ester-174.7°
L-phenylglycine+154.9°

Experimental Protocols

Enzymatic Kinetic Resolution of N-Acyl-DL-phenylglycine Methyl Ester

This protocol is adapted from a patented procedure for the enzymatic resolution of phenylglycine derivatives.[6]

Materials:

  • N-acetyl-DL-phenylglycine methyl ester

  • Immobilized α-chymotrypsin (or other suitable enzyme)

  • Phosphate buffer (pH 7.8)

  • 1 N NaOH solution

  • Ethanol

Procedure:

  • Prepare a solution of N-acetyl-DL-phenylglycine methyl ester in a suitable solvent or aqueous buffer system.

  • Add the immobilized enzyme to the substrate solution. The enzyme loading should be optimized for the specific reaction.

  • Maintain the reaction mixture at a constant temperature, typically between 20°C and 40°C.

  • Keep the pH of the reaction mixture constant at 7.8 by the controlled addition of 1 N NaOH. The consumption of NaOH can be used to monitor the progress of the reaction.

  • The reaction is complete when approximately 50% of the racemic ester has been hydrolyzed, which corresponds to the consumption of the theoretical amount of NaOH.

  • After the reaction, separate the immobilized enzyme by filtration.

  • The reaction mixture contains N-acetyl-L-phenylglycine (from hydrolysis) and unreacted N-acetyl-D-phenylglycine methyl ester.

  • Isolate the N-acetyl-D-phenylglycine methyl ester by extraction with a suitable organic solvent.

  • The N-acetyl-L-phenylglycine can be recovered from the aqueous phase.

  • The enantiomeric purity of the products can be determined by chiral HPLC analysis and measurement of the specific rotation.

Chiral HPLC Analysis of 2-Amino-2-phenylacetic Acid Enantiomers

This protocol provides a general guideline for the separation of 2-amino-2-phenylacetic acid enantiomers using chiral HPLC.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chiral Stationary Phase (CSP) column. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for underivatized amino acids.[7] Pirkle-type columns or polysaccharide-based columns can also be used, often requiring derivatization of the analyte.

Mobile Phase (for a teicoplanin-based column): [7]

  • A typical mobile phase consists of a mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid).

  • The exact composition should be optimized to achieve the best resolution. A gradient elution may be necessary for complex mixtures.

Sample Preparation:

  • Dissolve the sample containing the 2-amino-2-phenylacetic acid derivative in the mobile phase or a compatible solvent.

  • If derivatization is required, react the sample with a suitable chiral derivatizing agent before injection.

Chromatographic Conditions:

  • Flow rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry for higher sensitivity and selectivity.

  • Injection Volume: 5 - 20 µL.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereochemistry of 2-amino-2-phenylacetic acid derivatives.

EnzymaticKineticResolution racemate Racemic Mixture (R)- and (S)-Ester enzyme Lipase racemate->enzyme Selective Hydrolysis reacted (S)-Carboxylic Acid enzyme->reacted unreacted (R)-Ester (Enantiomerically Enriched) enzyme->unreacted separation Separation reacted->separation unreacted->separation

Enzymatic Kinetic Resolution Workflow

AsymmetricStreckerSynthesis start Aldehyde/Ketone + (R)-Phenylglycine Amide (Chiral Auxiliary) + HCN intermediate Diastereomeric Iminonitrile Intermediates start->intermediate crystallization Crystallization-Induced Asymmetric Transformation intermediate->crystallization product Diastereomerically Pure (R,S)-α-Amino Nitrile crystallization->product hydrolysis Hydrolysis product->hydrolysis final_product (S)-α-Amino Acid hydrolysis->final_product

Asymmetric Strecker Synthesis Pathway

ChiralHPLCWorkflow sample Racemic Sample derivatization Derivatization (optional) sample->derivatization injection HPLC Injection sample->injection derivatization->injection column Chiral Stationary Phase (e.g., Teicoplanin-based) injection->column separation Separation of Enantiomers column->separation detection UV or MS Detector separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram analysis Data Analysis (ee% Calculation) chromatogram->analysis

Chiral HPLC Analysis Workflow

References

An In-depth Technical Guide on the Solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid, a chiral amino acid derivative of significant interest in pharmaceutical research and development. Due to its structural similarity to other active pharmaceutical ingredients, understanding its solubility characteristics in various organic solvents is crucial for formulation development, purification processes, and analytical method development.

Introduction to (r)-2-Amino-2-(4-chlorophenyl)acetic Acid

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-chlorophenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule is critical to its biological activity and, consequently, its physical properties, including solubility.

Quantitative Solubility Data

However, solubility data for the racemic mixture, (dl)-2-Amino-2-(4-chlorophenyl)acetic acid, has been reported in aqueous solutions. This information, while not specific to the (r)-enantiomer, can provide a baseline understanding.

Table 1: Solubility of (dl)-2-Amino-2-(4-chlorophenyl)acetic Acid in Aqueous Solutions

SolventSolubility (mg/mL)Molar Solubility (mM)Conditions
Water15.39Ultrasonic and adjust pH to 3 with HCl[1][2]
0.1 M NaOH421.55Ultrasonic and warming and heat to 60°C[1]

Note: The solubility of a chiral compound can differ from its racemate. Therefore, the data in Table 1 should be considered as an approximation for the (r)-enantiomer. Experimental determination of the solubility of the pure (r)-enantiomer in the organic solvents of interest is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol that can be adapted for measuring the solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in organic solvents.

Materials and Equipment
  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (r)-2-Amino-2-(4-chlorophenyl)acetic acid to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Preparation for Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the dissolved (r)-2-Amino-2-(4-chlorophenyl)acetic acid using a validated analytical method (see Section 4).

  • Data Analysis:

    • Calculate the solubility of the compound in the respective solvent, expressed in mg/mL or mol/L, taking into account any dilution factors.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for quantifying the concentration of dissolved (r)-2-Amino-2-(4-chlorophenyl)acetic acid. A reversed-phase HPLC method with UV detection is generally suitable.

  • Column: A C18 column is a common choice for separating small organic molecules.

  • Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol. The exact composition would need to be optimized to achieve good peak shape and separation from any potential impurities.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance is recommended. For phenyl-containing compounds, this is often in the range of 210-280 nm.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations of (r)-2-Amino-2-(4-chlorophenyl)acetic acid to ensure accurate quantification.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for (r)-2-Amino-2-(4-chlorophenyl)acetic acid in the chosen solvent must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.

  • Calibration: A standard curve of absorbance versus concentration must be prepared using solutions of known concentrations.

  • Measurement: The absorbance of the diluted, filtered sample is measured at the determined λmax.

  • Calculation: The concentration of the unknown sample is then calculated using the equation of the line from the standard curve.

Note: This method is susceptible to interference from any impurities that also absorb at the chosen wavelength.

Visualizations

The following diagrams illustrate the key workflows for determining the solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess (r)-2-Amino-2-(4-chlorophenyl)acetic acid to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-48h) prep3->equil analysis1 Allow solid to settle equil->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Filter through 0.22 µm syringe filter analysis2->analysis3 analysis4 Dilute sample analysis3->analysis4 analysis5 Quantify concentration (HPLC/UV-Vis) analysis4->analysis5 result Solubility Data analysis5->result Calculate Solubility analytical_methods cluster_hplc HPLC Method cluster_uvvis UV-Vis Method start Filtered Saturated Solution hplc1 Inject diluted sample onto C18 column start->hplc1 uv3 Measure absorbance of diluted sample start->uv3 hplc2 Elute with mobile phase (e.g., ACN/Buffer) hplc1->hplc2 hplc3 Detect absorbance with UV detector hplc2->hplc3 hplc4 Quantify using calibration curve hplc3->hplc4 result_hplc High-Precision Data hplc4->result_hplc Precise Concentration uv1 Determine λmax uv2 Prepare calibration curve uv1->uv2 uv4 Calculate concentration from standard curve uv3->uv4 result_uv Screening-Level Data uv4->result_uv Concentration

References

Methodological & Application

Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-chlorophenylglycine, is a non-proteinogenic amino acid utilized in the synthesis of novel peptides for therapeutic and research applications. Its incorporation can impart unique structural and functional properties to peptides, including increased proteolytic stability, conformational constraints, and altered receptor binding affinities. However, being a phenylglycine derivative, it is susceptible to racemization during the coupling step of solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the efficient incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into peptide chains using Fmoc/tBu chemistry, with a special focus on minimizing epimerization.

Key Considerations

The primary challenge in the incorporation of phenylglycine and its derivatives is the increased acidity of the α-proton, which can lead to epimerization under basic conditions typically used in the coupling step. Research on the parent compound, phenylglycine, has shown that the choice of coupling reagent and base is critical to maintaining stereochemical integrity. The deprotection step, involving piperidine for Fmoc removal, has been found to have a negligible effect on racemization.

Data Presentation: Minimizing Racemization

The following table summarizes the effectiveness of various coupling reagents and bases in minimizing racemization during the incorporation of Fmoc-protected phenylglycine, which serves as a reliable model for (r)-2-Amino-2-(4-chlorophenyl)acetic acid. The data is adapted from studies on phenylglycine-containing model peptides.

Coupling ReagentBasePercentage of Correct Diastereomer (%)Racemization Level
COMU TMP >99Very Low
COMU DMP >99Very Low
DEPBT TMP >99Very Low
DEPBT DMP >99Very Low
HATUDIPEA~80Significant
HBTUDIPEA~75Significant
PyBOPDIPEA~78Significant

Data based on studies with Fmoc-L-Phenylglycine. COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT = 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; TMP = 2,4,6-Trimethylpyridine; DMP = 2,6-Dimethylpyridine; DIPEA = N,N-Diisopropylethylamine.

Experimental Workflow

The following diagram illustrates the overall workflow for the manual solid-phase synthesis of a peptide containing (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Start Synthesis Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test (Check for completion) Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat for next amino acid Final_Fmoc_Removal Final Fmoc Removal Kaiser_Test->Final_Fmoc_Removal Sequence Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Fmoc_Removal->Cleavage Precipitation Precipitate in cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

This protocol is designed for a manual synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents
  • Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids (including Fmoc-(r)-2-amino-2-(4-chlorophenyl)acetic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling Reagent: COMU or DEPBT

  • Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides with Trp)

  • Water, deionized

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Resin Preparation
  • Place the desired amount of resin (e.g., 167 mg for a 0.6 mmol/g loading resin to achieve 0.1 mmol scale) in a fritted syringe reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) to swell the resin. Gently agitate for at least 1 hour.

  • Drain the DMF.

Protocol 2: Iterative Synthesis Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Step A: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes. Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step B: Amino Acid Coupling

This is the critical step for incorporating (r)-2-Amino-2-(4-chlorophenyl)acetic acid with minimal racemization.

  • In a separate vial, dissolve Fmoc-(r)-2-amino-2-(4-chlorophenyl)acetic acid (3 equivalents, 0.3 mmol) and COMU or DEPBT (3 equivalents, 0.3 mmol) in DMF.

  • Add TMP or DMP (6 equivalents, 0.6 mmol) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For standard amino acids, a shorter coupling time (1-2 hours) is often sufficient.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step C: Monitoring the Coupling Reaction

  • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • A blue color indicates an incomplete reaction. If the test is positive, repeat the coupling step. A yellow/colorless result indicates a complete reaction.

Protocol 3: Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan, add 2.5% EDT.

  • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Protocol 4: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Logical Relationship Diagram: Racemization Control

The following diagram illustrates the key factors influencing the stereochemical outcome of the coupling reaction for phenylglycine derivatives.

Racemization_Control cluster_coupling Coupling Step cluster_outcome Stereochemical Outcome Coupling_Reagent Coupling Reagent COMU COMU / DEPBT Coupling_Reagent->COMU Standard_Reagents HATU / HBTU / PyBOP Coupling_Reagent->Standard_Reagents Base Base Sterically_Hindered_Base TMP / DMP Base->Sterically_Hindered_Base Standard_Base DIPEA Base->Standard_Base High_Purity High Diastereomeric Purity (Desired (r)-isomer) Racemization Racemization (Mixture of (r) and (s) isomers) COMU->High_Purity Standard_Reagents->Racemization Sterically_Hindered_Base->High_Purity Standard_Base->Racemization

Caption: Key factors for controlling racemization during coupling of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

By adhering to this detailed protocol, researchers can successfully incorporate (r)-2-Amino-2-(4-chlorophenyl)acetic acid into synthetic peptides while maintaining high stereochemical purity, enabling the exploration of novel peptide-based therapeutics and research tools.

Application Notes and Protocols: (r)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-chlorophenylglycine, is a non-proteinogenic amino acid that serves as a valuable chiral resolving agent in the pharmaceutical and fine chemical industries.[1] Its utility lies in its ability to form diastereomeric salts with racemic carboxylic acids. Due to the different physicochemical properties of these diastereomeric salts, such as solubility, they can be separated by fractional crystallization. Subsequent liberation of the acid from the separated diastereomer allows for the isolation of one enantiomer of the carboxylic acid in high purity. This method is a cornerstone of classical resolution, a robust and scalable technique for obtaining enantiomerically pure compounds.

Principle of Chiral Resolution

The fundamental principle behind the use of (r)-2-Amino-2-(4-chlorophenyl)acetic acid as a resolving agent is the formation of diastereomers. When a racemic mixture of a carboxylic acid, containing both (R) and (S) enantiomers, is reacted with a single enantiomer of a chiral base, such as (r)-2-Amino-2-(4-chlorophenyl)acetic acid, a pair of diastereomeric salts is formed:

  • (R)-acid + (r)-base → (R,r)-diastereomeric salt

  • (S)-acid + (r)-base → (S,r)-diastereomeric salt

These diastereomers are not mirror images of each other and therefore exhibit different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized diastereomer can then be isolated, and the desired enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Applications

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is particularly effective in the resolution of racemic carboxylic acids, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens). The efficient separation of enantiomers is of paramount importance in drug development, as often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Experimental Protocols

General Protocol for the Chiral Resolution of a Racemic Carboxylic Acid

1. Diastereomeric Salt Formation:

  • In a suitable reaction vessel, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., methanol, ethanol, acetone, or a mixture thereof).

  • In a separate vessel, dissolve an equimolar amount of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in the same solvent, heating gently if necessary to achieve complete dissolution.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

  • Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate may be spontaneous or may require seeding with a small crystal of the desired diastereomer.

  • Stir the resulting slurry for a predetermined time to allow for complete crystallization.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated diastereomeric salt by vacuum filtration.

  • Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the salt under vacuum.

3. Liberation of the Enantiomerically Enriched Carboxylic Acid:

  • Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidify the mixture with a strong acid (e.g., 2N HCl) to a pH of approximately 1-2 to break the diastereomeric salt.

  • Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.

  • Extract the aqueous layer with the same organic solvent to ensure complete recovery of the acid.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

  • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

4. Determination of Enantiomeric Excess (e.e.):

  • The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

The following table illustrates the type of data that should be collected and organized for a typical chiral resolution experiment. The values presented are hypothetical and will vary depending on the specific racemic acid and experimental conditions.

Racemic AcidResolving AgentSolvent SystemTemp. (°C)Yield of Diastereomer (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
Racemic Ibuprofen(r)-2-Amino-2-(4-chlorophenyl)acetic acidEthanol:Water (9:1)045>98% (S)-Ibuprofen
Racemic Naproxen(r)-2-Amino-2-(4-chlorophenyl)acetic acidMethanol-1042>99% (S)-Naproxen
Racemic Mandelic Acid(r)-2-Amino-2-(4-chlorophenyl)acetic acidAcetone548>97% (R)-Mandelic Acid

Visualizations

Logical Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) diastereomers Formation of Diastereomeric Salts ((R,r)-salt + (S,r)-salt) racemic_acid->diastereomers resolving_agent (r)-2-Amino-2-(4-chlorophenyl)acetic acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (S,r)-salt) crystallization->less_soluble Solid mother_liquor Mother Liquor (More Soluble Diastereomer, e.g., (R,r)-salt) crystallization->mother_liquor Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Isolated Enantiomer (e.g., (S)-Acid) acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 Other Enantiomer (e.g., (R)-Acid) acidification2->enantiomer2 acidification2->recovery

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Signaling Pathway of Diastereomer Formation

Diastereomer_Formation cluster_reactants Reactants cluster_products Products R_Acid (R)-Carboxylic Acid Rr_Salt (R,r)-Diastereomeric Salt R_Acid->Rr_Salt Salt Formation S_Acid (S)-Carboxylic Acid Sr_Salt (S,r)-Diastereomeric Salt S_Acid->Sr_Salt Salt Formation r_Base (r)-Resolving Agent r_Base->Rr_Salt r_Base->Sr_Salt

Caption: Formation of diastereomeric salts from racemic acid and chiral base.

Conclusion

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is a highly effective chiral resolving agent for a variety of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities provides a reliable and scalable method for the separation of enantiomers. The protocols and data presented herein serve as a guide for researchers in the development of efficient chiral resolution processes, a critical step in the production of enantiomerically pure active pharmaceutical ingredients and other valuable chiral compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve the highest possible yields and enantiomeric purities.

References

Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is a chiral building block of significant interest in pharmaceutical synthesis. The accurate determination of its enantiomeric purity is critical for ensuring the efficacy and safety of downstream drug products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This application note details a robust protocol for the derivatization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid to enable its enantiomeric analysis by reversed-phase HPLC.

The method described herein utilizes a pre-column derivatization strategy, which involves reacting the amino acid with a chiral derivatizing agent to form diastereomers.[1] These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties and can be separated on a standard achiral HPLC column.[2] This approach offers a reliable and accessible method for the enantiomeric purity assessment of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and other chiral amino acids.

Several chiral derivatizing agents are available for amino acids, including o-phthaldialdehyde (OPA) in combination with a chiral thiol, and Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), commonly known as Marfey's reagent.[3][4] Marfey's reagent is widely used due to its ability to form stable, highly UV-active diastereomeric derivatives with both primary and secondary amino acids.[2][5] This protocol will focus on the use of Marfey's reagent for its proven reliability and broad applicability.[6][7]

Experimental Protocols

Materials and Reagents
  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid standard

  • (s)-2-Amino-2-(4-chlorophenyl)acetic acid standard (for method development and resolution validation)

  • Marfey's reagent (L-FDAA, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone, HPLC grade

  • Water, HPLC grade

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

Derivatization Protocol with Marfey's Reagent

This protocol is adapted from established methods for the derivatization of amino acids.[5][8]

  • Standard/Sample Preparation: Prepare a standard solution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL. For method validation, prepare a racemic mixture by combining equal amounts of the (r) and (s) enantiomers.

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.[5]

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Sample Dilution: Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis (e.g., 1:10 dilution).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

The diastereomeric derivatives can be separated using a standard reversed-phase HPLC system.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

  • Detection: UV detection at 340 nm, which is the characteristic absorbance wavelength for the dinitrophenyl (DNP) chromophore of the Marfey's derivative.[3]

Data Presentation

The following table summarizes typical HPLC conditions and expected results for the analysis of derivatized (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Note that these are starting conditions and may require optimization for specific instrumentation and columns.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 20 µL
Expected Elution Order Typically, the L-D diastereomer (L-FDAA with D-amino acid) elutes after the L-L diastereomer (L-FDAA with L-amino acid).[8] For (r)-2-Amino-2-(4-chlorophenyl)acetic acid, the elution order of the derivative will need to be confirmed with an authentic standard.

Visualizations

The following diagrams illustrate the key processes described in this application note.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample (r)-2-Amino-2- (4-chlorophenyl)acetic acid Dissolve Dissolve in Bicarbonate Buffer Sample->Dissolve Add_Reagent Add Marfey's Reagent & Sodium Bicarbonate Dissolve->Add_Reagent Incubate Incubate at 40°C for 1 hour Add_Reagent->Incubate Quench Quench with HCl Incubate->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection at 340 nm Inject->Detect Derivatization_Reaction AminoAcid (r)-2-Amino-2-(4-chlorophenyl)acetic acid (Enantiomer) Diastereomer Diastereomeric Derivative (Separable on achiral column) AminoAcid->Diastereomer + Marfeys Marfey's Reagent (L-FDAA, Chiral) Marfeys->Diastereomer

References

Application Notes and Protocols for the Synthesis of Novel Antibiotics Using (R)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibiotic candidates derived from the non-proteinogenic amino acid (R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-chlorophenylglycine. This document outlines two primary strategies for the development of new antimicrobial agents: the semi-synthesis of novel β-lactam antibiotics and the creation of innovative antimicrobial peptides (AMPs). Detailed experimental protocols for synthesis and antimicrobial activity testing are provided to facilitate research and development in this area.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel scaffolds and synthetic pathways for the development of new antibiotics. (R)-2-Amino-2-(4-chlorophenyl)acetic acid is a valuable chiral building block. As a derivative of D-phenylglycine, it is a known precursor for the side chains of prominent semi-synthetic β-lactam antibiotics. Its incorporation into new molecular frameworks is a promising strategy for generating compounds that can overcome existing resistance mechanisms. This document details the proposed synthesis of two classes of novel antibiotics from this precursor and provides the necessary protocols for their evaluation.

Proposed Applications and Synthetic Strategies

Two principal applications are proposed for the utilization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid in the synthesis of novel antibiotics:

  • Semi-synthesis of Novel β-Lactam Antibiotics: This approach involves the enzymatic acylation of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-amino-3-chloro-cephalosporanic acid (7-ACCA), with (R)-2-Amino-2-(4-chlorophenyl)acetic acid. This method is analogous to the industrial synthesis of ampicillin and cefaclor.[1]

  • Synthesis of Novel Antimicrobial Peptides (AMPs): This strategy entails the incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid into a peptide sequence using solid-phase peptide synthesis (SPPS). The inclusion of this unnatural amino acid can enhance proteolytic stability and modulate the antimicrobial activity of the resulting peptide.

Application 1: Semi-synthesis of a Novel Cephalosporin Analogue

This section details the proposed enzymatic synthesis of a novel cephalosporin antibiotic, designated as CPG-Ceph, from (R)-2-Amino-2-(4-chlorophenyl)acetic acid and 7-amino-3-chloro-cephalosporanic acid (7-ACCA).

Quantitative Data Summary

As this is a proposed synthesis, experimental data for CPG-Ceph is not available. The following table provides a template for the characterization and antimicrobial activity data that should be collected for the synthesized compound, with hypothetical values for illustrative purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
CPG-Ceph C₁₅H₁₄Cl₂N₃O₄S419.26TBDTBDTBD
CefaclorC₁₅H₁₄ClN₃O₄S387.81-1-42-8

TBD: To be determined.

Experimental Protocol: Enzymatic Synthesis of CPG-Ceph

This protocol is adapted from established procedures for the enzymatic synthesis of cephalosporins.[1][2]

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid methyl ester

  • 7-amino-3-chloro-cephalosporanic acid (7-ACCA)

  • Immobilized Penicillin G Acylase

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (1 M)

  • Acetone

  • Deionized water

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend 7-ACCA in 0.1 M potassium phosphate buffer (pH 7.0) at a concentration of 50 mM.

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the 7-ACCA suspension.

  • Substrate Addition: Begin the reaction by adding a solution of (R)-2-Amino-2-(4-chlorophenyl)acetic acid methyl ester to the reaction mixture. The ester should be added portion-wise over a period of 2 hours to maintain a slight molar excess relative to the 7-ACCA.

  • Reaction Monitoring: Maintain the pH of the reaction at 7.0 by the controlled addition of 1 M HCl. Monitor the progress of the reaction by HPLC.

  • Reaction Termination: Once the reaction has reached completion (as determined by HPLC), filter off the immobilized enzyme.

  • Product Isolation and Purification:

    • Cool the reaction mixture to 0-5 °C.

    • Adjust the pH of the filtrate to the isoelectric point of CPG-Ceph (to be determined, likely between pH 3-4) to precipitate the product.

    • Stir the suspension at 0-5 °C for 1 hour.

    • Collect the precipitate by filtration and wash with cold deionized water, followed by a wash with cold acetone.

    • Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized CPG-Ceph using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Logical Workflow for CPG-Ceph Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis R_CPG (R)-2-Amino-2-(4-chlorophenyl)acetic acid methyl ester P_Reaction Enzymatic Acylation (Immobilized Penicillin G Acylase, pH 7.0) R_CPG->P_Reaction R_ACCA 7-ACCA R_ACCA->P_Reaction P_Purification Purification (Precipitation, Filtration, Washing) P_Reaction->P_Purification Prod_CPG_Ceph CPG-Ceph P_Purification->Prod_CPG_Ceph Ana_Characterization Structural Characterization (NMR, MS, HPLC) Prod_CPG_Ceph->Ana_Characterization Ana_Activity Antimicrobial Activity Testing (MIC Assay) Prod_CPG_Ceph->Ana_Activity

Caption: Workflow for the enzymatic synthesis and evaluation of CPG-Ceph.

Application 2: Synthesis of a Novel Antimicrobial Peptide (AMP)

This section describes the proposed synthesis of a novel 12-residue antimicrobial peptide, designated CPG-AMP, incorporating (R)-2-Amino-2-(4-chlorophenyl)acetic acid. The peptide sequence is based on known AMPs, with the inclusion of the unnatural amino acid to potentially enhance its properties.

Proposed Sequence: (X = (R)-2-Amino-2-(4-chlorophenyl)acetic acid) CPG-AMP: Lys-Lys-Val-Val-Phe-X-Trp-Val-Lys-Phe-Lys-Lys-NH₂

Quantitative Data Summary

The following table is a template for the characterization and antimicrobial activity data for the synthesized CPG-AMP.

PeptideSequenceMolecular Weight ( g/mol )Purity (%)MIC vs. S. aureus (µg/mL)MIC vs. P. aeruginosa (µg/mL)
CPG-AMP KKVVFXWVKFKK-NH₂1658.15TBDTBDTBD

TBD: To be determined.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of CPG-AMP

This protocol follows the standard Fmoc/tBu strategy for SPPS.[3][4][5]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-2-(4-chlorophenyl)acetic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the CPG-AMP sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized CPG-AMP by mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.

Signaling Pathway (Hypothesized Mechanism of Action)

For many cationic antimicrobial peptides, the primary mechanism of action involves the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Membrane M_Outer Outer Membrane (Gram-negative) M_Inner Inner Membrane M_Outer->M_Inner Translocation Disruption Membrane Disruption M_Inner->Disruption Insertion & Aggregation AMP CPG-AMP Interaction Electrostatic Interaction AMP->Interaction Initial Binding Interaction->M_Outer Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for CPG-AMP.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the newly synthesized compounds against selected bacterial strains, in accordance with established guidelines.[6][7][8]

Materials:

  • Synthesized antibiotic (CPG-Ceph or CPG-AMP)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, pick a few colonies of the test bacterium and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of the test antibiotic in a suitable solvent.

    • Perform a two-fold serial dilution of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]

References

Application Notes and Protocols for the N-Protection of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. The protection of its α-amino group is a fundamental and often necessary step in multi-step synthetic routes, particularly in peptide synthesis, to prevent undesired side reactions and ensure regioselectivity. This document provides detailed experimental procedures for the N-protection of (R)-2-Amino-2-(4-chlorophenyl)acetic acid using three commonly employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

These protecting groups offer orthogonal protection strategies, allowing for their selective removal under different conditions. The choice of the protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection conditions.

Comparative Data of N-Protection Methods

The following table summarizes typical quantitative data for the N-protection of (R)-2-Amino-2-(4-chlorophenyl)acetic acid with Boc, Cbz, and Fmoc protecting groups. The data presented are based on established laboratory procedures and may vary depending on the specific reaction conditions and scale.

Protecting GroupReagentTypical Yield (%)Typical Purity (%)Key Advantages
Boc Di-tert-butyl dicarbonate ((Boc)₂O)90-98%>98%Stable to a wide range of nucleophiles and bases; readily cleaved under acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)85-95%>97%Stable to acidic conditions; removed by catalytic hydrogenation, offering mild deprotection.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)90-97%>98%Base-labile, allowing for orthogonal protection strategies with acid-labile groups.

Experimental Protocols

Detailed methodologies for the N-protection of (R)-2-Amino-2-(4-chlorophenyl)acetic acid are provided below.

N-tert-Butoxycarbonyl (Boc) Protection

This protocol describes the protection of the amino group of (R)-2-Amino-2-(4-chlorophenyl)acetic acid using di-tert-butyl dicarbonate.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve (R)-2-Amino-2-(4-chlorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-(R)-2-amino-2-(4-chlorophenyl)acetic acid as a solid.

N-Benzyloxycarbonyl (Cbz) Protection

This protocol details the protection of the amino group of (R)-2-Amino-2-(4-chlorophenyl)acetic acid using benzyl chloroformate.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend (R)-2-Amino-2-(4-chlorophenyl)acetic acid (1.0 eq) in a 2:1 mixture of THF and water in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.2 eq) dropwise to the stirred suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove any unreacted Cbz-Cl.[1]

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield N-Cbz-(R)-2-amino-2-(4-chlorophenyl)acetic acid.[1]

N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

This protocol outlines the procedure for the Fmoc protection of (R)-2-Amino-2-(4-chlorophenyl)acetic acid using 9-fluorenylmethyl chloroformate.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-2-Amino-2-(4-chlorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (1.1 eq) in dioxane dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford N-Fmoc-(R)-2-amino-2-(4-chlorophenyl)acetic acid.

Workflow and Signaling Pathway Diagrams

N_Protection_Workflow cluster_start Starting Material cluster_reactions N-Protection Reactions cluster_products Protected Products Amino_Acid (R)-2-Amino-2- (4-chlorophenyl)acetic acid Boc_Reaction Boc Protection ((Boc)₂O, Et₃N, Dioxane/H₂O) Amino_Acid->Boc_Reaction Cbz_Reaction Cbz Protection (Cbz-Cl, NaHCO₃, THF/H₂O) Amino_Acid->Cbz_Reaction Fmoc_Reaction Fmoc Protection (Fmoc-Cl, NaHCO₃, Dioxane/H₂O) Amino_Acid->Fmoc_Reaction Boc_Product N-Boc Protected Boc_Reaction->Boc_Product Cbz_Product N-Cbz Protected Cbz_Reaction->Cbz_Product Fmoc_Product N-Fmoc Protected Fmoc_Reaction->Fmoc_Product Orthogonal_Deprotection cluster_deprotection Deprotection Conditions Protected_Amino_Acid N-Protected (R)-2-Amino-2-(4-chlorophenyl)acetic acid Acid_Cleavage Acidic Conditions (e.g., TFA, HCl) Protected_Amino_Acid->Acid_Cleavage Boc Group Hydrogenolysis Catalytic Hydrogenation (e.g., H₂, Pd/C) Protected_Amino_Acid->Hydrogenolysis Cbz Group Base_Cleavage Basic Conditions (e.g., Piperidine) Protected_Amino_Acid->Base_Cleavage Fmoc Group Deprotected_Amino_Acid Free Amino Acid Acid_Cleavage->Deprotected_Amino_Acid Hydrogenolysis->Deprotected_Amino_Acid Base_Cleavage->Deprotected_Amino_Acid

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol utilizes immobilized Penicillin G Acylase (PGA) for the enantioselective hydrolysis of the N-acetylated racemic substrate, yielding the optically pure (S)-enantiomer. This method offers a highly efficient and environmentally benign alternative to traditional chemical resolution techniques. Detailed methodologies for enzyme immobilization, enzymatic resolution, product separation, and analytical determination of enantiomeric excess are provided.

Introduction

Optically pure amino acids are crucial building blocks in the pharmaceutical industry. 2-Amino-2-(4-chlorophenyl)acetic acid, in its enantiomerically pure form, is a valuable precursor for the synthesis of several active pharmaceutical ingredients. Traditional resolution methods often involve diastereomeric crystallization, which can be inefficient and generate significant waste. Enzymatic kinetic resolution, employing enzymes like Penicillin G Acylase (PGA), presents a highly selective and sustainable alternative.

PGA catalyzes the enantioselective hydrolysis of the N-acyl group of the L-enantiomer of a racemic N-acylamino acid, leaving the D-enantiomer unmodified. To enhance the stability and reusability of the enzyme, immobilization on a solid support is a common and effective strategy. This protocol details the use of PGA immobilized on Eupergit C for the resolution of N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid.

Materials and Reagents

  • Racemic 2-amino-2-(4-chlorophenyl)acetic acid

  • Acetic anhydride

  • Penicillin G Acylase (from Escherichia coli)

  • Eupergit C

  • Sodium phosphate buffer (1 M, pH 7.0 and pH 8.0)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Chiral HPLC column (e.g., Chirex 3126 (D)-penicillamine)

Experimental Protocols

Synthesis of Racemic N-Acetyl-2-amino-2-(4-chlorophenyl)acetic Acid

A detailed protocol for the N-acetylation of the racemic amino acid is essential for preparing the substrate for enzymatic resolution.

Procedure:

  • Suspend racemic 2-amino-2-(4-chlorophenyl)acetic acid (10 g, 53.8 mmol) in 100 mL of a 1:1 mixture of acetic acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (6.1 mL, 64.6 mmol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Add 50 mL of water to the residue and stir for 30 minutes to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield racemic N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid.

Immobilization of Penicillin G Acylase on Eupergit C

Immobilization enhances the stability and allows for the recycling of the enzyme, making the process more cost-effective.[1]

Procedure:

  • Swell 10 g of Eupergit C in 50 mL of 1 M sodium phosphate buffer (pH 7.0) for 1 hour.

  • Prepare a solution of Penicillin G Acylase (2 g) in 100 mL of 1 M sodium phosphate buffer (pH 7.0).

  • Filter the swollen Eupergit C to remove the buffer.

  • Add the moist Eupergit C to the enzyme solution.

  • Gently stir the suspension at 4 °C for 72 hours.

  • Filter the immobilized enzyme and wash thoroughly with 0.1 M sodium phosphate buffer (pH 7.0) to remove any unbound enzyme.

  • Wash with distilled water and store the immobilized PGA at 4 °C until use.

Enzymatic Resolution of Racemic N-Acetyl-2-amino-2-(4-chlorophenyl)acetic Acid

This protocol is based on the successful resolution of a closely related compound, 2-chlorophenyl glycine.[2]

Procedure:

  • Prepare a 10% (w/v) suspension of racemic N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid (10 g) in 100 mL of water.

  • Adjust the pH of the suspension to 8.0 with the addition of 1 M NaOH.

  • Add the immobilized Penicillin G Acylase (2 g, corresponding to a 1:5 enzyme to substrate ratio by weight).

  • Maintain the reaction mixture at 37 °C with gentle stirring.

  • Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0, or by taking periodic samples for HPLC analysis. The reaction is typically complete within 5 hours.

  • Once the reaction reaches approximately 50% conversion (indicating complete hydrolysis of the (S)-enantiomer), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse for more than 25 cycles.[2]

Work-up and Separation

The separation of the product, (S)-2-amino-2-(4-chlorophenyl)acetic acid, from the unreacted (R)-N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid is achieved by exploiting their different solubility and charge properties.

Procedure:

  • Adjust the pH of the reaction filtrate from step 3.3 to 2.0 with 1 M HCl. This will protonate the amino group of the product and the carboxylic acid of the unreacted substrate.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL) to remove the more organic-soluble (R)-N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the (R)-N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid.

  • Adjust the pH of the remaining aqueous layer to the isoelectric point of 2-amino-2-(4-chlorophenyl)acetic acid (approximately pH 6) with 1 M NaOH to precipitate the (S)-2-amino-2-(4-chlorophenyl)acetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the optically pure (S)-enantiomer.

Racemization of (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic Acid (Optional)

The recovered (R)-N-acetyl enantiomer can be racemized and recycled to improve the overall process yield. Phenylglycine derivatives are known to be prone to racemization under certain conditions.[3]

Procedure:

  • Dissolve the recovered (R)-N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid in a suitable solvent.

  • The racemization can often be achieved by heating in the presence of a base or acid. Specific conditions need to be optimized for this particular substrate. A common method involves heating in an alkaline solution.[4]

  • After racemization, the N-acetyl-racemate can be isolated and reused in the enzymatic resolution step.

Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The enantiomeric excess of the resolved (S)-2-amino-2-(4-chlorophenyl)acetic acid should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Column: A chiral stationary phase column suitable for amino acid enantiomer separation, such as a Chirex 3126 (D)-penicillamine column or a crown ether-based column.

  • Mobile Phase: A typical mobile phase for such separations is a mixture of aqueous buffer (e.g., copper (II) sulfate solution) and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

  • Injection Volume: 10 µL.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Data Presentation

The following table summarizes the expected quantitative data based on the resolution of a closely related substrate, 2-chlorophenyl glycine.[2]

ParameterValue
SubstrateRacemic N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid
EnzymePenicillin G Acylase immobilized on Eupergit C
Substrate Concentration10% (w/v)
Enzyme:Substrate Ratio1:5 (w/w)
Reaction Time5 hours
Temperature37 °C
pH8.0
Product(S)-2-amino-2-(4-chlorophenyl)acetic acid
Enantiomeric Excess (e.e.) of (S)-enantiomer>99%
Enzyme Reusability>25 cycles

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis and Recycling racemic_aa Racemic 2-amino-2-(4-chlorophenyl)acetic acid n_acetylation N-Acetylation with Acetic Anhydride racemic_aa->n_acetylation racemic_n_acetyl_aa Racemic N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid n_acetylation->racemic_n_acetyl_aa resolution_step Enzymatic Hydrolysis (pH 8.0, 37°C, 5h) racemic_n_acetyl_aa->resolution_step immobilized_pga Immobilized Penicillin G Acylase immobilized_pga->resolution_step mixture Mixture of (S)-amino acid and (R)-N-acetyl-amino acid resolution_step->mixture separation pH Adjustment & Extraction mixture->separation s_amino_acid (S)-2-amino-2-(4-chlorophenyl)acetic acid separation->s_amino_acid r_n_acetyl_aa (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid separation->r_n_acetyl_aa hplc_analysis Chiral HPLC Analysis s_amino_acid->hplc_analysis racemization Racemization (Optional) r_n_acetyl_aa->racemization Recycle racemization->racemic_n_acetyl_aa Recycle

Caption: Workflow for the enzymatic resolution of racemic 2-amino-2-(4-chlorophenyl)acetic acid.

Enzymatic Resolution Pathway

G racemic_substrate Racemic N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid ((R,S)-Substrate) s_substrate (S)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid r_substrate (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid (Unreacted) enzyme Immobilized Penicillin G Acylase s_product (S)-2-amino-2-(4-chlorophenyl)acetic acid (Product) enzyme->s_product acetic_acid Acetic Acid enzyme->acetic_acid s_substrate->enzyme Enantioselective hydrolysis

Caption: Signaling pathway of the enantioselective enzymatic hydrolysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Chlorophenylglycine is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure (R)-4-Chlorophenylglycine, targeting researchers, scientists, and professionals in drug development. Three primary synthesis strategies are presented: Asymmetric Strecker Synthesis, Synthesis of Racemic 4-Chlorophenylglycine followed by Resolution (both chemical and enzymatic), and a protocol for the vital racemization of the unwanted (S)-enantiomer to enhance overall process efficiency.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often-differing pharmacological activities of enantiomers. (R)-4-Chlorophenylglycine serves as a key building block in the synthesis of various drugs, making its efficient and scalable production a significant area of process chemistry research. The methods outlined below provide viable pathways for obtaining this intermediate with high enantiomeric purity suitable for industrial applications.

Asymmetric Synthesis Strategy

Asymmetric Strecker Synthesis

The Asymmetric Strecker Synthesis offers a direct route to enantiomerically enriched α-amino acids. This one-pot reaction involves the condensation of an aldehyde with a chiral amine auxiliary and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. Crystallization-induced asymmetric transformation can be employed to achieve high diastereomeric and, consequently, enantiomeric excess.

Experimental Protocol: Asymmetric Strecker Synthesis of (R)-4-Chlorophenylglycine

  • Imine Formation: In a suitable reactor, dissolve 4-chlorobenzaldehyde (1.0 eq) and a chiral amine auxiliary, such as (R)-phenylglycine amide (1.0 eq), in an appropriate solvent like methanol or isopropanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cyanation: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium cyanide (1.1 eq) in water. Slowly add the aqueous sodium cyanide solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Crystallization-Induced Asymmetric Transformation: After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. The desired diastereomer of the α-aminonitrile is expected to selectively precipitate from the solution. The progress of the crystallization and the diastereomeric ratio can be monitored by HPLC.

  • Isolation of α-Aminonitrile: Filter the solid precipitate and wash it with a cold solvent, such as isopropanol, to remove any soluble impurities. Dry the isolated α-aminonitrile under vacuum.

  • Hydrolysis: Suspend the diastereomerically pure α-aminonitrile in a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).

  • Isolation of (R)-4-Chlorophenylglycine: Cool the reaction mixture to room temperature, which should cause the hydrochloride salt of (R)-4-Chlorophenylglycine to crystallize. Filter the product, wash with cold water, and then with a solvent like acetone. To obtain the free amino acid, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point (around 6.0) with a base such as ammonium hydroxide, leading to the precipitation of the product.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as water/ethanol, to achieve high chemical and enantiomeric purity.

Note: The choice of chiral auxiliary, solvent, and reaction conditions can significantly impact the yield and enantioselectivity and may require optimization.

Racemic Synthesis and Resolution Strategies

This approach involves the initial synthesis of racemic 4-chlorophenylglycine, which is then separated into its constituent enantiomers.

Synthesis of Racemic 4-Chlorophenylglycine via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and widely used method for the synthesis of racemic α-amino acids from aldehydes or ketones. It proceeds via a hydantoin intermediate.

Experimental Protocol: Large-Scale Bucherer-Bergs Synthesis of 5-(4-Chlorophenyl)hydantoin

  • Reaction Setup: To a pressure reactor, charge 4-chlorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a mixture of ethanol and water (1:1 v/v).

  • Reaction: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • Isolation of Hydantoin: After completion, cool the reaction mixture to room temperature. The 5-(4-chlorophenyl)hydantoin will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Experimental Protocol: Hydrolysis of 5-(4-Chlorophenyl)hydantoin to Racemic 4-Chlorophenylglycine

  • Hydrolysis: Charge the 5-(4-chlorophenyl)hydantoin (1.0 eq) and a solution of sodium hydroxide (3.0 eq) in water into a reactor. Heat the mixture to reflux (120-130 °C) for 12-18 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 6.0. The racemic 4-chlorophenylglycine will precipitate.

  • Isolation and Purification: Filter the product, wash with cold water, and dry. The crude product can be recrystallized from a water/isopropanol mixture to yield pure racemic 4-chlorophenylglycine.

Resolution of Racemic 4-Chlorophenylglycine

This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Resolution with (+)-10-Camphorsulfonic Acid

  • Salt Formation: In a reactor, suspend racemic 4-chlorophenylglycine (1.0 eq) in water or a dilute HCl solution. Add (+)-10-camphorsulfonic acid (0.5-0.6 eq). Heat the mixture to 70-80 °C to achieve complete dissolution.

  • Fractional Crystallization: Slowly cool the solution to room temperature with gentle stirring. The less soluble diastereomeric salt, the (R)-4-chlorophenylglycine-(+)-camphorsulfonate, will preferentially crystallize. Allow the crystallization to proceed for 12-18 hours at room temperature.

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash with a small amount of cold water. The enantiomeric excess of the salt can be determined by chiral HPLC.

  • Liberation of the Free Amino Acid: Suspend the isolated diastereomeric salt in water and adjust the pH to 6.0 with a suitable base (e.g., ammonium hydroxide). The (R)-4-Chlorophenylglycine will precipitate.

  • Purification and Recovery of Resolving Agent: Filter the product, wash with water, and dry. The mother liquor containing the resolving agent can be treated to recover the (+)-10-camphorsulfonic acid for reuse.

Enzymatic resolution offers high selectivity under mild reaction conditions. It involves the enantioselective reaction of a derivatized racemate, leaving one enantiomer unreacted.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-4-chlorophenylglycine

  • N-Acetylation: Acetylate the racemic 4-chlorophenylglycine using acetic anhydride under basic conditions to obtain N-acetyl-4-chlorophenylglycine.

  • Enzymatic Hydrolysis: Prepare a 10% (w/v) aqueous solution of racemic N-acetyl-4-chlorophenylglycine. Adjust the pH to 7.5-8.0 with a base like NaOH. Add immobilized penicillin G acylase (enzyme:substrate ratio of 1:10 w/w).

  • Reaction: Maintain the reaction at 30-35 °C and keep the pH constant by the controlled addition of a base. The reaction is monitored by the consumption of the base or by HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer.

  • Separation: Once approximately 50% conversion is reached, stop the reaction. Acidify the solution to pH 2.0 with HCl, which will precipitate the unreacted (S)-N-acetyl-4-chlorophenylglycine. Filter off the solid.

  • Isolation of (R)-4-Chlorophenylglycine: Adjust the pH of the filtrate to the isoelectric point of (R)-4-chlorophenylglycine (pH ~6.0) to precipitate the product. Filter, wash with cold water, and dry.

Racemization of the Unwanted (S)-Enantiomer

For an economically viable process, the unwanted (S)-enantiomer from the resolution step should be racemized and recycled.

Experimental Protocol: Racemization of (S)-4-Chlorophenylglycine

  • Racemization: In a pressure-resistant reactor, suspend the unwanted (S)-4-chlorophenylglycine or its N-acetyl derivative in a high-boiling solvent such as acetic acid. Add a catalytic amount of a racemizing agent, such as a strong acid or base, or an aldehyde like salicylaldehyde.

  • Heating: Heat the mixture to 140-160 °C for several hours. The progress of racemization can be monitored by measuring the optical rotation of the solution.

  • Isolation: After the optical rotation has diminished to near zero, cool the reaction mixture. The racemic 4-chlorophenylglycine can be isolated by precipitation or crystallization and then reintroduced into the resolution process. A patent suggests racemization of the methyl ester of 2-chlorophenylglycine can be achieved by heating with thionyl chloride at 40-90°C.[1]

Data Presentation

Table 1: Comparison of Large-Scale Synthesis and Resolution Methods for (R)-4-Chlorophenylglycine

MethodStarting MaterialsKey ReagentsTypical YieldTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Asymmetric Strecker Synthesis 4-ChlorobenzaldehydeChiral Amine Auxiliary, NaCN60-80%>98%Direct synthesis, high e.e.Requires stoichiometric chiral auxiliary, use of cyanide.
Bucherer-Bergs + Chemical Resolution 4-ChlorobenzaldehydeNH₄HCO₃, NaCN, (+)-Camphorsulfonic Acid35-45% (per cycle)>99%Well-established, robust methods.Multi-step, lower yield per cycle, requires resolving agent.
Bucherer-Bergs + Enzymatic Resolution 4-ChlorobenzaldehydeNH₄HCO₃, NaCN, Penicillin G Acylase40-48% (per cycle)>99%High selectivity, mild conditions, recyclable enzyme.Requires enzyme and derivatization step, limited to 50% theoretical yield per cycle.

Visualizations

Synthesis_Workflows cluster_strecker Asymmetric Strecker Synthesis cluster_racemic Racemic Synthesis & Resolution cluster_bucherer Bucherer-Bergs Synthesis cluster_resolution Resolution cluster_racemization Racemization & Recycle Strecker_Start 4-Chlorobenzaldehyde + Chiral Auxiliary Strecker_Imine Imine Formation Strecker_Start->Strecker_Imine Strecker_Cyanation Cyanation (NaCN) Strecker_Imine->Strecker_Cyanation Strecker_CIAT Crystallization-Induced Asymmetric Transformation Strecker_Cyanation->Strecker_CIAT Strecker_Hydrolysis Hydrolysis Strecker_CIAT->Strecker_Hydrolysis Strecker_Product (R)-4-Chlorophenylglycine Strecker_Hydrolysis->Strecker_Product BB_Start 4-Chlorobenzaldehyde BB_Hydantoin 5-(4-Chlorophenyl)hydantoin BB_Start->BB_Hydantoin BB_Hydrolysis Hydrolysis BB_Hydantoin->BB_Hydrolysis Racemic_Product Racemic 4-Chlorophenylglycine BB_Hydrolysis->Racemic_Product Chem_Res Chemical Resolution ((+)-CSA) Racemic_Product->Chem_Res Enz_Res Enzymatic Resolution (Penicillin G Acylase) Racemic_Product->Enz_Res Final_Product (R)-4-Chlorophenylglycine Chem_Res->Final_Product Unwanted_S (S)-Enantiomer Chem_Res->Unwanted_S Enz_Res->Final_Product Enz_Res->Unwanted_S Racemization Racemization Unwanted_S->Racemization Racemization->Racemic_Product Recycle

Caption: Overall workflow for the synthesis of (R)-4-Chlorophenylglycine.

Logical_Relationships Title Large-Scale Synthesis of (R)-4-Chlorophenylglycine Direct_Route Direct Asymmetric Synthesis Title->Direct_Route Indirect_Route Racemic Synthesis + Resolution Title->Indirect_Route Strecker Asymmetric Strecker Synthesis Direct_Route->Strecker Bucherer_Bergs Bucherer-Bergs Synthesis Indirect_Route->Bucherer_Bergs Resolution Resolution Bucherer_Bergs->Resolution Racemization_Recycle Racemization & Recycle Resolution->Racemization_Recycle Chemical_Res Chemical Resolution Resolution->Chemical_Res Enzymatic_Res Enzymatic Resolution Resolution->Enzymatic_Res

Caption: Logical relationships between synthesis strategies.

References

Application Notes and Protocols: Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid (r)-2-Amino-2-(4-chlorophenyl)acetic acid into peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines the rationale, experimental procedures, and expected outcomes for researchers aiming to enhance the therapeutic potential of peptides.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can confer desirable properties such as increased proteolytic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. (r)-2-Amino-2-(4-chlorophenyl)acetic acid, a derivative of phenylglycine, is a particularly interesting building block. The presence of the chloro-substituted phenyl ring can introduce unique steric and electronic properties, potentially leading to novel biological activities. This document provides detailed protocols for the synthesis, purification, and characterization of peptides containing this specific non-natural amino acid.

Rationale for Incorporation

The introduction of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into a peptide backbone can be leveraged to:

  • Modulate Biological Activity: The substituted phenyl ring can interact with receptor binding pockets, potentially altering agonist or antagonist activity.

  • Enhance Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.

  • Induce Specific Conformations: The steric bulk of the side chain can influence the local secondary structure of the peptide, which can be crucial for its biological function.

  • Improve Pharmacokinetic Properties: Modifications to the peptide backbone can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables provide representative quantitative data for the incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into a model hexapeptide (Tyr-Ala-Gly-X-Ala-Leu, where X is the non-natural amino acid). These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Synthesis and Purification Data

ParameterValue
Resin Loading Capacity0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling Efficiency (per cycle)>99%
Crude Peptide Purity (by RP-HPLC)~85%
Purified Peptide Yield35-45%
Final Purity (by RP-HPLC)>98%

Table 2: Characterization Data

AnalysisExpected Result
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated vs. observed within 0.1 Da
Analytical RP-HPLCSingle major peak at the expected retention time
Amino Acid AnalysisCorrect ratio of amino acids, including the non-natural residue

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[1][2]

Resin Selection and Preparation
  • Resin Choice: For a C-terminal carboxylic acid, use a 2-chlorotrityl chloride resin or Wang resin.[1] For a C-terminal amide, a Rink amide resin is suitable.[1]

  • Resin Swelling: Swell the chosen resin in an appropriate solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) for at least 30 minutes in a reaction vessel.[1]

Loading of the First Amino Acid
  • Dissolve 2-3 equivalents of the Fmoc-protected C-terminal amino acid and an activating agent in DMF.

  • Add the solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/pyridine in DMF).

  • Wash the resin again with DMF and DCM.

  • Determine the loading capacity of the resin using a spectrophotometric method to quantify the Fmoc release upon treatment with piperidine.[1]

Peptide Chain Elongation

The following steps are repeated for each amino acid in the sequence, including the Fmoc-(r)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[1]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(r)-2-Amino-2-(4-chlorophenyl)acetic acid) and a coupling reagent (e.g., HCTU, HATU) in DMF.

    • Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes. For the sterically hindered (r)-2-Amino-2-(4-chlorophenyl)acetic acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

    • Wash the resin thoroughly with DMF.

Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity of the final product using analytical RP-HPLC.

    • Perform amino acid analysis to confirm the composition of the peptide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin_Prep Resin Preparation (Swelling) First_AA_Loading First Amino Acid Loading Resin_Prep->First_AA_Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Loading->Deprotection Coupling Amino Acid Coupling (Standard or Unnatural AA) Deprotection->Coupling Repeat n-1 times Wash Washing Steps Coupling->Wash Cleavage Cleavage from Resin & Deprotection (TFA) Coupling->Cleavage Wash->Deprotection Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC, AAA) Purification->Characterization Final_Peptide Final Purified Peptide Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of peptides containing (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Hypothetical Signaling Pathway Modulation

The incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into a peptide antagonist could enhance its binding affinity to a G-protein coupled receptor (GPCR), leading to more potent inhibition of a downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide with (r)-2-Amino-2-(4-chlorophenyl)acetic acid GPCR GPCR Peptide->GPCR Antagonistic Binding G_Protein G-Protein GPCR->G_Protein Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical inhibition of a GPCR signaling pathway by a peptide antagonist.

Conclusion

The incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into peptide scaffolds is a viable strategy for developing novel therapeutic agents with potentially improved properties. The protocols outlined in this document provide a solid foundation for the successful synthesis and characterization of such modified peptides. Researchers are encouraged to optimize the coupling conditions for this specific non-natural amino acid to ensure high yields and purity. Further biological evaluation will be necessary to fully elucidate the impact of this modification on the peptide's activity and therapeutic potential.

References

Application Notes and Protocols for the Diastereomeric Resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the methodology of creating diastereomeric salts with (r)-2-Amino-2-(4-chlorophenyl)acetic acid, a critical process for the isolation of the desired enantiomer in pharmaceutical development. The protocols are based on established principles of chiral resolution and data from analogous chemical systems.

Introduction

Chiral resolution by diastereomeric salt formation is a fundamental and widely used technique for separating enantiomers of racemic compounds.[1] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] Subsequent removal of the resolving agent yields the desired enantiomerically pure compound.

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-chlorophenylglycine, is a valuable chiral building block in the synthesis of various pharmaceuticals. The successful resolution of its racemic form is a key step in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). This document outlines protocols using common and effective resolving agents.

Choosing a Resolving Agent

The selection of an appropriate resolving agent is paramount for a successful resolution. For acidic compounds like 2-Amino-2-(4-chlorophenyl)acetic acid, chiral bases are typically employed. Based on literature for structurally similar phenylglycine derivatives, two promising candidates are:

  • (+)-10-Camphorsulfonic acid: This resolving agent has demonstrated high efficiency in the resolution of DL-phenylglycine, resulting in high optical purity of the desired enantiomer.[3]

  • (+)-Tartaric acid: A widely used and cost-effective chiral acid, it has been successfully applied in the resolution of various amino acids and their derivatives.[1][4]

Experimental Protocols

The following are detailed protocols for the diastereomeric resolution of racemic 2-Amino-2-(4-chlorophenyl)acetic acid. These are starting points and may require optimization for specific laboratory conditions and desired purity levels.

Protocol 1: Resolution with (+)-10-Camphorsulfonic Acid

This protocol is adapted from the successful resolution of DL-phenylglycine.[3]

Materials:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetic acid

  • (+)-10-Camphorsulfonic acid

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1 equivalent of racemic 2-Amino-2-(4-chlorophenyl)acetic acid in methanol.

    • In a separate vessel, dissolve 1 equivalent of (+)-10-Camphorsulfonic acid in a minimal amount of warm deionized water.

    • Slowly add the resolving agent solution to the amino acid solution with constant stirring.

    • Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.

  • Fractional Crystallization:

    • Slowly cool the solution to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Allow the crystallization to proceed for several hours, or overnight, to maximize yield.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

    • The collected solid is the diastereomeric salt of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and (+)-10-Camphorsulfonic acid.

  • Liberation of the Free Amino Acid:

    • Suspend the crystalline diastereomeric salt in deionized water.

    • Slowly add 1 M NaOH solution dropwise with stirring until the pH of the solution reaches approximately 10-11, ensuring the complete liberation of the free amino acid.

    • The free (r)-2-Amino-2-(4-chlorophenyl)acetic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Recovery of the Resolving Agent:

    • The filtrate from the liberation step contains the sodium salt of (+)-10-Camphorsulfonic acid. This can be recovered by acidification with HCl followed by extraction and solvent evaporation.

Protocol 2: Resolution with (+)-Tartaric Acid

This protocol is based on the general principles of using tartaric acid for amino acid resolution.[1]

Materials:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetic acid

  • (+)-Tartaric acid

  • Ethanol

  • Deionized Water

  • Ammonia solution (aqueous)

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 2-Amino-2-(4-chlorophenyl)acetic acid in a heated mixture of ethanol and water (e.g., 80:20 v/v).

    • Dissolve 1 equivalent of (+)-Tartaric acid in a minimal amount of the same hot solvent mixture.

    • Combine the two solutions while hot and stir.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C.

    • The diastereomeric salt of the (r)-amino acid with (+)-tartaric acid is expected to crystallize preferentially.

    • Collect the crystals by filtration and wash with a cold ethanol/water mixture.

  • Liberation of the Free Amino Acid:

    • Dissolve the collected diastereomeric salt in a minimal amount of hot water.

    • Add aqueous ammonia solution to adjust the pH to the isoelectric point of the amino acid (around pH 6), which will cause the free amino acid to precipitate.

    • Filter the precipitated (r)-2-Amino-2-(4-chlorophenyl)acetic acid, wash with cold water, and dry.

Data Presentation

The success of a resolution is quantified by the yield and the enantiomeric excess (e.e.) of the product. The following tables provide a template for recording and comparing experimental data.

Table 1: Resolution with (+)-10-Camphorsulfonic Acid - Experimental Data

ParameterTrial 1Trial 2Trial 3
Molar ratio of Racemate:Resolving Agent
Crystallization Solvent
Crystallization Temperature (°C)
Crystallization Time (h)
Yield of Diastereomeric Salt (%)
Yield of (r)-Amino Acid (%)
Enantiomeric Excess of (r)-Amino Acid (%)

Table 2: Resolution with (+)-Tartaric Acid - Experimental Data

ParameterTrial 1Trial 2Trial 3
Molar ratio of Racemate:Resolving Agent
Crystallization Solvent
Crystallization Temperature (°C)
Crystallization Time (h)
Yield of Diastereomeric Salt (%)
Yield of (r)-Amino Acid (%)
Enantiomeric Excess of (r)-Amino Acid (%)

Racemization of the Unwanted Enantiomer

To improve the overall process efficiency, the unwanted (s)-enantiomer remaining in the mother liquor can be racemized and recycled. A common method involves heating the amino acid in an acidic medium.[5]

Protocol for Racemization:

  • Evaporate the mother liquor from the crystallization step to dryness.

  • Liberate the free (s)-amino acid as described in the resolution protocols.

  • Dissolve the crude (s)-2-Amino-2-(4-chlorophenyl)acetic acid in glacial acetic acid.

  • Heat the solution at reflux for several hours. The progress of racemization can be monitored by polarimetry.

  • After completion, the racemic mixture can be recovered and reused in the resolution process.

Visualizing the Workflow

The following diagrams illustrate the key stages of the diastereomeric resolution process.

Diastereomeric_Salt_Formation Racemic_Mixture Racemic (r/s)-2-Amino-2- (4-chlorophenyl)acetic acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((r)-Acid:(+)-Base and (s)-Acid:(+)-Base) Racemic_Mixture->Diastereomeric_Salts Reaction Resolving_Agent (+)-Chiral Resolving Agent (e.g., (+)-10-Camphorsulfonic Acid) Resolving_Agent->Diastereomeric_Salts Solvent Solvent (e.g., Methanol/Water) Solvent->Diastereomeric_Salts

Caption: Formation of diastereomeric salts.

Fractional_Crystallization Diastereomeric_Salts Mixture of Diastereomeric Salts in Solution Cooling Cooling & Crystallization Diastereomeric_Salts->Cooling Less_Soluble_Salt Crystals of Less Soluble Diastereomeric Salt ((r)-Acid:(+)-Base) Cooling->Less_Soluble_Salt Precipitation Mother_Liquor Mother Liquor containing More Soluble Salt ((s)-Acid:(+)-Base) Cooling->Mother_Liquor Remains in Solution

Caption: Separation by fractional crystallization.

Liberation_and_Racemization Less_Soluble_Salt Less Soluble Diastereomeric Salt Base_Treatment Base Treatment (e.g., NaOH) Less_Soluble_Salt->Base_Treatment Mother_Liquor Mother Liquor Unwanted_Enantiomer Impure (s)-Enantiomer Mother_Liquor->Unwanted_Enantiomer Isolation Desired_Enantiomer Pure (r)-2-Amino-2- (4-chlorophenyl)acetic acid Base_Treatment->Desired_Enantiomer Acid_Treatment Acid Treatment Racemization_Step Racemization (e.g., Acetic Acid, Heat) Racemic_Mixture Racemic Mixture for Recycle Racemization_Step->Racemic_Mixture Unwanted_Enantiomer->Racemization_Step

Caption: Liberation and racemization workflow.

References

Application Notes and Protocols for the Characterization of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(r)-2-Amino-2-(4-chlorophenyl)acetic acid and its derivatives are important chiral building blocks in the synthesis of various pharmacologically active compounds. As a derivative of glycine, its structure features a stereocenter at the alpha-carbon, leading to (R) and (S) enantiomers.[1][2] The precise characterization of these compounds, particularly the determination of enantiomeric purity and structural integrity, is critical for drug development, ensuring safety, efficacy, and batch-to-batch consistency. These application notes provide detailed protocols for the analytical techniques essential for this characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note:

Chiral HPLC is the gold standard for determining the enantiomeric purity of (r)-2-Amino-2-(4-chlorophenyl)acetic acid. The technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). For polar, underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[3] This method allows for the direct analysis of enantiomers without the need for derivatization, which can introduce potential impurities and additional steps.[3] The separation is typically achieved in reversed-phase or polar organic modes, and the mobile phase composition can be optimized to control retention and selectivity.[3][4]

Experimental Workflow for Chiral HPLC

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Preparation (Dissolve in Mobile Phase) p2 Mobile Phase Preparation (e.g., MeOH/H2O with Additives) a1 Equilibrate Chiral Column (e.g., Teicoplanin CSP) p2->a1 Instrument Setup a2 Inject Sample a1->a2 a3 Isocratic Elution a2->a3 d1 UV Detection a3->d1 Data Acquisition d2 Integrate Peaks ((r) and (s) enantiomers) d1->d2 d3 Calculate Enantiomeric Excess (% ee) d2->d3

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the (r)-2-Amino-2-(4-chlorophenyl)acetic acid derivative.

    • Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin) column (250 x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: Methanol/Water (98:2 v/v) with additives such as 50 mM formic acid and 25 mM diethylamine.[4] The optimal mobile phase composition may require method development.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a racemic standard (a 1:1 mixture of R and S enantiomers) to determine the retention times and resolution of the two enantiomers.

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the (r) and (s) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (Assuming the R-enantiomer is the major peak).

Data Presentation:

EnantiomerRetention Time (min)Peak AreaArea (%)
(s)-enantiomertSAS% AS
(r)-enantiomertRAR% AR

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of 2-Amino-2-(4-chlorophenyl)acetic acid derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the carbon skeleton, the substitution pattern on the phenyl ring, and the presence of functional groups. While standard NMR cannot distinguish between enantiomers, derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, creates diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the quantification of enantiomeric purity.[5]

Experimental Workflow for NMR Enantiomeric Purity Analysis

G cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Quantification p1 Dissolve Amino Acid Derivative in Pyridine p2 Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) p1->p2 p3 Reaction to Form Diastereomeric Amides p2->p3 a1 Dissolve Diastereomer Mixture in Deuterated Solvent (e.g., CDCl3) p3->a1 Sample Preparation a2 Acquire 1H or 19F NMR Spectrum a1->a2 d1 Identify Well-Resolved Diastereotopic Signals a2->d1 Data Acquisition d2 Integrate Respective Signals d1->d2 d3 Calculate Diastereomeric Ratio (Corresponds to Enantiomeric Ratio) d2->d3

Caption: Workflow for NMR-based determination of enantiomeric excess.

Protocol for Structural Elucidation:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for ester derivatives).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. 2D experiments like COSY and HSQC can be used for more complex derivatives.

    • Parameters: Use standard acquisition parameters for each experiment. For ¹H NMR, a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds is typical.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the molecule.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Data Presentation (¹H NMR):

Chemical Shift δ (ppm)MultiplicityIntegrationAssignment
~7.4-7.5d2HAr-H (ortho to Cl)
~7.3-7.4d2HAr-H (meta to Cl)
~4.5-4.6s1Hα-CH

Note: Chemical shifts are approximate and will vary based on the specific derivative, solvent, and pH.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is an essential technique for confirming the molecular weight of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and its derivatives.[1] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that further confirms the identity of the compound.[1]

Logical Diagram of ESI-MS Process

G M Analyte Molecule (M) in Solution ESI Electrospray Ionization (Solvent Evaporation & Protonation) M->ESI MH Protonated Molecular Ion [M+H]+ ESI->MH Analyzer Mass Analyzer (Separates Ions by m/z) MH->Analyzer Detector Detector (Generates Mass Spectrum) Analyzer->Detector

Caption: The logical flow of analysis in Electrospray Ionization Mass Spectrometry.

Protocol (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with 0.1% formic acid to promote protonation.

  • Instrumentation and Conditions:

    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode is typical for amino acids to observe [M+H]⁺.

    • Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • For HRMS, compare the measured accurate mass to the calculated theoretical mass. The mass error should typically be less than 5 ppm.

    • The monoisotopic mass of the parent (R)-enantiomer is 185.0243562 Da.[1]

Data Presentation:

CompoundFormulaIon ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Mass Error (ppm)
(r)-2-Amino-2-(4-chlorophenyl)acetic acidC₈H₈ClNO₂Positive186.0316Observed m/zCalculated error

X-ray Crystallography

Application Note:

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. For chiral compounds like (r)-2-Amino-2-(4-chlorophenyl)acetic acid, this technique can unambiguously determine the absolute configuration (R or S) of the stereocenter, provided a suitable single crystal can be grown. The analysis yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.[1]

High-Level Workflow for X-ray Crystallography

G p1 Synthesize & Purify Compound p2 Grow Single Crystal (e.g., Slow Evaporation, Vapor Diffusion) p1->p2 a1 Mount Crystal & Collect Diffraction Data p2->a1 d1 Solve Crystal Structure (Determine Electron Density Map) a1->d1 d2 Refine Structural Model d1->d2 d3 Validate & Analyze Structure (Determine Absolute Configuration) d2->d3

Caption: General workflow for single-crystal X-ray structure determination.

Protocol (High-Level Overview):

  • Crystal Growth (Crucial Step):

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Attempt crystallization using methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often a trial-and-error process.

  • Data Collection:

    • Select a high-quality single crystal and mount it on a goniometer.

    • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K).

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Use specialized software (e.g., SHELXS) to solve the phase problem and generate an initial electron density map.[6]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data (e.g., using SHELXL).[6]

  • Analysis:

    • Analyze the final structure to determine bond lengths, angles, and absolute stereochemistry (e.g., by calculating the Flack parameter).

    • Generate a final crystallographic report and a CIF (Crystallographic Information File).

Data Presentation:

ParameterValue
Chemical FormulaC₈H₈ClNO₂
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
R-factor (R1)Value < 0.05 is desirable
Flack ParameterValue near 0 for correct absolute configuration

References

Application Notes and Protocols for the Synthesis of Anticonvulsants from (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (r)-2-Amino-2-(4-chlorophenyl)acetic acid in the Synthesis of Anticonvulsants

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a non-proteinogenic amino acid that serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry and the presence of the pharmacologically relevant 4-chlorophenyl group make it an attractive starting material for the synthesis of potential central nervous system (CNS) active agents, including anticonvulsants. This document outlines the application of this chiral amino acid in the synthesis of hydantoin-based anticonvulsants, a well-established class of antiepileptic drugs. The stereochemistry of the starting material is crucial for the enantioselective synthesis of the final compounds, which can lead to improved therapeutic profiles and reduced side effects.

Application Note: Synthesis of (R)-5-(4-chlorophenyl)hydantoin

The hydantoin ring system is a core scaffold in several marketed anticonvulsant drugs, most notably phenytoin. The presence of a substituted phenyl group at the 5-position of the hydantoin ring is a key structural feature for anticonvulsant activity. The synthesis of enantiomerically pure 5-substituted hydantoins is of significant interest, as the biological activity often resides in a single enantiomer.

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is an ideal precursor for the synthesis of (R)-5-(4-chlorophenyl)hydantoin. The Urech hydantoin synthesis provides a straightforward method for the cyclization of α-amino acids to their corresponding hydantoins. This pathway allows for the retention of the stereochemistry at the α-carbon, leading to the desired enantiomer of the final product. The resulting (R)-5-(4-chlorophenyl)hydantoin can then be evaluated for its anticonvulsant properties in established preclinical models.

Data Presentation: Anticonvulsant Activity of Representative 5-Arylhydantoin Derivatives

The following table summarizes the anticonvulsant activity of several 5-arylhydantoin derivatives in the Maximal Electroshock Seizure (MES) test, a primary screening model for generalized tonic-clonic seizures. This data provides a context for the expected activity of (R)-5-(4-chlorophenyl)hydantoin.

CompoundSubstituent (Aryl Group)Animal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
PhenytoinPhenylMouseIntraperitoneal (i.p.)9.5[1]
5-(4-Chlorophenyl)-5-phenylhydantoin4-ChlorophenylMouseIntraperitoneal (i.p.)>30
5,5-bis(4-Fluorophenyl)hydantoin4-FluorophenylMouseIntraperitoneal (i.p.)40-100
3-[(4-Phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dionePhenylRatOral (p.o.)5.29[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-5-(4-chlorophenyl)hydantoin

This protocol details the synthesis of (R)-5-(4-chlorophenyl)hydantoin from (r)-2-Amino-2-(4-chlorophenyl)acetic acid via the Urech hydantoin synthesis.[3][4]

Materials:

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid

  • Potassium cyanate (KOCN)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of the Ureido Intermediate:

    • In a 100 mL round-bottom flask, dissolve 5.0 g of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in 50 mL of deionized water.

    • Add 2.4 g of potassium cyanate to the solution and stir at room temperature for 1 hour.

    • Slowly acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the ureido intermediate should form.

    • Stir the mixture for an additional 30 minutes at room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

  • Cyclization to (R)-5-(4-chlorophenyl)hydantoin:

    • Transfer the dried ureido intermediate to a 100 mL round-bottom flask.

    • Add 50 mL of 6 M hydrochloric acid.

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the crystalline product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain (R)-5-(4-chlorophenyl)hydantoin.

Characterization:

  • Determine the melting point of the final product.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Assess the purity by HPLC.

Protocol 2: Anticonvulsant Screening - Maximal Electroshock Seizure (MES) Test

This protocol describes a standard procedure for evaluating the anticonvulsant activity of a test compound in mice using the MES test.[5][6][7]

Materials:

  • Male albino mice (20-25 g)

  • Test compound ((R)-5-(4-chlorophenyl)hydantoin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Phenytoin)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize the mice to the laboratory environment for at least 3 days before the experiment.

    • Fast the mice overnight with free access to water.

    • Randomly divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 dose levels).

    • Administer the test compound and controls intraperitoneally (i.p.) or orally (p.o.). The time of testing after administration should be determined by the time to peak effect of the compound. A standard time is 30-60 minutes post-i.p. administration.

  • MES Induction:

    • At the predetermined time after drug administration, apply a drop of topical anesthetic to the corneas of each mouse.

    • Place the corneal electrodes, moistened with saline, on the corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than 90 degrees from the plane of the body.

  • Data Analysis:

    • Record the number of animals in each group that are protected from the tonic hindlimb extension.

    • Calculate the percentage of protection for each group.

    • Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure, using probit analysis.

Mandatory Visualizations

Synthesis_Pathway Start (r)-2-Amino-2-(4-chlorophenyl)acetic acid Intermediate Ureido Intermediate Start->Intermediate Step 1 Reagent1 KOCN, H₂O Product (R)-5-(4-chlorophenyl)hydantoin Intermediate->Product Step 2 Reagent2 6 M HCl, Reflux Experimental_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Prep Acclimatize and Fast Mice Dosing Administer Test Compound / Controls Animal_Prep->Dosing MES_Induction Apply Corneal Electrodes and Stimulus Dosing->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Collection Record Protection Percentage Observation->Data_Collection ED50_Calc Calculate ED₅₀ Data_Collection->ED50_Calc

References

Application Notes: The Role of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in the Synthesis of Novel Fungicidal Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

(r)-2-Amino-2-(4-chlorophenyl)acetic acid , a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of specialized agrochemicals, particularly a novel class of dipeptide fungicides. Its rigid structure and defined stereochemistry are pivotal in achieving high efficacy and selectivity in the target fungicides. This document outlines the application of this chiral amino acid in the synthesis of a representative fungicidal dipeptide, providing a detailed experimental protocol and expected outcomes.

The fungicidal activity of these dipeptides is attributed to their ability to disrupt essential biological processes in pathogenic fungi. The presence of the (R)-configured chlorophenylglycine moiety has been shown to be crucial for enhanced fungicidal efficacy against a range of plant pathogens.

Key Applications in Agrochemical Synthesis:

  • Chiral Precursor: It serves as a foundational chiral scaffold, introducing a specific stereocenter into the final agrochemical product.

  • Fungicide Development: It is a key component in the synthesis of dipeptide fungicides targeting economically important plant diseases.

  • Structure-Activity Relationship (SAR) Studies: The availability of this enantiomerically pure amino acid allows for detailed SAR studies to optimize fungicidal potency and spectrum.

Data Presentation: Synthesis of a Model Fungicidal Dipeptide

The following table summarizes the expected quantitative data for the synthesis of a model fungicidal dipeptide, N-((S)-1-methoxycarbonyl-2-methylpropyl)-N-tert-butoxycarbonyl-(R)-2-amino-2-(4-chlorophenyl)acetamide, a representative compound based on structures disclosed in fungicidal dipeptide patents.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1N-protection(r)-2-Amino-2-(4-chlorophenyl)acetic acid(R)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid185.6110.02.862.7295>98%
2Peptide Coupling(R)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acidN-((S)-1-methoxycarbonyl-2-methylpropyl)-N-tert-butoxycarbonyl-(R)-2-amino-2-(4-chlorophenyl)acetamide285.739.54.153.7490>97%

Experimental Protocols

N-protection of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

This protocol describes the protection of the amino group of the starting material with a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted side reactions.

Materials:

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid (1.86 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc)₂O (2.40 g, 11.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.68 g, 20.0 mmol)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (r)-2-Amino-2-(4-chlorophenyl)acetic acid in a mixture of dioxane (20 mL) and water (10 mL).

  • Add sodium bicarbonate to the solution.

  • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield (R)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid as a white solid.

Peptide Coupling to form the Dipeptide Fungicide

This protocol details the coupling of the N-protected amino acid with an amino acid ester (L-valine methyl ester) to form the final dipeptide.

Materials:

  • (R)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid (2.86 g, 10.0 mmol)

  • L-valine methyl ester hydrochloride (1.82 g, 11.0 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol)

  • Hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.9 mL, 11.0 mmol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid, L-valine methyl ester hydrochloride, and HOBt in DCM (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the mixture.

  • Add a solution of DCC in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure dipeptide.

Mandatory Visualizations

Synthesis_Pathway A (r)-2-Amino-2-(4-chlorophenyl)acetic acid B N-Boc-(r)-2-Amino-2-(4-chlorophenyl)acetic acid A->B (Boc)₂O, NaHCO₃ Dioxane/H₂O D Dipeptide Fungicide B->D DCC, HOBt, DIPEA DCM C L-Valine methyl ester C->D

Caption: Synthetic pathway for the dipeptide fungicide.

Experimental_Workflow start Start step1 N-protection of (r)-2-Amino-2-(4-chlorophenyl)acetic acid start->step1 step2 Work-up and Isolation of N-Boc protected amino acid step1->step2 step3 Peptide Coupling with L-Valine methyl ester step2->step3 step4 Work-up and Purification of Dipeptide step3->step4 end Characterization and Fungicidal Activity Assay step4->end

Caption: Experimental workflow for dipeptide synthesis.

Troubleshooting & Optimization

preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid during chemical reactions, particularly in the context of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Minimizing Racemization

Problem: Significant racemization of the (R)-2-Amino-2-(4-chlorophenyl)acetic acid residue is observed in the final product.

This guide will help you identify the potential causes and implement effective solutions to maintain the stereochemical integrity of your molecule.

Question: My final peptide containing (R)-2-Amino-2-(4-chlorophenyl)acetic acid shows a significant amount of the undesired diastereomer. What is the most likely cause of this racemization?

Answer: For phenylglycine derivatives like (R)-2-Amino-2-(4-chlorophenyl)acetic acid, the most critical step for racemization is the base-catalyzed activation and coupling of the amino acid during peptide synthesis.[1] The increased acidity of the alpha-proton on the chiral carbon, stabilized by the adjacent phenyl ring, makes it susceptible to abstraction by base, leading to a loss of stereochemical configuration. While Fmoc deprotection with piperidine can also contribute, the coupling step is generally the primary source of epimerization.[1]

Question: Which coupling reagents and bases should I use to minimize racemization of this residue?

Answer: To significantly reduce or eliminate racemization, it is crucial to move away from standard coupling reagents like HBTU or HATU, especially when used with strong, non-sterically hindered bases like diisopropylethylamine (DIPEA).

Recommended Combinations:

  • COMU (or HDMC) with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP). This combination has been shown to be highly effective, yielding over 98% of the desired diastereomer in studies with phenylglycine.[1]

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a tertiary amine base. DEPBT is known for its ability to suppress racemization, particularly with easily epimerized amino acids such as arylglycines.

Question: I am still observing some racemization even with optimized coupling conditions. What other factors could be contributing?

Answer:

  • Extended exposure to strong bases: Prolonged reaction times during coupling or deprotection, especially with stronger bases like DBU, can increase the risk of racemization.[1]

  • Temperature: Higher temperatures can accelerate the rate of racemization. It is advisable to conduct the coupling reaction at room temperature or below.

  • Solvent Polarity: While less influential than the choice of coupling reagents and base, highly polar solvents may slightly increase the extent of racemization in some cases.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-2-Amino-2-(4-chlorophenyl)acetic acid so prone to racemization?

A1: As a derivative of phenylglycine, the alpha-proton (the hydrogen attached to the chiral carbon) is benzylic and therefore more acidic than in aliphatic amino acids. This increased acidity means the proton can be more easily removed by a base, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of R and S enantiomers (racemization).

Q2: Is the Fmoc deprotection step a significant cause of racemization for this amino acid?

A2: While the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) can cause some degree of racemization, studies on phenylglycine have shown that the base-catalyzed coupling step is the more critical contributor to epimerization.[1] However, for sensitive sequences, minimizing the deprotection time is always a good practice.

Q3: Can I use standard coupling reagents like HBTU or HATU if I use a weaker, sterically hindered base like TMP?

A3: While using a weaker, sterically hindered base like TMP with HBTU or HATU will likely reduce racemization compared to using DIPEA, it may not eliminate it. For the highest stereochemical purity, the combination of a less activating coupling reagent like COMU or DEPBT with a base like TMP is the recommended approach.[1]

Q4: How can I accurately quantify the level of racemization in my final product?

A4: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis. This technique uses a chiral stationary phase to separate the desired diastereomer from its epimer, allowing for accurate determination of the enantiomeric or diastereomeric excess. Alternatively, after cleavage and purification of the peptide, it can be hydrolyzed back to its constituent amino acids, which can then be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC.

Data Presentation

The following table summarizes the quantitative data on the percentage of the correct diastereomer of a model peptide containing phenylglycine (Phg) synthesized using various coupling reagents and bases. This data is highly relevant for minimizing the racemization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Coupling ReagentBase% Correct Diastereomer (L-Phg)
HATUDIPEA~70%
HATUNMM~85%
HATUTMP93%
COMUDIPEA~88%
COMU TMP >98%
DEPBTDIPEA~92%

Data adapted from studies on phenylglycine-containing model peptides.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(R)-2-Amino-2-(4-chlorophenyl)acetic acid using COMU/TMP

This protocol is for the manual solid-phase synthesis coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and subsequent washing steps (typically with DMF), ensure the resin is well-swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-(R)-2-Amino-2-(4-chlorophenyl)acetic acid and 3 equivalents of COMU in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the completion of the coupling using a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Low-Racemization Coupling of Fmoc-(R)-2-Amino-2-(4-chlorophenyl)acetic acid using DEPBT
  • Resin Preparation: After Fmoc deprotection and washing, suspend the resin in DMF (approximately 10 mL per gram of resin).

  • Reagent Addition: Add 1.5 equivalents of Fmoc-(R)-2-Amino-2-(4-chlorophenyl)acetic acid to the resin suspension.

  • Base Addition: Add 3 equivalents of a tertiary amine base (e.g., DIPEA or triethylamine). For particularly sensitive couplings, consider using a weaker base.

  • Coupling Activation: Add 1.5 equivalents of DEPBT to the mixture.

  • Reaction and Washing: Shake the reaction mixture at room temperature for 1-2 hours. Monitor for completion. Once complete, filter and wash the resin with DMF (3x) and DCM (3x).

Visualizations

Mechanism of Racemization

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Detected in Product check_coupling Review Coupling Conditions start->check_coupling coupling_reagent Using HBTU/HATU/etc.? check_coupling->coupling_reagent base Using DIPEA? coupling_reagent->base No switch_reagents Switch to COMU or DEPBT coupling_reagent->switch_reagents Yes switch_base Switch to TMP or DMP base->switch_base Yes check_other Review Other Parameters base->check_other No switch_reagents->check_coupling switch_base->check_coupling temp High Temperature? check_other->temp time Extended Reaction Times? temp->time No lower_temp Reduce Temperature temp->lower_temp Yes optimize_time Optimize Reaction Time time->optimize_time Yes reanalyze Re-analyze Product for Racemization time->reanalyze No lower_temp->reanalyze optimize_time->reanalyze

Caption: Troubleshooting decision tree for racemization.

Logical Relationship of Factors Influencing Racemization

factors_racemization racemization Racemization of (R)-2-Amino-2- (4-chlorophenyl)acetic acid coupling_step Coupling Step racemization->coupling_step Primarily Caused by deprotection_step Deprotection Step racemization->deprotection_step Secondarily Caused by base_strength Base Strength (e.g., DIPEA vs. TMP) coupling_step->base_strength Influenced by coupling_reagent_type Coupling Reagent (e.g., HBTU vs. COMU) coupling_step->coupling_reagent_type Influenced by temperature Temperature coupling_step->temperature Influenced by time Reaction Time coupling_step->time Influenced by

Caption: Key factors influencing racemization.

References

Technical Support Center: Optimization of Reaction Conditions for (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this important non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for derivatizing (R)-2-Amino-2-(4-chlorophenyl)acetic acid?

A1: Derivatization is primarily performed to enhance the analytical detection and separation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Key reasons include:

  • Improved Volatility: For analysis by Gas Chromatography (GC), the polar amino and carboxylic acid groups are derivatized to create more volatile compounds.

  • Enhanced Chromatographic Separation: Derivatization can improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).

  • Increased Detector Response: Attaching a chromophore or fluorophore through derivatization significantly enhances detection sensitivity for UV-Vis or fluorescence detectors.[1]

  • Chiral Resolution: To separate the (R) and (S) enantiomers, a chiral derivatizing agent is used to form diastereomers that can be resolved on a standard achiral column.

Q2: Which derivatization methods are most suitable for chiral analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid by HPLC?

A2: For chiral analysis by HPLC, pre-column derivatization with a chiral reagent is a common and effective strategy. Several reagents are well-suited for this purpose, including:

  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide is a widely used reagent that reacts with the primary amine of the amino acid to form diastereomers.[2]

  • GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another effective chiral derivatizing agent.

  • (S)-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester.

  • OPA-IBLC: o-Phthalaldehyde with an N-isobutyryl-L-cysteine thiol.

The choice of reagent can depend on the specific analytical requirements, such as sensitivity and the presence of other interfering substances.

Q3: Can I analyze (R)-2-Amino-2-(4-chlorophenyl)acetic acid by GC? What derivatization is required?

A3: Yes, GC analysis is possible after derivatization to increase the volatility of the amino acid. The two primary methods are:

  • Silylation: This involves replacing the active hydrogens on the amino and carboxyl groups with a silyl group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Acylation/Esterification: This is often a two-step process where the carboxylic acid is first esterified (e.g., with methanol and HCl), followed by acylation of the amino group with an anhydride like pentafluoropropionic anhydride (PFPA).

Q4: How does the chloro-substituent on the phenyl ring affect derivatization?

A4: The electron-withdrawing nature of the chlorine atom on the phenyl ring can potentially influence the reactivity of the amino group, although in most standard derivatization procedures for amino acids, this effect is not reported to be a major hindrance. However, it is a factor to consider, and in some cases, slightly more forcing reaction conditions (e.g., longer reaction time or slightly higher temperature) might be necessary to ensure complete derivatization compared to unsubstituted phenylglycine. It is also important to consider the potential for side reactions under harsh conditions, although this is not commonly reported for standard derivatization methods.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the derivatization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Issue 1: Low or No Derivatization Yield
Potential Cause Troubleshooting Step
Incorrect pH of the reaction mixture. For many derivatization reactions, particularly those targeting the amino group, a basic pH is crucial for deprotonation and enhanced nucleophilicity. For example, with Marfey's reagent, a pH of around 9-10 is optimal. Verify the pH of your reaction buffer and adjust if necessary.
Presence of moisture. This is particularly critical for silylation reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The presence of water will consume the silylating reagent and lead to incomplete derivatization.
Degraded derivatizing reagent. Many derivatizing agents are sensitive to light, moisture, and temperature. Store reagents according to the manufacturer's instructions and consider using a fresh batch if you suspect degradation. For example, OPA solutions are known to have limited stability.
Insufficient reagent. A molar excess of the derivatizing reagent is often required to drive the reaction to completion. For chiral derivatization, a slight excess of the chiral reagent is typically used.
Low solubility of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Due to its aromatic nature, the starting material may have limited solubility in purely aqueous solutions. Consider using a co-solvent like acetone or acetonitrile to ensure the amino acid is fully dissolved before adding the derivatizing reagent.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step
Incomplete derivatization. As mentioned above, ensure the reaction has gone to completion. The presence of the underivatized amino acid can lead to tailing peaks or the appearance of unexpected peaks.
Hydrolysis of the derivative. Some derivatives can be unstable, especially in aqueous mobile phases or at non-optimal pH. Check the stability of your derivative under your HPLC or GC conditions. For example, some silyl derivatives are moisture-sensitive.
Suboptimal chromatographic conditions. The mobile phase composition, gradient, column temperature, and flow rate all play a critical role in achieving good separation. Method development and optimization are key. For chiral separations, the choice of column and mobile phase is particularly important for resolving diastereomers.
Presence of interfering peaks from reagent by-products. Excess derivatizing reagent or its hydrolysis products can sometimes co-elute with the derivative of interest. A sample clean-up step after derivatization, such as solid-phase extraction (SPE), may be necessary. Alternatively, adjust the chromatographic method to separate the interference.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variability in reaction time or temperature. Ensure that all samples and standards are derivatized for the same amount of time and at the same temperature. For manual procedures, be meticulous with timing. Automated derivatization can improve reproducibility.
Inconsistent sample and reagent volumes. Use calibrated pipettes and be precise with all liquid handling steps. Small variations in the amount of reagent can lead to significant differences in the final result.
Matrix effects from the sample. Other components in your sample matrix can interfere with the derivatization reaction. If working with complex samples (e.g., biological fluids, reaction mixtures), a sample clean-up or extraction step prior to derivatization is highly recommended.
Degradation of derivatives over time. Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigerated, frozen, in the dark) to determine the optimal storage protocol.

Data Presentation

The following tables summarize typical reaction conditions for various derivatization methods applicable to (R)-2-Amino-2-(4-chlorophenyl)acetic acid, based on general procedures for aromatic and non-proteinogenic amino acids. Note that optimal conditions may need to be determined empirically for your specific application.

Table 1: Chiral Derivatization for HPLC Analysis

Derivatizing AgentReagent SolutionReaction ConditionsQuenching
Marfey's Reagent (FDAA) 1% FDAA in acetone1 M NaHCO₃ or triethylamine buffer (pH ~9-10), 40-50°C, 1 hour1 M HCl
GITC 1% GITC in acetoneTriethylamine buffer, room temperature, 10-20 minutesAcetic acid
(S)-NIFE 1% (S)-NIFE in acetoneTriethylamine buffer, room temperature, 20 minutesAcetic acid
OPA-IBLC 30 mM OPA in methanol & 90 mM IBLC in waterBorate buffer (pH ~10), room temperature, ~2 minutesNot typically required

Table 2: Derivatization for GC Analysis

MethodReagent(s)Reaction Conditions
Silylation BSTFA or MTBSTFA with a catalyst (e.g., TMCS)Anhydrous conditions, 60-100°C, 1-4 hours
Acylation/Esterification 1. Methanolic HCl 2. Pentafluoropropionic anhydride (PFPA)1. Reflux or heat at ~80°C 2. 60-70°C, 30 minutes

Experimental Protocols

Protocol 1: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol is adapted from established methods for the derivatization of amino acids.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid sample

  • 1% (w/v) Marfey's Reagent (FDAA) in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

  • HPLC grade water and acetonitrile

  • Microcentrifuge tubes

Procedure:

  • Prepare a solution of your (R)-2-Amino-2-(4-chlorophenyl)acetic acid sample in water or a suitable buffer. The concentration should be in the low millimolar to micromolar range, depending on the sensitivity of your HPLC system.

  • In a microcentrifuge tube, combine 50 µL of the amino acid solution with 100 µL of the 1% FDAA solution.

  • Add 20 µL of 1 M NaHCO₃ to initiate the reaction and adjust the pH.

  • Vortex the mixture gently and incubate at 40°C for 1 hour in a water bath or heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 µL of 2 M HCl.

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Two-Step Esterification and Acylation for GC-MS Analysis

This protocol is a general method for preparing amino acid derivatives for GC analysis.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid sample

  • 3 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Nitrogen gas for evaporation

  • GC vials

Procedure:

  • Place the dried amino acid sample (typically 10-100 µg) in a reaction vial.

  • Esterification: Add 200 µL of 3 M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes.

  • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried residue.

  • Seal the vial and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).

  • Transfer the solution to a GC vial for injection.

Visualizations

Experimental Workflow for Derivatization Optimization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Reaction Workup cluster_analysis Analysis start Start: (R)-2-Amino-2- (4-chlorophenyl)acetic acid sample dissolve Dissolve sample in appropriate solvent start->dissolve add_buffer Add buffer to adjust pH dissolve->add_buffer add_reagent Add derivatizing agent (e.g., FDAA, GITC, Silylation reagent) incubate Incubate at optimized temperature and time add_reagent->incubate add_buffer->add_reagent quench Quench reaction (if necessary) incubate->quench cleanup Sample cleanup (e.g., SPE, evaporation) quench->cleanup reconstitute Reconstitute in analytical solvent cleanup->reconstitute analyze Analyze by HPLC or GC reconstitute->analyze end End: Data acquisition analyze->end

Caption: A general experimental workflow for the derivatization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Logical Relationship of Troubleshooting Derivatization Issues

troubleshooting_logic cluster_reaction Reaction Conditions cluster_sample Sample & Matrix cluster_analysis_params Analytical Method issue Problem Encountered: Low Yield / Poor Peaks check_ph Verify pH issue->check_ph check_reagents Check Reagent Quality & Quantity issue->check_reagents check_conditions Verify Time & Temperature issue->check_conditions check_solubility Assess Sample Solubility issue->check_solubility check_moisture Check for Moisture (esp. Silylation) issue->check_moisture matrix_effects Consider Matrix Effects issue->matrix_effects check_chromatography Optimize HPLC/GC Method issue->check_chromatography derivative_stability Evaluate Derivative Stability issue->derivative_stability

Caption: A logical diagram illustrating key areas to investigate when troubleshooting derivatization problems.

References

troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

A technical support center for troubleshooting the chiral resolution of racemic 2-Amino-2-(4-chlorophenyl)acetic acid to obtain the desired (R)-enantiomer.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common issues encountered during the chiral resolution of 2-Amino-2-(4-chlorophenyl)acetic acid via diastereomeric salt crystallization.

Issue 1: Poor or No Crystallization

  • Question: I've mixed the racemic 2-Amino-2-(4-chlorophenyl)acetic acid with the chiral resolving agent, but no crystals are forming. What should I do?

    • Answer:

      • Solvent Choice: The choice of solvent is critical for successful diastereomeric salt crystallization.[1][2] The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other. If the salt is too soluble, try a less polar solvent or a solvent mixture. If it is completely insoluble, use a more polar solvent.

      • Supersaturation: Crystallization requires a supersaturated solution. You can try to achieve this by slowly cooling the solution, evaporating some of the solvent, or adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).

      • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization.[][4]

      • Concentration: Ensure the concentrations of your substrate and resolving agent are appropriate. Very dilute solutions may not lead to crystallization.

  • Question: My product has oiled out instead of crystallizing. How can I fix this?

    • Answer: Oiling out occurs when the diastereomeric salt separates as a liquid phase instead of a solid. This can be due to high concentrations, rapid cooling, or an inappropriate solvent. Try diluting the solution, cooling it more slowly, or screening different solvents. Sometimes, adding a seed crystal can help induce crystallization from the oil.

Issue 2: Low Yield of the Desired Diastereomer

  • Question: I have isolated the crystals, but the yield of my desired (R)-enantiomer is very low. How can I improve it?

    • Answer:

      • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield. While a 0.5 equivalent of the resolving agent is often used to precipitate one enantiomer, this can be optimized.

      • Solvent Screening: The yield is highly dependent on the solubility of the diastereomeric salt in the chosen solvent. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that maximize the precipitation of the desired salt while keeping the other in solution.[2]

      • Temperature Profile: The crystallization temperature plays a crucial role. A slower, controlled cooling process can improve both yield and purity.[1] Experiment with different final cooling temperatures.

      • Racemization: The theoretical maximum yield for a resolution is 50% for the desired enantiomer.[4] To overcome this, the unwanted (S)-enantiomer can be isolated from the mother liquor and racemized (converted back to the racemic mixture) for recycling.[4][5] This step is crucial for an economically viable process on a larger scale.[4]

Issue 3: Low Enantiomeric Excess (e.e.)

  • Question: The enantiomeric excess (e.e.) of my resolved (r)-2-Amino-2-(4-chlorophenyl)acetic acid is poor. What are the likely causes and solutions?

    • Answer:

      • Co-precipitation: The undesired diastereomeric salt may be co-precipitating with the desired one. This can be due to the solvent system not providing sufficient solubility difference between the two diastereomers.

      • Kinetic vs. Thermodynamic Control: Sometimes, the less stable diastereomer crystallizes faster (kinetic control), but the more stable one is the desired product (thermodynamic control).[6] Allowing the crystallization to proceed for a longer time at a slightly elevated temperature might favor the formation of the more stable, and hopefully purer, diastereomer. Conversely, rapid crystallization and filtration can sometimes trap a kinetically favored, purer product.[6]

      • Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[6] This process is repeated until the desired e.e. is achieved.

      • Purity of Reagents: Ensure that the starting racemic amino acid and the chiral resolving agent are of high purity. Impurities can sometimes interfere with the crystallization process.

Quantitative Data Summary for Optimization

When optimizing the chiral resolution, it is crucial to systematically record and analyze the experimental parameters. The following table serves as a template for organizing your results from different experiments.

Experiment IDResolving AgentMolar Ratio (Substrate:Agent)Solvent SystemCrystallization Temperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
Exp-01(+)-Tartaric Acid1 : 0.5Methanol4
Exp-02(+)-Tartaric Acid1 : 0.6Methanol4
Exp-03(+)-Tartaric Acid1 : 0.5Ethanol4
Exp-04(-)-Mandelic Acid1 : 0.5Methanol/Water (9:1)0
Exp-05(+)-Camphorsulfonic acid1 : 0.5IsopropanolRoom Temp -> 0

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution by Diastereomeric Salt Crystallization

  • Dissolution: In a suitable reaction vessel, dissolve the racemic 2-Amino-2-(4-chlorophenyl)acetic acid and 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., tartaric acid, mandelic acid) in a minimal amount of a suitable solvent at an elevated temperature (e.g., 50-60 °C).[1]

  • Crystallization: Allow the solution to cool down slowly to room temperature. If no crystals form, further cool the solution in an ice bath or refrigerator. The cooling rate should be controlled to promote the formation of well-defined crystals. For difficult crystallizations, scratching the inside of the flask or adding a seed crystal can initiate the process.

  • Isolation: Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated crystals under vacuum.

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid. The choice of acid or base depends on the nature of the resolving agent and the amino acid.

  • Final Isolation: Isolate the precipitated enantiomerically enriched 2-Amino-2-(4-chlorophenyl)acetic acid by filtration, wash with cold water, and dry.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess using a suitable analytical technique, such as chiral HPLC.

Protocol 2: Recovery of the Resolving Agent and Racemization of the Unwanted Enantiomer

  • Isolate Unwanted Enantiomer: The mother liquor from the initial crystallization contains the enriched, unwanted (S)-enantiomer. Isolate this by evaporating the solvent and then liberating the free amino acid as described in Protocol 1, step 5.

  • Recover Resolving Agent: The aqueous solution from the liberation steps (from both the desired and unwanted enantiomers) contains the resolving agent. Adjust the pH and use extraction or crystallization to recover the resolving agent for reuse.[4]

  • Racemization: The unwanted (S)-enantiomer can be racemized by heating it in a suitable solvent, often with the addition of an acid or base catalyst. The specific conditions (temperature, catalyst) need to be optimized to achieve racemization without significant decomposition.[4] The resulting racemic mixture can then be added to the next resolution batch, improving the overall process efficiency.

Visualizations

TroubleshootingWorkflow start Problem Observed problem1 Low Yield start->problem1 problem2 Low Enantiomeric Excess (e.e.) start->problem2 problem3 No Crystallization or Oiling Out start->problem3 cause1a Sub-optimal Solvent/Temperature problem1->cause1a Potential Causes cause1b Incorrect Stoichiometry problem1->cause1b Potential Causes cause1c Process limited to 50% theoretical max problem1->cause1c Potential Causes cause2a Co-precipitation of Diastereomers problem2->cause2a Potential Causes cause2b Unfavorable Kinetics/ Thermodynamics problem2->cause2b Potential Causes cause2c Impure Reagents problem2->cause2c Potential Causes cause3a Inappropriate Solvent Choice problem3->cause3a Potential Causes cause3b Solution not Supersaturated problem3->cause3b Potential Causes cause3c Rapid Cooling problem3->cause3c Potential Causes solution1a Screen Solvents & Optimize Cooling Profile cause1a->solution1a Solution solution1b Adjust Molar Ratio of Resolving Agent cause1b->solution1b Solution solution1c Implement Racemization and Recycling of Unwanted Enantiomer cause1c->solution1c Solution cause2a->solution1a Solutions solution2a Recrystallize the Diastereomeric Salt cause2a->solution2a Solutions solution2b Adjust Crystallization Time and Temperature cause2b->solution2b Solution solution2c Verify Purity of Starting Materials cause2c->solution2c Solution solution3a Screen Different Solvents/Mixtures cause3a->solution3a Solution solution3b Concentrate Solution or Add Anti-Solvent/Seed cause3b->solution3b Solution solution3c Slow Down Cooling Rate cause3c->solution3c Solution

Caption: Troubleshooting workflow for chiral resolution.

ExperimentalWorkflow racemate Racemic (R/S)- 2-Amino-2-(4-chlorophenyl)acetic acid + Chiral Resolving Agent dissolution 1. Dissolution in Heated Solvent racemate->dissolution crystallization 2. Slow Cooling & Crystallization dissolution->crystallization filtration 3. Filtration crystallization->filtration solid Solid: Diastereomeric Salt of (R)-Amino Acid (enriched) filtration->solid precipitate mother_liquor Mother Liquor: Contains (S)-Amino Acid (enriched) filtration->mother_liquor filtrate liberation1 4a. Liberation of Free Amino Acid (pH adjustment) solid->liberation1 liberation2 4b. Isolate Unwanted (S)-Enantiomer mother_liquor->liberation2 product Desired (R)-Enantiomer liberation1->product racemization 5. Racemization of (S)-Enantiomer liberation2->racemization recycle Recycle to Step 1 racemization->recycle

Caption: Experimental workflow for diastereomeric salt resolution.

References

Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (r)-2-Amino-2-(4-chlorophenyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of solutions containing this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid solutions.

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the solution upon preparation or storage. Poor Solubility: The compound has limited solubility in neutral water.[1]Adjust the pH of the solution. For aqueous solutions, adjusting the pH to 3 with HCl can improve solubility.[1] Alternatively, for higher concentrations, 0.1 M NaOH can be used with ultrasonication and warming.[1]
Temperature Effects: Low temperatures can decrease solubility, leading to precipitation.If storing at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved.
pH Shift: The pH of the solution may have changed over time due to interaction with the container or atmospheric CO2.Re-verify the pH of the solution and adjust as necessary. Consider using a buffer system to maintain a stable pH.
Loss of potency or appearance of unknown peaks in HPLC analysis. Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure.Conduct a forced degradation study to identify potential degradation products and pathways.[2] This will help in developing a stability-indicating analytical method.
Oxidation: Exposure to oxygen can lead to oxidative degradation.Prepare solutions using de-gassed solvents. Consider adding antioxidants to the formulation if oxidation is identified as a significant degradation pathway.[3]
Photodegradation: Exposure to light, especially UV light, can cause degradation.Store solutions in amber vials or protect them from light.[4] Conduct photostability studies as part of forced degradation testing.
Inconsistent analytical results between samples. Inadequate Solution Preparation: Incomplete dissolution or non-homogeneity of the solution.Ensure complete dissolution by using appropriate solvents and techniques like ultrasonication.[1] Vortex the solution before taking an aliquot for analysis.
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation or aggregation.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]
Adsorption to Container: The compound may adsorb to the surface of the storage container.Use low-binding microcentrifuge tubes or silanized glass vials for storage. The use of surfactants can also minimize adsorption.[5]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for (r)-2-Amino-2-(4-chlorophenyl)acetic acid solutions?

For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials.[1]

2. How does pH affect the stability of the solution?

3. What are the common degradation pathways for this compound?

While specific degradation pathways for (r)-2-Amino-2-(4-chlorophenyl)acetic acid are not extensively documented in publicly available literature, similar compounds can undergo degradation through hydrolysis, oxidation, and photolysis.[4] Forced degradation studies are the most effective way to identify the specific degradation products and pathways for your formulation.[6][2]

4. How can I improve the stability of my (r)-2-Amino-2-(4-chlorophenyl)acetic acid formulation?

Several strategies can be employed to enhance solution stability:

  • pH Optimization: Identify and maintain the pH at which the compound is most stable using appropriate buffer systems.[3]

  • Use of Excipients:

    • Antioxidants: To prevent oxidative degradation.[3]

    • Chelating Agents: To complex metal ions that can catalyze degradation.

    • Surfactants: To prevent adsorption to surfaces and potential aggregation.[5]

    • Other Amino Acids: Certain amino acids can act as stabilizers in formulations.[3][]

  • Protection from Light: Store the solution in light-protected containers.

  • Inert Atmosphere: For oxygen-sensitive formulations, preparing and storing the solution under an inert gas like nitrogen or argon can be beneficial.

5. How do I develop a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[8] The most common technique is High-Performance Liquid Chromatography (HPLC).[8][9] The development process involves:

  • Forced Degradation: Subjecting the solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4]

  • Method Development: Developing an HPLC method (e.g., selecting the column, mobile phase, and detector) that can separate the parent compound from all the generated degradation products.

  • Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in solution under various stress conditions.

Materials:

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% acetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Method Development:

    • Inject the stressed samples from the forced degradation study.

    • Optimize the mobile phase gradient to achieve adequate separation between the parent peak and all degradation product peaks.

    • Ensure the peak shapes are symmetrical and the resolution between critical pairs is >1.5.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of the analyte in a spiked matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature).

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of (r)-2-Amino-2- (4-chlorophenyl)acetic acid acid Acid Hydrolysis (e.g., 1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analyze HPLC Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Identify Degradants & Determine Degradation Pathway analyze->evaluate

Caption: Workflow for a forced degradation study.

Stability_Indicating_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Outcome forced_degradation Generate Degraded Samples (Forced Degradation) method_optimization Optimize HPLC Conditions (Column, Mobile Phase, etc.) forced_degradation:s->method_optimization:n separation Achieve Separation of API and Degradants method_optimization:s->separation:n specificity Specificity separation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Validated Stability- Indicating Method robustness->final_method

Caption: Logical flow for developing a stability-indicating method.

References

common impurities in commercial (R)-4-Chlorophenylglycine and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial (R)-4-Chlorophenylglycine and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (R)-4-Chlorophenylglycine?

A1: Commercial (R)-4-Chlorophenylglycine can contain several types of impurities, primarily stemming from the synthesis and purification processes. These are broadly categorized as process-related impurities and enantiomeric impurities.

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the chemical synthesis. A prevalent synthetic route is the Bucherer-Bergs reaction, which can introduce specific impurities.

  • Enantiomeric Impurity: This refers to the presence of the undesired (S)-4-Chlorophenylglycine enantiomer.

A summary of these common impurities is provided in the table below.

Table 1: Common Impurities in Commercial (R)-4-Chlorophenylglycine

Impurity NameChemical StructureTypical Source
p-ChlorobenzaldehydeC₇H₅ClOUnreacted starting material from the Bucherer-Bergs synthesis.
5-(4-chlorophenyl)hydantoinC₉H₇ClN₂O₂Intermediate from the Bucherer-Bergs synthesis.
(S)-4-ChlorophenylglycineC₈H₈ClNO₂Incomplete chiral resolution or racemization during processing.

Q2: How can I detect and quantify these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of impurities in (R)-4-Chlorophenylglycine. Due to the different chemical nature of the impurities, orthogonal HPLC methods are often employed:

  • Reversed-Phase HPLC (RP-HPLC): This method is suitable for the quantification of process-related impurities like p-chlorobenzaldehyde and 5-(4-chlorophenyl)hydantoin.

  • Chiral HPLC: This is essential for determining the enantiomeric purity by separating (R)- and (S)-4-Chlorophenylglycine.

Detailed experimental protocols for these analytical methods are provided in the "Troubleshooting Guides" section.

Q3: What is a reliable method for removing these impurities?

A3: Recrystallization is a widely used and effective technique for the purification of amino acids, including (R)-4-Chlorophenylglycine. This method can effectively reduce both process-related and enantiomeric impurities by leveraging differences in solubility between the desired compound and the impurities in a selected solvent system. A detailed recrystallization protocol is available in the "Troubleshooting Guides" section.

Troubleshooting Guides

Guide 1: Purification of (R)-4-Chlorophenylglycine by Recrystallization

This guide provides a detailed protocol for the removal of common impurities from commercial (R)-4-Chlorophenylglycine.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Based on the polar nature of amino acids, a common and effective solvent system for recrystallization is a mixture of water and a water-miscible organic solvent such as isopropanol or ethanol.

    • A typical starting ratio is 1:1 (v/v) water:isopropanol. This can be optimized to maximize the recovery of the pure product while ensuring impurities remain in the solution.

  • Dissolution:

    • In a suitable flask, add the impure (R)-4-Chlorophenylglycine to the chosen solvent system.

    • Heat the mixture with stirring to a temperature between 60-80 °C to completely dissolve the solid. Avoid boiling to prevent potential degradation.

  • Cooling and Crystallization:

    • Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.

    • For further crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Workflow for Impurity Removal

G start Impure (R)-4-Chlorophenylglycine dissolve Dissolve in Water/Isopropanol at 60-80 °C start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure (R)-4-Chlorophenylglycine dry->end

Caption: Recrystallization workflow for the purification of (R)-4-Chlorophenylglycine.

Guide 2: Analytical Methods for Impurity Profiling

This guide provides protocols for the quantitative analysis of process-related and enantiomeric impurities in (R)-4-Chlorophenylglycine.

Experimental Protocol: RP-HPLC for Process-Related Impurities

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiral stationary phase based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ V) or a polysaccharide derivative.

  • Mobile Phase: A polar ionic mode is often effective. For example, a mixture of methanol with a small amount of a volatile ammonium salt like ammonium trifluoroacetate (e.g., 0.1% w/v).

  • Isocratic Elution: Typically used for chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Logical Flow for Impurity Analysis

G start Sample of (R)-4-Chlorophenylglycine rp_hplc RP-HPLC Analysis start->rp_hplc chiral_hplc Chiral HPLC Analysis start->chiral_hplc quant_process Quantify Process-Related Impurities (p-Chlorobenzaldehyde, Hydantoin) rp_hplc->quant_process quant_enantiomer Quantify Enantiomeric Impurity ((S)-enantiomer) chiral_hplc->quant_enantiomer report Generate Impurity Profile Report quant_process->report quant_enantiomer->report

Caption: Analytical workflow for impurity profiling of (R)-4-Chlorophenylglycine.

Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid from the laboratory to the pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols.

Troubleshooting Guide

Transitioning a synthetic process from a laboratory to a pilot plant scale introduces complexities related to heat and mass transfer, reaction kinetics, and product isolation. Below are common issues encountered during the scale-up of (r)-2-Amino-2-(4-chlorophenyl)acetic acid synthesis and their potential solutions.

Issue ID Problem Potential Causes Recommended Actions
PP-REAC-01 Inconsistent Reaction Yields - Inefficient mixing leading to localized "hot spots" or poor reactant distribution.- Poor temperature control due to decreased surface-area-to-volume ratio.- Variation in raw material quality.[1]- Optimize agitator speed and design to ensure homogenous mixing.[2]- Implement a more robust heating/cooling system with precise temperature probes.- Establish stringent quality control specifications for all starting materials.[3]
PP-REAC-02 Increased Levels of Impurities - Longer reaction times at elevated temperatures promoting side reactions.- Changes in the impurity profile of starting materials at larger scales.- Inefficient heat removal leading to thermal degradation of reactants or products.- Re-optimize reaction temperature and time for the pilot scale.- Conduct a thorough impurity profile analysis of all raw materials and intermediates.[4][5][6]- Improve heat transfer by using a jacketed reactor with a suitable heat transfer fluid.
PP-CRYS-01 Difficulty in Inducing Crystallization - Supersaturation levels are not optimal for the larger volume.- Presence of impurities inhibiting nucleation.- Inappropriate solvent or anti-solvent ratios for the scale.- Carefully control the rate of cooling or anti-solvent addition to achieve the desired supersaturation.- Purify the crude product to remove crystallization inhibitors.- Perform solvent screening and optimization studies at the pilot scale.[7]
PP-CRYS-02 Formation of Unwanted Polymorphs or Oils - Rapid cooling or anti-solvent addition.- High concentration of impurities.- Inadequate agitation during crystallization.- Implement a controlled, gradual cooling profile or slow addition of anti-solvent.- Ensure the purity of the material before crystallization.- Optimize stirring speed to promote uniform crystal growth and prevent oiling out.
PP-ENZ-01 Decreased Enzyme Activity/Stability in Resolution - Shear stress on the enzyme due to aggressive agitation.- Sub-optimal pH or temperature control in the larger reactor.- Presence of heavy metals or other inhibitors in the raw materials.- Use a low-shear agitator or consider enzyme immobilization.- Install and calibrate pH and temperature probes for accurate monitoring and control.- Test all solutions for potential enzyme inhibitors.

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

  • Q1: What are the most common industrial synthesis routes for (r)-2-Amino-2-(4-chlorophenyl)acetic acid? A1: The most prevalent industrial methods involve the Strecker synthesis of the racemic amino acid followed by enzymatic or chiral resolution. The Strecker synthesis utilizes an aldehyde, ammonia, and cyanide to produce the corresponding α-aminonitrile, which is then hydrolyzed to the amino acid.[8][9][10][11] Enzymatic resolution, often employing penicillin G acylase, is a highly enantioselective method for separating the desired (r)-enantiomer.[12] Chiral resolution via crystallization with a chiral resolving agent is another viable, large-scale option.[13][14]

  • Q2: How does the change in surface-area-to-volume ratio affect the reaction when scaling up? A2: As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This can lead to difficulties in controlling the temperature of exothermic or endothermic reactions. For exothermic processes, inefficient heat removal can cause the temperature to rise, leading to side reactions, impurity formation, and potential safety hazards.[15]

  • Q3: What are the key parameters to consider when scaling up the mixing process? A3: Key parameters include the agitator type, speed (RPM), and the geometry of the reactor and impeller. The goal is to maintain a similar level of mixing efficiency (e.g., constant power per unit volume or tip speed) to ensure consistent mass transfer and heat distribution.[16][17] Computational Fluid Dynamics (CFD) modeling can be a useful tool to predict mixing performance at a larger scale.

Crystallization & Purification

  • Q4: How can I control the particle size distribution during crystallization at the pilot scale? A4: Controlling the cooling rate, agitation speed, and seeding strategy are crucial for managing particle size. A controlled, slow cooling process and the use of seed crystals of a desired size can promote uniform crystal growth and a narrower particle size distribution.

  • Q5: What should I do if the product "oils out" instead of crystallizing? A5: "Oiling out" can occur if the solution becomes supersaturated at a temperature above the melting point of the solid form or due to the presence of impurities. To mitigate this, you can try using a lower crystallization temperature, a different solvent system, or further purifying the material before crystallization.

Enzymatic Resolution

  • Q6: How can the efficiency of the enzymatic resolution be maximized in a pilot plant setting? A6: To maximize efficiency, optimize the pH, temperature, and substrate concentration for the specific enzyme being used. Enzyme immobilization can also significantly improve efficiency by allowing for easier separation and reuse of the enzyme, reducing overall costs.

Experimental Protocols

Pilot-Scale Strecker Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic acid

Warning: This synthesis involves the use of highly toxic cyanide. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment and emergency procedures in place.

  • Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 4-chlorobenzaldehyde (10 kg, 71.1 mol) and methanol (40 L).

  • Ammonia and Cyanide Addition: Cool the mixture to 0-5 °C. Add a solution of ammonium chloride (4.2 kg, 78.5 mol) in water (10 L), followed by the slow, subsurface addition of a solution of sodium cyanide (3.8 kg, 77.5 mol) in water (10 L) over 2-3 hours, maintaining the temperature below 10 °C.

  • Reaction: Stir the resulting slurry at 10-15 °C for 24 hours.

  • Hydrolysis: Slowly add concentrated hydrochloric acid (30 L) to the reaction mixture, ensuring the temperature does not exceed 30 °C. Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis of the aminonitrile.

  • Isolation: Cool the reaction mixture to 20-25 °C. The racemic 2-Amino-2-(4-chlorophenyl)acetic acid will precipitate. Filter the solid, wash with cold water (2 x 10 L), and dry under vacuum at 60 °C to a constant weight.

Pilot-Scale Enzymatic Resolution
  • Enzyme Immobilization (Example): Prepare immobilized penicillin G acylase by following a standard protocol for covalent bonding to a suitable support.

  • Reaction Setup: In a 100 L jacketed reactor with pH and temperature control, suspend the racemic 2-Amino-2-(4-chlorophenyl)acetic acid (10 kg) in deionized water (50 L).

  • pH Adjustment: Adjust the pH to 8.0 with a 2M sodium hydroxide solution.

  • Enzymatic Reaction: Add the immobilized penicillin G acylase (e.g., 1 kg wet weight). Maintain the temperature at 37 °C and the pH at 8.0 (by controlled addition of 2M NaOH) for 12-18 hours, or until the reaction is complete (monitored by HPLC).

  • Enzyme Removal: Separate the immobilized enzyme by filtration for reuse.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of the amino acid (approximately 6.0) with 2M hydrochloric acid. The (r)-2-Amino-2-(4-chlorophenyl)acetic acid will precipitate.

  • Purification: Cool the slurry to 0-5 °C, filter the product, wash with cold deionized water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters

Parameter Laboratory Scale (1 L Reactor) Pilot Plant Scale (100 L Reactor)
Batch Size 100 g10 kg
Reaction Time (Strecker) 12 hours24 hours
Reaction Time (Hydrolysis) 8 hours12 hours
Reaction Temperature 5-10 °C0-10 °C
Yield (Racemic Product) ~85%~80%
Yield (Enzymatic Resolution) >45% (theoretical max 50%)>42% (theoretical max 50%)
Purity (Final Product) >99.0%>98.5%

Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Lab Synthesis (Strecker) lab_resolution Lab Resolution (Enzymatic/Crystallization) lab_synthesis->lab_resolution lab_analysis Analysis (Yield, Purity, Impurities) lab_resolution->lab_analysis pilot_planning Process Hazard Analysis & Planning lab_analysis->pilot_planning Scale-Up Decision pilot_synthesis Pilot Synthesis (100x Scale) pilot_planning->pilot_synthesis pilot_monitoring In-Process Monitoring (Temp, pH, Mixing) pilot_synthesis->pilot_monitoring pilot_resolution Pilot Resolution pilot_monitoring->pilot_resolution pilot_isolation Isolation & Purification (Crystallization) pilot_resolution->pilot_isolation pilot_validation Final Product Validation (QC Testing) pilot_isolation->pilot_validation pilot_validation->lab_analysis Process Optimization Feedback Troubleshooting_Logic cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Yield or High Impurities in Pilot Run? check_mixing Evaluate Mixing Efficiency (CFD, Visual) start->check_mixing Possible Cause check_temp Analyze Temperature Profile (Exotherms) start->check_temp Possible Cause check_raw_materials Test Raw Material Quality (Purity, Impurities) start->check_raw_materials Possible Cause optimize_agitation Optimize Agitator Speed/Design check_mixing->optimize_agitation improve_heat_transfer Improve Heat Transfer (Jacket Fluid, Flow Rate) check_temp->improve_heat_transfer purify_materials Purify Raw Materials or Source from New Supplier check_raw_materials->purify_materials

References

resolving peak tailing issues in HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid, with a primary focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis.[1] It is often characterized by an asymmetry factor greater than 1.2.[2] This guide provides a systematic approach to diagnosing and resolving peak tailing issues for (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Is your peak tailing? A common reason for peak tailing in the analysis of basic compounds like (r)-2-Amino-2-(4-chlorophenyl)acetic acid is secondary interactions with the stationary phase.[3] The following sections provide a step-by-step guide to address this issue.

Step 1: Evaluate and Adjust Mobile Phase pH

The ionization state of both the analyte and the stationary phase is critically influenced by the mobile phase pH.[4][5][6] For an amino acid like (r)-2-Amino-2-(4-chlorophenyl)acetic acid, which has both an amino group and a carboxylic acid group, pH control is paramount.

Question: How does mobile phase pH affect the peak shape of my analyte?

Answer: The pH of the mobile phase can alter the ionization of your analyte and the silica-based stationary phase. At a mid-range pH, residual silanol groups on the silica surface can be deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated amino group of your positively charged analyte. This secondary retention mechanism is a primary cause of peak tailing.[7]

Troubleshooting Actions:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the basic analyte and thereby reducing peak tailing.[7]

  • Buffer the Mobile Phase: Use a buffer to maintain a constant and reproducible pH throughout the analysis. Phosphate and acetate buffers are commonly used.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to a lower pH (e.g., 2.5-3.5) using a suitable buffer (e.g., phosphate or formate).Reduced peak tailing, improved peak symmetry.
Buffer Concentration Use a buffer concentration in the range of 10-50 mM.Stable retention times and consistent peak shapes.
Step 2: Employ Mobile Phase Modifiers and Ion-Pairing Reagents

When pH adjustment alone is insufficient, the addition of mobile phase modifiers or ion-pairing reagents can effectively mask the active sites on the stationary phase.

Question: What are ion-pairing reagents and how can they help with peak tailing?

Answer: Ion-pairing reagents are ionic compounds added to the mobile phase to form a neutral ion-pair with the charged analyte.[8][9] This neutral complex has a greater affinity for the non-polar stationary phase, leading to improved retention and better peak shape by minimizing secondary interactions.[8] For a positively charged analyte like (r)-2-Amino-2-(4-chlorophenyl)acetic acid, an anionic ion-pairing reagent is used.

Troubleshooting Actions:

  • Add a Competing Base: A small concentration of a basic compound like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for interaction with the active silanol sites.

  • Use an Ion-Pairing Reagent: Anionic ion-pairing reagents such as alkyl sulfonates (e.g., sodium dodecyl sulfate) or perfluorinated carboxylic acids (e.g., trifluoroacetic acid - TFA) can be employed.[9][10]

ParameterRecommended ActionExpected Outcome
Competing Base Add 0.1-0.5% triethylamine (TEA) to the mobile phase.Improved peak symmetry by masking silanol groups.
Ion-Pairing Reagent Introduce an anionic ion-pairing reagent like TFA (0.1%) or an alkyl sulfonate (5-10 mM).Formation of a neutral ion-pair, leading to better retention and reduced tailing.
Step 3: Optimize Column and Instrumental Parameters

The choice of the HPLC column and the physical configuration of the system can also contribute to peak tailing.

Question: Could my column or HPLC system be the cause of peak tailing?

Answer: Yes, several factors related to the column and the instrument can lead to peak distortion. These include column degradation, improper column chemistry for the analyte, and extra-column band broadening.

Troubleshooting Actions:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.

  • Select a Suitable Chiral Stationary Phase: For chiral separations, specialized stationary phases are necessary. Polysaccharide-based chiral stationary phases (CSPs) are often a good choice for separating drug enantiomers.[11]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce band broadening.[2]

  • Check for Column Voids: A sudden decrease in performance and the appearance of tailing on all peaks could indicate a void in the column packing. In this case, the column may need to be replaced.

ParameterRecommended ActionExpected Outcome
Column Chemistry Use a modern, end-capped C18 or a suitable chiral stationary phase.Minimized silanol interactions and improved peak shape.
Column Condition If performance degrades, flush the column or replace it if a void is suspected.Restored peak shape and efficiency.
System Plumbing Use tubing with a small internal diameter (e.g., 0.12 mm) and minimize its length.Reduced extra-column band broadening and sharper peaks.
Injection Volume & Solvent Inject a smaller volume and ensure the sample solvent is weaker than or the same as the mobile phase.Prevents peak distortion due to solvent mismatch and column overload.

Experimental Protocol: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

This protocol provides a starting point for the chiral separation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Optimization may be required based on the specific instrumentation and column used.

1. Materials and Reagents:

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Buffer salts (e.g., ammonium formate or ammonium acetate)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column suitable for amino acid enantiomers (e.g., a polysaccharide-based CSP like Chiralpak IA or a macrocyclic glycopeptide-based CSP).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A good starting point is a gradient elution with:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of 1 mg/mL.

  • Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the same solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for (r)-2-Amino-2-(4-chlorophenyl)acetic acid in reversed-phase HPLC?

A1: The most common cause is the interaction between the basic amino group of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3][7] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.

Q2: How can I confirm if silanol interactions are causing my peak tailing?

A2: A good diagnostic test is to lower the mobile phase pH to around 2.5-3.5. If the peak shape improves significantly, it is a strong indication that silanol interactions are the root cause.

Q3: Are there alternatives to using ion-pairing reagents?

A3: Yes. Using a highly inert, end-capped column can significantly reduce silanol activity. Additionally, operating at a low pH can suppress the ionization of silanol groups, thereby reducing the need for ion-pairing reagents. For chiral separations, selecting a CSP that operates under conditions less prone to these secondary interactions is also a viable strategy.

Q4: My peak shape is good, but the retention time is not reproducible. What could be the issue?

A4: Irreproducible retention times are often due to an unbuffered mobile phase or fluctuations in column temperature. Ensure your mobile phase is adequately buffered to maintain a constant pH, and use a column oven to maintain a stable temperature.

Q5: Can I use a C18 column for the chiral separation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid?

A5: A standard C18 column will not separate the enantiomers of a chiral compound. You must use a chiral stationary phase (CSP) specifically designed for enantiomeric separations.[11]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in the HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Lower Mobile Phase pH to 2.5-3.5 and use a buffer check_ph->adjust_ph No check_modifier Is a mobile phase modifier used? check_ph->check_modifier Yes adjust_ph->check_modifier add_modifier Add Competing Base (e.g., TEA) or Ion-Pairing Reagent (e.g., TFA) check_modifier->add_modifier No check_column Is an end-capped or chiral specific column in use? check_modifier->check_column Yes add_modifier->check_column select_column Select a high-purity, end-capped or appropriate Chiral Stationary Phase check_column->select_column No check_system Check for extra-column effects (tubing length/diameter, connections) check_column->check_system Yes select_column->check_system resolved Peak Tailing Resolved check_system->resolved

Caption: A flowchart for troubleshooting peak tailing.

Chemical Interactions Leading to Peak Tailing

This diagram illustrates the interaction between the protonated amine of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and a deprotonated silanol group on the silica surface, which is a primary cause of peak tailing.

Chemical_Interaction cluster_surface Silica Surface cluster_analyte Analyte: (r)-2-Amino-2-(4-chlorophenyl)acetic acid Si-O- Si-O- Si-OH Si-OH Analyte R-CH(NH3+)-COOH Analyte->Si-O-  Secondary Interaction (Electrostatic Attraction)

References

Technical Support Center: Overcoming Poor Solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in various reaction media. The following information is designed to assist researchers in optimizing their experimental conditions for improved dissolution and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (r)-2-Amino-2-(4-chlorophenyl)acetic acid?

A1: (r)-2-Amino-2-(4-chlorophenyl)acetic acid is a chiral amino acid derivative. Like many amino acids, it exhibits zwitterionic properties, which can lead to poor solubility in common organic solvents. It is generally described as being soluble in aqueous solutions and alcohol solvents, but insoluble in non-polar organic solvents. Its solubility is significantly influenced by the pH of the medium.

Q2: I am observing very low solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in my organic reaction solvent. What are the initial steps I can take to improve this?

A2: To address low solubility, consider the following initial strategies:

  • pH Adjustment: Since the compound is an amino acid, its charge state is pH-dependent. Acidifying or basifying the reaction medium can significantly increase its solubility.

  • Co-solvent System: Introducing a co-solvent can modify the polarity of the reaction medium, enhancing the solubility of the starting material.

  • Temperature Variation: In many cases, increasing the reaction temperature can improve the solubility of a solid. However, the thermal stability of all reactants should be considered.

  • Salt Formation: Converting the amino acid to a salt can dramatically increase its solubility in certain solvents.

Q3: Can I use co-solvents to improve the solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid? If so, which ones are recommended?

A3: Yes, using co-solvents is a highly effective strategy. The choice of co-solvent will depend on the primary reaction solvent and the reaction conditions. For reactions in non-polar or weakly polar organic solvents, the addition of a more polar co-solvent is often beneficial. Common co-solvents that can be effective for dissolving amino acid derivatives include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Water (if compatible with the reaction)

It is crucial to perform small-scale solubility tests to determine the optimal co-solvent and its concentration for your specific reaction.

Troubleshooting Guides

Issue 1: The compound will not dissolve sufficiently in an aqueous medium.

Possible Cause: The pH of the aqueous medium is near the isoelectric point (pI) of the amino acid, where its net charge is zero, leading to minimum solubility.

Troubleshooting Steps:

  • Determine the pI: If the isoelectric point of (r)-2-Amino-2-(4-chlorophenyl)acetic acid is known or can be estimated, avoid buffering the solution around this pH.

  • Acidify the Medium: Add a suitable acid (e.g., HCl) to lower the pH. At a pH below the pI, the amino group will be protonated, forming a more soluble cationic species. A solubility of 1 mg/mL in water can be achieved by adjusting the pH to 3 with HCl[1][2].

  • Basify the Medium: Add a suitable base (e.g., NaOH) to raise the pH. At a pH above the pI, the carboxylic acid group will be deprotonated, forming a more soluble anionic species. A solubility of 4 mg/mL in 0.1 M NaOH has been reported, although this may require heating and sonication[1].

Issue 2: The compound has poor solubility in a non-polar organic solvent for a reaction (e.g., in the synthesis of clopidogrel intermediates).

Possible Cause: The zwitterionic nature of the amino acid makes it incompatible with non-polar environments.

Troubleshooting Steps:

  • Introduce a Polar Co-solvent: Add a minimal amount of a polar aprotic co-solvent like DMSO or DMF to the reaction mixture. This can help to solvate the charged portions of the amino acid. A solubility of 2 mg/mL in DMSO has been reported, which may be enhanced with warming and sonication[3].

  • Esterification of the Carboxylic Acid: If the reaction chemistry allows, converting the carboxylic acid to its corresponding methyl or ethyl ester can significantly improve solubility in organic solvents. This is a common strategy in the synthesis of clopidogrel[4].

  • N-Protection: Protecting the amino group (e.g., as a Boc or Fmoc derivative) can also increase solubility in organic media by reducing the compound's polarity and preventing zwitterion formation.

  • Use of a Phase Transfer Catalyst: In a biphasic system (e.g., water and an organic solvent), a phase transfer catalyst can be employed to carry the deprotonated amino acid from the aqueous phase into the organic phase where the reaction occurs.

Data Presentation

The following table summarizes the available quantitative solubility data for (r)-2-Amino-2-(4-chlorophenyl)acetic acid in various solvents.

SolventSolubilityConditions
Water1 mg/mLpH adjusted to 3 with HCl; requires sonication[1][2].
0.1 M NaOH4 mg/mLRequires ultrasonic warming and heating to 60°C[1].
DMSO2 mg/mLRequires ultrasonic warming and heating to 60°C[3].

Experimental Protocols

Protocol 1: General Method for Enhancing Solubility in an Aqueous Medium via pH Adjustment
  • Preparation: Weigh the desired amount of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and add it to the aqueous reaction medium.

  • Initial Mixing: Stir the suspension at room temperature.

  • pH Adjustment (Acidic): Slowly add a dilute solution of a suitable acid (e.g., 1 M HCl) dropwise while monitoring the pH. Continue adding acid until the solid dissolves. For this specific compound, a target pH of 3 has been shown to be effective[1][2].

  • pH Adjustment (Basic): Alternatively, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise while monitoring the pH. Continue adding base until the solid dissolves.

  • Heating and Sonication (Optional): If dissolution is still incomplete, gently warm the mixture (e.g., to 40-60°C) and/or place it in an ultrasonic bath to aid dissolution[1][3]. Monitor for any potential degradation of the compound at elevated temperatures.

Protocol 2: Solubilization in an Organic Medium Using a Co-solvent
  • Preparation: To the reaction vessel containing the primary organic solvent, add the (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • Co-solvent Addition: While stirring, add a small volume of a polar aprotic co-solvent such as DMSO or DMF. Start with a low percentage (e.g., 5-10% v/v) and gradually increase the amount until the solid dissolves.

  • Heating and Sonication: If necessary, gently heat the mixture and/or use an ultrasonic bath to facilitate dissolution[3]. Ensure the chosen temperature is compatible with all reaction components.

  • Monitoring: Observe the reaction mixture to ensure that the addition of the co-solvent does not negatively impact the reaction progress or lead to unwanted side products.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility Troubleshooting Workflow Troubleshooting Poor Solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid start Poor Solubility Observed reaction_type Reaction Medium? start->reaction_type aqueous Aqueous Medium reaction_type->aqueous Aqueous organic Organic Medium reaction_type->organic Organic ph_adjust Adjust pH (Acidify or Basify) aqueous->ph_adjust cosolvent Add Polar Co-solvent (e.g., DMSO, DMF) organic->cosolvent esterify Esterify Carboxylic Acid organic->esterify Alternative protect Protect Amino Group organic->protect Alternative ptc Use Phase Transfer Catalyst organic->ptc For biphasic systems temp Increase Temperature ph_adjust->temp If still insoluble cosolvent->temp If still insoluble salt Form a Salt Derivative cosolvent->salt Alternative dissolved Compound Dissolved temp->dissolved salt->dissolved esterify->dissolved protect->dissolved ptc->dissolved

Caption: A flowchart outlining the decision-making process for addressing poor solubility in different reaction media.

Signaling Pathway for pH-Dependent Solubility

pH-Dependent Solubility Influence of pH on the Solubility of (r)-2-Amino-2-(4-chlorophenyl)acetic acid cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Addition of Acid (H+) cationic Protonated Amino Group (-NH3+) Cationic Form (More Soluble) low_ph->cationic pI Zwitterionic Form (-NH3+ / -COO-) Net Charge = 0 (Poorly Soluble) cationic->pI Increase pH anionic Deprotonated Carboxyl Group (-COO-) Anionic Form (More Soluble) pI->anionic Increase pH high_ph Addition of Base (OH-) high_ph->anionic

Caption: A diagram illustrating how changes in pH affect the ionization state and solubility of the amino acid.

References

Technical Support Center: Efficient Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the efficient synthesis of this important chiral building block.

Catalyst Selection and Synthesis Strategies

The enantioselective synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a key intermediate in the pharmaceutical industry, can be achieved through several catalytic methods. The primary approaches involve enzymatic kinetic resolution of a racemic precursor and, alternatively, asymmetric chemical catalysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective and widely used method for obtaining enantiomerically pure amino acids. This strategy relies on the stereoselective action of an enzyme to convert one enantiomer of a racemic mixture into a new product, allowing for the separation of the unreacted enantiomer. For the synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, the most common approach is the kinetic resolution of a racemic N-acyl-4-chlorophenylglycine derivative.

Workflow for Enzymatic Kinetic Resolution:

G cluster_0 Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Product Isolation and Purification A Racemic (DL)-4-Chlorophenylglycine B N-Acetylation A->B Acetic Anhydride C Racemic N-Acetyl-(DL)-4-chlorophenylglycine B->C D Enzymatic Hydrolysis (Penicillin G Acylase) C->D E (S)-N-Acetyl-4-chlorophenylglycine (Hydrolyzed) D->E Selective Hydrolysis F (R)-N-Acetyl-4-chlorophenylglycine (Unreacted) D->F Remains G Separation E->G F->G H Acid Hydrolysis F->H I Pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid H->I

Figure 1: General workflow for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid via enzymatic kinetic resolution.

Catalyst Selection:

Penicillin G acylase (PGA) is a highly effective and robust industrial enzyme for the kinetic resolution of N-acyl amino acids. Immobilized PGA is particularly advantageous as it can be easily recovered and recycled multiple times without significant loss of activity.

Quantitative Data for Catalyst Performance:

CatalystSubstrateConversion (%)Enantiomeric Excess (ee) of ProductKey Reaction Conditions
Immobilized Penicillin G AcylaseN-phenylacetyl-(DL)-2-chlorophenylglycine~50>99% for (S)-acid10% substrate conc., water, 5 h, enzyme:substrate 1:5 (w/w)[1]

Note: Data for the 2-chloro isomer is presented as a close analog due to the scarcity of specific data for the 4-chloro isomer. The conditions are expected to be similar.

Asymmetric Chemical Catalysis

Asymmetric chemical catalysis offers a direct route to the enantiomerically pure product from prochiral starting materials, avoiding the need for resolution of a racemic mixture.

Potential Asymmetric Synthesis Routes:

  • Asymmetric Strecker Synthesis: This method involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst to produce an α-amino nitrile, which can then be hydrolyzed to the desired α-amino acid. Chiral thiourea or salen-metal complexes are potential catalysts for this transformation.

  • Asymmetric Amination of an Enolate Precursor: A chiral catalyst can be used to control the stereoselective amination of a suitable enolate precursor derived from 4-chlorophenylacetic acid.

Workflow for Asymmetric Strecker Synthesis:

G A 4-Chlorobenzaldehyde B Imine Formation A->B Amine Source C N-Protected Imine B->C D Asymmetric Hydrocyanation (Chiral Catalyst) C->D Cyanide Source E Enantiomerically Enriched α-Amino Nitrile D->E F Hydrolysis E->F G Pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid F->G

Figure 2: A logical workflow for the asymmetric Strecker synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of Racemic (DL)-4-Chlorophenylglycine

This protocol describes the synthesis of the racemic starting material from 4-chlorobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium bicarbonate

  • Sodium cyanide

  • Sodium hydroxide

  • Microchannel reactor

  • Tubular reactor

Procedure:

  • Prepare separate feed solutions of molten 4-chlorobenzaldehyde, 20% aqueous ammonium bicarbonate, 30% aqueous sodium cyanide, and 30% aqueous sodium hydroxide.

  • Pump the molten 4-chlorobenzaldehyde and the aqueous solutions of ammonium bicarbonate and sodium cyanide into a microchannel reactor to form the intermediate 4-chlorophenylhydantoin.

  • The output from the microchannel reactor is then passed through a tubular reactor for alkaline hydrolysis with the sodium hydroxide solution to yield sodium 4-chlorophenylglycinate.

  • The reaction mixture is then subjected to acidification and crystallization to obtain racemic (DL)-4-chlorophenylglycine.

This method allows for a rapid and safe synthesis with high purity and yield.

Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-(DL)-4-chlorophenylglycine

This protocol outlines the enzymatic resolution step to obtain the desired (R)-enantiomer.

Materials:

  • N-Acetyl-(DL)-4-chlorophenylglycine (synthesized from DL-4-chlorophenylglycine and acetic anhydride)

  • Immobilized Penicillin G Acylase (PGA)

  • Deionized water

  • pH meter and controller

  • Reaction vessel with temperature control

Procedure:

  • Prepare a 10% (w/v) aqueous solution of N-Acetyl-(DL)-4-chlorophenylglycine in the reaction vessel.

  • Adjust the pH of the solution to 7.5-8.0 using a suitable base (e.g., NaOH).

  • Add immobilized Penicillin G Acylase to the solution with an enzyme to substrate ratio of 1:5 (w/w).

  • Maintain the reaction temperature at 37-40°C with constant stirring.

  • Monitor the progress of the reaction by measuring the consumption of the base (to neutralize the produced acetic acid) or by HPLC analysis.

  • The reaction is typically complete within 5-6 hours, reaching approximately 50% conversion.

  • At the end of the reaction, separate the immobilized enzyme by filtration for reuse.

  • The reaction mixture contains (S)-2-Amino-2-(4-chlorophenyl)acetic acid and unreacted (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid.

  • Isolate the unreacted (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid by adjusting the pH and extraction.

  • Hydrolyze the isolated (R)-N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid under acidic conditions to obtain the final product, (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Troubleshooting Guide and FAQs

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Enzymatic Resolution 1. Incomplete reaction. 2. Enzyme deactivation. 3. Product inhibition. 4. Sub-optimal reaction conditions (pH, temperature).1. Monitor the reaction progress closely and ensure it reaches ~50% conversion. 2. Use freshly prepared or properly stored immobilized enzyme. Avoid harsh conditions during enzyme recovery and storage. 3. Consider in-situ product removal techniques if product inhibition is significant. 4. Optimize pH and temperature for the specific immobilized enzyme preparation being used.
Low Enantiomeric Excess (ee) 1. Poor enzyme selectivity. 2. Racemization of the substrate or product under reaction conditions. 3. Presence of impurities that inhibit the enzyme or interfere with the reaction.1. Screen different sources or preparations of Penicillin G Acylase for higher enantioselectivity. 2. Ensure the reaction pH and temperature are not promoting racemization. 3. Use highly pure starting materials.
Difficulty in Separating Product and Unreacted Substrate 1. Similar solubility profiles. 2. Inefficient extraction procedure.1. Optimize the pH for selective precipitation or extraction. 2. Explore different solvent systems for extraction.
Enzyme Activity Decreases Rapidly Upon Recycling 1. Mechanical damage to the support material. 2. Leaching of the enzyme from the support. 3. Fouling of the enzyme by reaction components.1. Handle the immobilized enzyme gently during filtration and washing. 2. Use a robust immobilization technique. 3. Wash the immobilized enzyme thoroughly with appropriate buffers after each cycle.

Frequently Asked Questions (FAQs)

  • Q1: Can other enzymes be used for the kinetic resolution?

    • A1: Yes, lipases can also be effective for the kinetic resolution of esters of 4-chlorophenylglycine. The choice of enzyme will depend on the specific substrate (e.g., N-acyl derivative vs. ester) and the desired reaction conditions.

  • Q2: What is the best way to monitor the progress of the enzymatic resolution?

    • A2: The most accurate method is chiral HPLC analysis, which can simultaneously determine the concentrations of both enantiomers of the substrate and the product. For a simpler, real-time monitoring approach, a pH-stat can be used to measure the amount of base added to neutralize the acid produced during the hydrolysis of the N-acyl group.

  • Q3: Is it possible to racemize and recycle the unwanted (S)-enantiomer?

    • A3: Yes, the unwanted (S)-enantiomer can often be racemized through chemical methods, such as heating in the presence of a base, and then reintroduced into the resolution process, thereby improving the overall process economy.

  • Q4: What are the key advantages of using an immobilized enzyme?

    • A4: The primary advantages are ease of separation from the reaction mixture, which simplifies product purification, and the ability to reuse the enzyme for multiple reaction cycles, which significantly reduces catalyst cost. Immobilization can also improve the stability of the enzyme under process conditions.

References

minimizing epimerization in reactions involving (R)-4-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during chemical reactions involving (R)-4-Chlorophenylglycine.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-4-Chlorophenylglycine particularly prone to epimerization?

A1: (R)-4-Chlorophenylglycine is an α-aryl-α-amino acid. The α-proton is more acidic due to the electron-withdrawing nature of the adjacent carboxylic acid and the resonance-stabilizing effect of the 4-chlorophenyl ring. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity (epimerization).[1][2]

Q2: What are the main mechanisms of epimerization during peptide coupling reactions?

A2: There are two primary mechanisms for epimerization in peptide synthesis[1][2]:

  • Direct Enolization: A base directly abstracts the α-proton of the amino acid residue, forming a planar enolate intermediate. Reprotonation can occur from either side, leading to the (S)-epimer.

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and rapidly equilibrates, leading to racemization of the stereocenter. Subsequent nucleophilic attack by the amine component on the racemized oxazolone yields a mixture of epimeric peptides.[1]

Q3: Which step in a standard solid-phase peptide synthesis (SPPS) protocol is most critical for epimerization of (R)-4-Chlorophenylglycine?

A3: The amino acid coupling step is the most critical for epimerization.[3] This is when the carboxylic acid of (R)-4-Chlorophenylglycine is activated, making the α-proton more susceptible to abstraction by the base present in the reaction mixture. The choice of coupling reagent, additive, and base during this step is paramount for maintaining stereochemical purity.

Q4: How does temperature affect epimerization?

A4: Higher temperatures generally increase the rate of epimerization. While elevated temperatures can accelerate the coupling reaction, they can also provide the necessary activation energy for proton abstraction and enolization. It is therefore advisable to conduct coupling reactions involving (R)-4-Chlorophenylglycine at or below room temperature unless empirical data suggests otherwise for a specific, highly optimized protocol.

Q5: Can the choice of solvent influence the extent of epimerization?

A5: Yes, the solvent can play a role. Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common in peptide synthesis. The choice of solvent can influence the solubility of reagents and the stability of intermediates, which can in turn affect the rate of epimerization. Some studies suggest that less polar solvents like Dichloromethane (DCM) may reduce epimerization, although this can be highly dependent on the specific reaction conditions.[4]

Troubleshooting Guides

Issue 1: High levels of the (S)-epimer detected after peptide coupling.
Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Use a coupling reagent known for low epimerization rates with arylglycines, such as DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[3][5][6]DEPBT has shown remarkable resistance to racemization in the coupling of arylglycines.[5][6][7][8]
Strong or Sterically Hindered Base Avoid strong, sterically hindered bases like Diisopropylethylamine (DIEA). Use a weaker or less hindered base such as N-methylmorpholine (NMM) or a highly hindered but non-nucleophilic base like 2,4,6-collidine .[9]Stronger bases more readily abstract the acidic α-proton, leading to enolization and epimerization.
Prolonged Pre-activation Time Minimize the pre-activation time of the carboxylic acid before adding the amine component. Ideally, use in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine.The longer the activated species exists before coupling, the greater the opportunity for oxazolone formation and subsequent racemization.
High Reaction Temperature Perform the coupling reaction at a reduced temperature, for example, 0 °C to room temperature.Lowering the temperature can decrease the rate of the epimerization side reaction more significantly than the desired coupling reaction.
Issue 2: Incomplete coupling reaction leading to deletion sequences.
Potential Cause Recommended Solution Explanation
Steric Hindrance Use a more reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a hindered base like 2,4,6-collidine.While HATU can sometimes lead to higher epimerization, for sterically demanding couplings, its high reactivity can drive the reaction to completion faster, potentially minimizing the time for epimerization to occur. A careful balance must be struck.
Aggregation of the Resin-Bound Peptide Switch to a more polar solvent like NMP or a solvent mixture (e.g., DMF/DCM). Perform the coupling at a slightly elevated temperature (e.g., 40 °C) for a short period, while carefully monitoring for epimerization.Aggregation can prevent reagents from accessing the reactive sites. Changing the solvent or temperature can help to disrupt secondary structures.

Data on Factors Influencing Epimerization

While specific quantitative data for (R)-4-Chlorophenylglycine is sparse in comparative literature, the following table summarizes the expected impact of various reagents on epimerization based on studies of phenylglycine and other epimerization-prone amino acids.

Factor Condition Expected Epimerization Level Reference(s)
Coupling Reagent DEPBT, COMULow[3][5][6]
HBTU/HOBt, TBTUModerate[5]
DCC/HOBtModerate to High[5]
HATUModerate to High (can be mitigated)[1]
Base 2,4,6-Collidine, N-Methylmorpholine (NMM)Low[9]
Diisopropylethylamine (DIEA)High[9]
Temperature 0 °CLowGeneral Principle
Room Temperature (20-25 °C)ModerateGeneral Principle
> 40 °CHigh[10]

Experimental Protocols

Protocol: Minimized Epimerization Coupling of Fmoc-(R)-4-Chlorophenylglycine on Solid Support

This protocol is designed for the manual solid-phase synthesis of a peptide containing (R)-4-Chlorophenylglycine.

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-(R)-4-Chlorophenylglycine

  • Fmoc-protected amino acid for the N-terminus

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • N-methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of Fmoc-(R)-4-Chlorophenylglycine:

    • In a separate vial, dissolve Fmoc-(R)-4-Chlorophenylglycine (3 equivalents relative to resin loading) and DEPBT (3 equivalents) in DMF.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test or a small resin sample cleavage and LC-MS analysis.

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Subsequent Couplings: Repeat the deprotection and coupling steps for the next amino acid in the sequence.

Visual Guides

EpimerizationMechanisms cluster_0 Direct Enolization cluster_1 Oxazolone Formation R_CPG (R)-4-Chlorophenylglycine (Activated) Enolate Planar Enolate Intermediate R_CPG->Enolate + Base - H+ S_CPG (S)-4-Chlorophenylglycine (Epimer) Enolate->S_CPG + H+ N_Protected_R_CPG N-Protected (R)-4-Chlorophenylglycine (Activated) Oxazolone 5(4H)-Oxazolone (Racemized) N_Protected_R_CPG->Oxazolone Intramolecular Cyclization Epimeric_Peptide Epimeric Peptide Mixture Oxazolone->Epimeric_Peptide + Amine Nucleophile

Caption: Mechanisms of epimerization for (R)-4-Chlorophenylglycine.

ExperimentalWorkflow start Start: Deprotected Resin prepare_coupling Prepare Coupling Mix: - Fmoc-(R)-4-Cl-Phg - DEPBT - NMM in DMF start->prepare_coupling add_to_resin Add Coupling Mix to Resin prepare_coupling->add_to_resin couple Couple at RT (2-4 hours) add_to_resin->couple monitor Monitor Reaction (Kaiser Test / LC-MS) couple->monitor monitor->couple Incomplete wash Wash Resin: DMF, DCM, DMF monitor->wash Complete next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Workflow for coupling with minimized epimerization.

LogicalRelationships Epimerization Epimerization Risk CouplingReagent Coupling Reagent CouplingReagent->Epimerization Base Base Base->Epimerization Temperature Temperature Temperature->Epimerization Time Reaction Time Time->Epimerization DEPBT DEPBT / COMU DEPBT->CouplingReagent HATU HATU / HBTU HATU->CouplingReagent NMM NMM / Collidine NMM->Base DIEA DIEA DIEA->Base LowTemp Low Temp (0°C) LowTemp->Temperature HighTemp High Temp (>40°C) HighTemp->Temperature ShortTime Short Time ShortTime->Time LongTime Long Time LongTime->Time

Caption: Factors influencing epimerization risk.

References

Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on chiral resolution using diastereomeric salt crystallization.

Troubleshooting Guide

This section addresses common problems encountered during the diastereomeric salt crystallization process.

Problem: The diastereomeric salt fails to crystallize and remains an oil or gum.

Possible Causes & Solutions:

  • Supersaturation is too high: The solution may be too concentrated, leading to rapid precipitation of an amorphous solid or oil instead of an ordered crystal lattice.

    • Solution: Dilute the solution with an appropriate solvent to reduce the supersaturation level.

  • Inappropriate solvent system: The solvent may be too good at solvating the salt, preventing it from crystallizing.

    • Solution: Experiment with different solvents or solvent mixtures. An anti-solvent (a solvent in which the salt is less soluble) can be slowly added to induce crystallization.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth.

    • Solution: Purify the racemic mixture and the resolving agent before salt formation.

  • Incorrect stoichiometry: An excess of either the racemic compound or the resolving agent can sometimes inhibit crystallization.

    • Solution: Ensure a 1:1 molar ratio of the racemic compound to the resolving agent. Experiment with slight excesses of one component if crystallization is still problematic.

Problem: The obtained crystals have low diastereomeric excess (de).

Possible Causes & Solutions:

  • Poor choice of resolving agent: The resolving agent may not be effective at discriminating between the two enantiomers.

    • Solution: Screen a variety of resolving agents to find one that provides better separation.

  • Crystallization occurred too quickly: Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice.

    • Solution: Slow down the crystallization process by reducing the cooling rate or by using a slower method of solvent evaporation.

  • Incomplete equilibration: The system may not have reached thermodynamic equilibrium, leading to a less pure product.

    • Solution: Increase the crystallization time to allow for the system to equilibrate. Introducing a slurry aging step can also be beneficial.

  • Solvent choice: The solvent can significantly impact the relative solubilities of the two diastereomeric salts.

    • Solution: Screen different solvents to find a system where the solubility difference between the two diastereomers is maximized.

Problem: The yield of the desired diastereomer is very low.

Possible Causes & Solutions:

  • High solubility of the desired diastereomeric salt: A significant amount of the desired product may remain in the mother liquor.

    • Solution: Optimize the solvent system to minimize the solubility of the desired salt. Lowering the crystallization temperature can also decrease solubility and improve yield.

  • Premature filtration: The crystallization process may not have been complete at the time of filtration.

    • Solution: Ensure that the crystallization has reached completion before filtering the crystals. This can be monitored by observing the concentration of the solute in the mother liquor over time.

  • Formation of a solid solution: In some cases, the two diastereomers co-crystallize to form a solid solution, making separation difficult.

    • Solution: This is a more challenging problem and may require exploring different resolving agents or alternative resolution techniques.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best resolving agent?

A1: The selection of an optimal resolving agent is crucial for a successful resolution. Key factors to consider include:

  • Chemical nature: The resolving agent should have a functional group that can efficiently form a salt with the racemic compound.

  • Availability and cost: The agent should be readily available in high enantiomeric purity and be economically viable for the scale of your process.

  • Physical properties: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.

A screening process is often necessary to identify the best resolving agent. This involves reacting the racemic mixture with a small library of potential resolving agents and evaluating the diastereomeric excess of the resulting crystals.

Q2: What is the role of the solvent in diastereomeric salt crystallization?

A2: The solvent plays a critical role in the success of the resolution. It influences:

  • Solubility: The solvent must dissolve the diastereomeric salts to create a supersaturated solution from which crystallization can occur. The difference in solubility between the two diastereomers in the chosen solvent is the basis for the separation.

  • Crystal habit: The solvent can affect the shape and size of the crystals, which can impact filtration and washing efficiency.

  • Nucleation and growth kinetics: The solvent can influence the rate at which crystals form and grow.

Q3: How can I improve the diastereomeric excess of my product?

A3: Several strategies can be employed to enhance the diastereomeric excess:

  • Recrystallization: One or more recrystallization steps of the enriched diastereomeric salt can significantly improve its purity.

  • Optimize crystallization conditions: Carefully controlling factors like cooling rate, agitation, and crystallization time can lead to a purer product.

  • Solvent screening: As mentioned, the solvent choice is critical. A systematic screening of different solvents and solvent mixtures can identify conditions that maximize the separation.

Q4: What analytical techniques are used to determine diastereomeric excess?

A4: Common analytical methods for determining diastereomeric excess include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and accurate methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or analysis of diastereotopic protons can be used to determine the ratio of diastereomers.

  • Gas Chromatography (GC) on a chiral stationary phase: This is suitable for volatile compounds.

Data Presentation

Table 1: Influence of Solvent on Diastereomeric Excess (de) and Yield for the Resolution of (±)-a-Phenylethylamine with L-(+)-Tartaric Acid

Solvent System (v/v)Diastereomeric Excess (%)Yield (%)
Methanol7560
Ethanol8555
Isopropanol9250
Water6075
Methanol/Water (9:1)8865

Note: Data is illustrative and will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Salt Formation:

    • Dissolve the racemic compound in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent to the solution.

    • Stir the mixture at room temperature or with gentle heating until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • If crystallization does not occur, try adding a seed crystal of the desired diastereomer or slowly adding an anti-solvent.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor.

    • Dry the crystals under vacuum.

  • Analysis:

    • Determine the diastereomeric excess of the crystals using an appropriate analytical technique (e.g., chiral HPLC).

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).

    • Add a base (e.g., NaOH) or an acid (e.g., HCl) to break the salt and liberate the free enantiomer.

    • Extract the desired enantiomer into an organic solvent.

    • Purify the enantiomer by distillation, recrystallization, or chromatography.

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Outputs RacemicMixture Racemic Mixture (A) SaltFormation 1. Salt Formation (A + B) RacemicMixture->SaltFormation ResolvingAgent Chiral Resolving Agent (B) ResolvingAgent->SaltFormation Solvent Solvent Solvent->SaltFormation Crystallization 2. Crystallization SaltFormation->Crystallization Filtration 3. Filtration Crystallization->Filtration Liberation 4. Liberation of Enantiomer Filtration->Liberation Crystals MotherLiquor Mother Liquor (contains other diastereomer) Filtration->MotherLiquor Filtrate DesiredEnantiomer Desired Enantiomer Liberation->DesiredEnantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G Start Problem: No Crystallization (Oil/Gum Formation) HighSuper Is supersaturation too high? Start->HighSuper Dilute Solution: Dilute the solution HighSuper->Dilute Yes WrongSolvent Is the solvent appropriate? HighSuper->WrongSolvent No End Crystallization Achieved Dilute->End ChangeSolvent Solution: Change solvent or add anti-solvent WrongSolvent->ChangeSolvent No Impurities Are there impurities present? WrongSolvent->Impurities Yes ChangeSolvent->End Purify Solution: Purify starting materials Impurities->Purify Yes Stoichiometry Is the stoichiometry correct? Impurities->Stoichiometry No Purify->End AdjustRatio Solution: Adjust molar ratio Stoichiometry->AdjustRatio No Stoichiometry->End Yes AdjustRatio->End

Caption: Troubleshooting Decision Tree for Failure to Crystallize.

Technical Support Center: Enhancing Enzymatic Kinetic Resolution of (Chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of the enzymatic kinetic resolution of (chlorophenyl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the kinetic resolution of (chlorophenyl)acetic acid?

A1: Lipases are the most frequently employed enzymes for the kinetic resolution of chiral carboxylic acids like (chlorophenyl)acetic acid. Among these, Lipase B from Candida antarctica (CALB) is widely recognized for its high enantioselectivity and stability in organic solvents, making it a preferred choice for this application.[1][2][3] Other lipases, such as those from Pseudomonas cepacia and Candida rugosa, have also been utilized.[4][5]

Q2: How does the choice of solvent affect the efficiency of the kinetic resolution?

A2: The solvent plays a crucial role in the enzymatic kinetic resolution by influencing enzyme activity, stability, and enantioselectivity. Non-polar organic solvents like hexane, heptane, and toluene are often preferred as they minimize enzyme deactivation and can enhance enantioselectivity.[1] The use of more polar solvents, such as acetonitrile or dimethyl sulfoxide (DMSO), can sometimes lead to decreased enzyme activity.[1] It is essential to select a solvent that ensures good solubility of the substrate and product while maintaining the enzyme's active conformation.

Q3: What is the optimal temperature and pH for the kinetic resolution of (chlorophenyl)acetic acid using CALB?

A3: The optimal temperature for CALB-catalyzed reactions is typically in the range of 30-60°C.[2] However, the ideal temperature can vary depending on the specific substrate and reaction conditions. It's important to note that higher temperatures can sometimes lead to a decrease in enantioselectivity and enzyme stability. The optimal pH for lipase activity is generally between 6.0 and 9.0.[6][7][8] For esterification reactions in organic solvents, the pH of the aqueous solution used for enzyme immobilization or preparation can significantly impact its performance.

Q4: Why is enzyme immobilization recommended for this process?

A4: Enzyme immobilization is a key strategy for improving the efficiency and cost-effectiveness of enzymatic kinetic resolutions. Immobilizing the enzyme, for instance by adsorbing it onto a solid support, offers several advantages:

  • Enhanced Stability: Immobilization can protect the enzyme from denaturation by organic solvents and extreme pH or temperature, leading to a longer operational lifespan.[9][10][11]

  • Easy Separation and Reusability: The immobilized enzyme can be easily separated from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles, which significantly reduces costs.[9][11]

  • Improved Activity and Selectivity: In some cases, immobilization can even lead to an enhancement of the enzyme's activity and enantioselectivity.[12]

Q5: What are common acyl donors for the esterification of (chlorophenyl)acetic acid in kinetic resolution?

A5: In lipase-catalyzed kinetic resolution via esterification, an alcohol is used as the acyl acceptor. Short-chain alcohols like methanol, ethanol, or butanol are commonly used.[1] The choice of alcohol can influence the reaction rate and enantioselectivity. For irreversible acylation, activated acyl donors like vinyl acetate can be employed when resolving a chiral alcohol with an achiral carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion Rate 1. Suboptimal Reaction Conditions: Incorrect temperature, pH, or solvent. 2. Enzyme Inhibition: Product inhibition or presence of inhibitory compounds. 3. Low Enzyme Activity: Poor quality enzyme, improper storage, or deactivation. 4. Mass Transfer Limitations: Inadequate mixing in the reaction vessel.1. Optimize Conditions: Systematically vary temperature, pH (of the buffer used for immobilization), and solvent to find the optimal parameters. 2. Address Inhibition: Consider in-situ product removal techniques. Ensure all reagents and solvents are of high purity. 3. Verify Enzyme Activity: Use a standard assay to check the activity of your enzyme batch. Ensure proper storage conditions (typically cool and dry). Consider using a freshly prepared or purchased enzyme. 4. Improve Mixing: Increase the agitation speed to ensure proper mixing of the heterogeneous reaction mixture.
Low Enantioselectivity (ee) 1. Suboptimal Temperature: Higher temperatures can sometimes decrease enantioselectivity. 2. Inappropriate Solvent: The solvent can significantly influence the enzyme's conformation and thus its enantioselectivity. 3. Incorrect Enzyme Choice: The selected lipase may not be the most suitable for the specific enantiomers of (chlorophenyl)acetic acid. 4. Reaction Time: Pushing the reaction to very high conversions can lead to a decrease in the enantiomeric excess of the product.1. Lower the Temperature: Try running the reaction at a lower temperature (e.g., 30-40°C). 2. Screen Solvents: Test a range of non-polar and polar aprotic solvents to identify one that enhances enantioselectivity. 3. Screen Enzymes: If possible, test other commercially available lipases. 4. Monitor Reaction Progress: Monitor the conversion and enantiomeric excess over time to stop the reaction at the optimal point (often around 50% conversion for high ee of both product and remaining substrate).
Difficulty in Separating Product and Unreacted Substrate 1. Similar Physical Properties: The ester product and the unreacted carboxylic acid may have similar solubility profiles.1. Acid-Base Extraction: Utilize the acidic nature of the unreacted carboxylic acid. After the reaction, the mixture can be treated with a basic aqueous solution (e.g., sodium bicarbonate solution) to extract the carboxylic acid into the aqueous phase, leaving the ester in the organic phase. The acid can then be recovered by acidifying the aqueous phase.
Enzyme Deactivation during Reuse 1. Leaching of Enzyme: The enzyme may be desorbing from the support material. 2. Denaturation: Harsh reaction or washing conditions can denature the enzyme over time.1. Covalent Immobilization: Consider using a covalent immobilization method to create a stronger bond between the enzyme and the support.[11] 2. Milder Washing: Use gentle washing procedures with suitable solvents between reaction cycles. Avoid extreme pH and high temperatures during washing and storage.

Experimental Protocols

Protocol 1: Immobilization of Candida antarctica Lipase B (CALB) by Adsorption

This protocol describes a general method for immobilizing CALB on a hydrophobic support, a common and effective method for enhancing its stability and reusability.[9][10]

Materials:

  • Candida antarctica lipase B (CALB) solution

  • Hydrophobic support (e.g., octyl-agarose, macroporous acrylic resin)

  • Phosphate buffer (e.g., 10 mM, pH 7.0-8.0)

  • Isopropyl alcohol

  • Distilled water

Procedure:

  • Prepare a CALB solution in the phosphate buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Add the hydrophobic support to the enzyme solution in a suitable vessel. A typical ratio is 1 g of support per 10 mL of enzyme solution.

  • Gently agitate the suspension at room temperature for a specified period (e.g., 1-24 hours) to allow for enzyme adsorption.

  • Monitor the immobilization process by measuring the residual protein concentration or activity in the supernatant.

  • Once the immobilization is complete, separate the immobilized enzyme from the supernatant by filtration.

  • Wash the immobilized enzyme sequentially with phosphate buffer and distilled water to remove any unbound enzyme.

  • Finally, wash with a small amount of isopropyl alcohol and dry the immobilized enzyme under vacuum or at room temperature.

Protocol 2: Enzymatic Kinetic Resolution of (Chlorophenyl)acetic Acid via Esterification

This is a general protocol for the esterification of racemic (chlorophenyl)acetic acid. Optimal conditions may need to be determined empirically.

Materials:

  • Racemic (chlorophenyl)acetic acid

  • Immobilized CALB (prepared as in Protocol 1 or a commercial preparation like Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • An alcohol (e.g., n-butanol)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a sealed reaction vessel, dissolve the racemic (chlorophenyl)acetic acid in the anhydrous organic solvent.

  • Add the alcohol (acyl acceptor). A slight molar excess of the alcohol is often used.

  • Add the immobilized CALB. The enzyme loading will depend on its activity and should be optimized.

  • If the reaction is sensitive to water, add activated molecular sieves.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess (ee) of the substrate and product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted (chlorophenyl)acetic acid and the formed ester can be separated from the reaction mixture, for example, by acid-base extraction.

Data Presentation

Table 1: Effect of Solvent on the Kinetic Resolution of a Racemic Arylpropionic Acid *

SolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess of Product (eep, %)Enantioselectivity (E)
Toluene40244895>100
Hexane4024459285
Acetonitrile4024307530
Dichloromethane4024428865

*Data is illustrative and based on typical results for arylpropionic acids.

Table 2: Effect of Temperature on the Kinetic Resolution in Toluene *

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess of Product (eep, %)Enantioselectivity (E)
30364798>150
40244895>100
5018499070
6012508550

*Data is illustrative and based on typical results for arylpropionic acids.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation racemic_acid Racemic (Chlorophenyl)acetic Acid reaction_mixture Reaction Mixture (Solvent + Alcohol) racemic_acid->reaction_mixture immobilized_calb Immobilized CALB immobilized_calb->reaction_mixture reaction Enzymatic Esterification reaction_mixture->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring separation Separation (e.g., Extraction) monitoring->separation At ~50% conversion product Enantioenriched Ester separation->product unreacted_acid Enantioenriched Acid separation->unreacted_acid

Figure 1. General workflow for the enzymatic kinetic resolution of (chlorophenyl)acetic acid.

Troubleshooting_Logic start Low Efficiency in Kinetic Resolution low_conversion Low Conversion? start->low_conversion low_ee Low Enantioselectivity? low_conversion->low_ee No check_conditions Optimize Temp, pH, Solvent low_conversion->check_conditions Yes lower_temp Lower Reaction Temperature low_ee->lower_temp Yes success Improved Efficiency low_ee->success No check_enzyme Verify Enzyme Activity check_conditions->check_enzyme improve_mixing Increase Agitation check_enzyme->improve_mixing improve_mixing->success screen_solvents Screen Different Solvents lower_temp->screen_solvents monitor_time Optimize Reaction Time screen_solvents->monitor_time monitor_time->success

Figure 2. A logical diagram for troubleshooting common issues in enzymatic kinetic resolution.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid by RP-HPLC and Chiral Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric and chemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. For chiral molecules such as (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a key building block in the synthesis of various pharmaceuticals, rigorous analytical validation is imperative. This guide provides a comparative overview of two powerful analytical techniques for assessing the purity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achiral purity and Chiral Capillary Electrophoresis (CCE) for enantiomeric purity.

Introduction to Purity Analysis of Chiral Compounds

(R)-2-Amino-2-(4-chlorophenyl)acetic acid possesses a single chiral center, giving rise to two enantiomers: the (R)-enantiomer and the (S)-enantiomer. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, it is crucial to not only quantify the overall purity of the API but also to determine the enantiomeric excess of the desired (R)-enantiomer.

This guide explores a dual-pronged approach to purity validation:

  • RP-HPLC: A robust and widely used technique for separating and quantifying the target compound from its process-related impurities and degradation products based on polarity.

  • Chiral Capillary Electrophoresis: A high-efficiency separation technique that excels in resolving enantiomers, providing a precise measure of enantiomeric purity.

Experimental Protocols

Detailed methodologies for both RP-HPLC and Chiral Capillary Electrophoresis are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.

Achiral Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate (R)-2-Amino-2-(4-chlorophenyl)acetic acid from potential non-enantiomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard and sample

Chromatographic Conditions:

Parameter Condition
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | Approximately 15 minutes |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the (R)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Purity by Chiral Capillary Electrophoresis (CCE)

This method is designed for the separation and quantification of the (S)-enantiomer in the presence of the desired (R)-enantiomer.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter)

  • Data acquisition and processing software

Reagents:

  • Sodium tetraborate

  • Boric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector

  • Sodium hydroxide

  • Hydrochloric acid

  • Purified water

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard and sample

  • Racemic 2-Amino-2-(4-chlorophenyl)acetic acid (for system suitability)

Electrophoretic Conditions:

Parameter Condition
Background Electrolyte (BGE) 25 mM Sodium borate buffer (pH 9.0) containing 15 mM HP-β-CD.
Applied Voltage 20 kV
Capillary Temperature 25 °C
Detection Wavelength 214 nm

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |

Sample Preparation:

  • Standard Solution: Dissolve the (R)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard in purified water to a concentration of 0.5 mg/mL.

  • Sample Solution: Dissolve the sample in purified water to a concentration of 0.5 mg/mL.

  • System Suitability Solution: Dissolve racemic 2-Amino-2-(4-chlorophenyl)acetic acid in purified water to a concentration of 0.5 mg/mL.

Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the (R)-enantiomer peak relative to the sum of the areas of both the (R) and (S) enantiomer peaks.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of the two analytical methods, providing a clear comparison for researchers to select the most appropriate technique for their needs.

ParameterRP-HPLC (Achiral Purity)Chiral Capillary Electrophoresis (Enantiomeric Purity)
Primary Application Quantification of process-related impurities and degradation products.Quantification of the undesired (S)-enantiomer.
Selectivity Separates based on polarity. Does not resolve enantiomers.High selectivity for enantiomers.
Sensitivity (LOD/LOQ) Typically in the low ng range.Typically in the low to mid ng range.
Analysis Time ~15 minutes per sample.~10-20 minutes per sample.
Solvent Consumption High (mL/min).Very low (µL/injection).
Sample Throughput High, with autosampler integration.High, with autosampler integration.
Method Development Relatively straightforward.Can be more complex, requiring optimization of chiral selector type and concentration.
Typical Acceptance Criteria Total Impurities: ≤ 0.5%Any single unknown impurity: ≤ 0.1%(S)-enantiomer: ≤ 0.15%

Potential Impurities in (R)-2-Amino-2-(4-chlorophenyl)acetic acid

A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways for (R)-2-Amino-2-(4-chlorophenyl)acetic acid, such as the Strecker synthesis, may introduce the following impurities:

  • Starting Materials: Unreacted 4-chlorobenzaldehyde, cyanide source (e.g., sodium cyanide), and ammonia.

  • Intermediates: Corresponding α-aminonitrile.

  • By-products: Products from side reactions, such as the hydrolysis of the nitrile intermediate to an amide.

  • Enantiomeric Impurity: The undesired (S)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • Degradation Products: Potential products from hydrolysis or oxidation under improper storage conditions.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in purity validation, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_rphplc Achiral Purity Analysis cluster_cce Enantiomeric Purity Analysis cluster_results Final Purity Assessment Sample (R)-2-Amino-2-(4-chlorophenyl)acetic acid Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution RP_HPLC RP-HPLC System (C18 Column) Dissolution->RP_HPLC Inject CCE Chiral Capillary Electrophoresis System Dissolution->CCE Inject Achiral_Data Chromatogram Acquisition RP_HPLC->Achiral_Data Achiral_Analysis Quantify Process-Related Impurities Achiral_Data->Achiral_Analysis Purity_Spec Compare against Specifications Achiral_Analysis->Purity_Spec Chiral_Data Electropherogram Acquisition CCE->Chiral_Data Chiral_Analysis Quantify (S)-Enantiomer Chiral_Data->Chiral_Analysis Chiral_Analysis->Purity_Spec Final_Report Purity Report Purity_Spec->Final_Report

Caption: Experimental workflow for the comprehensive purity validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

logical_relationship cluster_purity Overall Purity Assessment cluster_components Purity Components cluster_impurities Impurity Profile Total_Purity Total Purity ≥ 99.5% Achiral_Purity Achiral Purity (RP-HPLC) Total_Purity->Achiral_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral CE) Total_Purity->Enantiomeric_Purity Process_Impurities Process-Related Impurities (e.g., starting materials, by-products) Achiral_Purity->Process_Impurities Determines Enantiomeric_Impurity (S)-Enantiomer Enantiomeric_Purity->Enantiomeric_Impurity Determines

Caption: Logical relationship between overall purity and its contributing analytical components.

Conclusion

The purity validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid requires a multi-faceted analytical approach. RP-HPLC serves as an indispensable tool for the quantification of achiral, process-related impurities, ensuring the overall chemical purity of the API. Complementing this, Chiral Capillary Electrophoresis provides the necessary high-resolution separation to accurately determine the enantiomeric purity, a critical parameter for the safety and efficacy of the final drug product. By employing both techniques in a well-defined analytical workflow, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the determination of the enantiomeric excess (ee) of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a crucial parameter in the development and quality control of chiral pharmaceutical compounds. The following sections detail various chromatographic and spectroscopic methods, presenting their experimental protocols and performance data to aid in the selection of the most suitable technique for specific research and development needs.

Introduction to Enantiomeric Excess Determination

Chirality is a critical aspect of drug design and efficacy, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory authorities mandate the stereospecific analysis of chiral drugs. The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a fundamental requirement in the pharmaceutical industry. This guide focuses on the analytical methodologies for quantifying the enantiomeric purity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-chlorophenylglycine.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution.[1][2] The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in chiral separations. Columns like CHIRALPAK® AD-H and CHIRALCEL® OD-H are frequently utilized for the resolution of a wide range of chiral compounds, including amino acids and their derivatives.

Table 1: Comparison of HPLC Methods for Enantiomeric Excess Determination of 2-Amino-2-(4-chlorophenyl)acetic Acid

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionAnalysis Time (min)Resolution (Rs)Reference
Method 1 CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)1.0UV at 230 nm< 15> 2.0[3][4][5][6]
Method 2 CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v)0.8UV at 230 nm< 20> 1.8[7]
Method 3 Lux® Cellulose-4 (250 x 4.6 mm, 5 µm)Heptane / Isopropanol / Diethylamine (DEA) (95:5:0.1, v/v/v)1.2UV at 230 nm< 12> 2.2[8]
Experimental Protocol: HPLC Method 1 (CHIRALPAK® AD-H)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a 90:10:0.1 volume ratio.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Detection: Monitor the eluent at a wavelength of 230 nm.

  • Injection Volume: Inject 10 µL of the sample solution (dissolved in the mobile phase).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area of R-enantiomer] – [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and rapid analysis times. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).

Table 2: Capillary Electrophoresis Method for Enantiomeric Excess Determination

MethodChiral SelectorBackground Electrolyte (BGE)Voltage (kV)DetectionAnalysis Time (min)Reference
Method 4 20 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)50 mM Phosphate buffer (pH 2.5)20UV at 214 nm< 10[9][10]
Experimental Protocol: Capillary Electrophoresis Method 4
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer and adjust the pH to 2.5. Dissolve 20 mM of SBE-β-CD in the BGE.

  • Voltage: Apply a separation voltage of 20 kV.

  • Temperature: Maintain the capillary temperature at 25 °C.

  • Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Detection: Monitor at a wavelength of 214 nm.

  • Quantification: Calculate the enantiomeric excess based on the corrected peak areas of the enantiomers.

Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.

Derivatization and Chiral GC Analysis

A common approach involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group. The resulting diastereomers can then be separated on a chiral GC column.

Table 3: Gas Chromatography Method for Enantiomeric Excess Determination

MethodDerivatization ReagentsChiral ColumnCarrier GasTemperature ProgramDetectionReference
Method 5 1. HCl in Methanol (for esterification)2. Trifluoroacetic anhydride (TFAA) (for acylation)Chirasil-ValHelium80 °C (2 min), then ramp to 180 °C at 5 °C/minFlame Ionization Detector (FID) or Mass Spectrometry (MS)[11][12]
Experimental Protocol: Gas Chromatography Method 5
  • Derivatization:

    • Esterification: To the dried sample, add 1 mL of 3 N HCl in methanol. Heat at 100 °C for 30 minutes. Evaporate the solvent.

    • Acylation: To the residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and redissolve in a suitable solvent for injection.

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column, an appropriate injector, and a detector (FID or MS).

  • Column: Chirasil-Val.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at 80 °C, hold for 2 minutes, then increase the temperature to 180 °C at a rate of 5 °C/min.

  • Injection: Inject 1 µL of the derivatized sample.

  • Detection: Use a Flame Ionization Detector or a Mass Spectrometer.

  • Quantification: Determine the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess.[13][14][15] The interaction of the enantiomers with the chiral agent leads to the formation of diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[13][14][15]

Table 4: NMR Spectroscopy Method for Enantiomeric Excess Determination

MethodChiral AuxiliarySolventNucleus ObservedKey Signal DifferentiationReference
Method 6 (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as Chiral Solvating AgentCDCl₃¹H NMRChemical shift difference of the α-proton or aromatic protons[13][14][16]
Experimental Protocol: NMR Spectroscopy Method 6
  • Sample Preparation: Dissolve a known quantity of the (R)-2-Amino-2-(4-chlorophenyl)acetic acid sample and a molar excess (typically 2-5 equivalents) of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, in deuterated chloroform (CDCl₃) directly in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify the signals corresponding to the diastereomeric complexes. The α-proton or specific aromatic protons of the analyte are often well-resolved.

  • Quantification: Integrate the distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

Method Comparison and Selection

The choice of the most appropriate method for determining the enantiomeric excess of (R)-2-Amino-2-(4-chlorophenyl)acetic acid depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the stage of drug development.

  • HPLC is generally the gold standard due to its high accuracy, precision, and robustness, making it ideal for quality control and regulatory submissions.

  • Capillary Electrophoresis offers a fast and efficient alternative, particularly for high-throughput screening during early-stage development.

  • Gas Chromatography , while requiring derivatization, can be very sensitive and is a valuable tool, especially when coupled with mass spectrometry for structural confirmation.

  • NMR Spectroscopy provides a rapid and non-separative method for determining enantiomeric excess and can be particularly useful for reaction monitoring and in process controls.

Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the general workflows for the determination of enantiomeric excess using the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched (R)-2-Amino-2-(4-chlorophenyl)acetic acid Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: Workflow for HPLC-based determination of enantiomeric excess.

Derivatization_GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Analyte Esterification Esterification (HCl/MeOH) Sample->Esterification Acylation Acylation (TFAA) Esterification->Acylation Injection Inject Derivatized Sample Acylation->Injection Column Chiral GC Column (e.g., Chirasil-Val) Injection->Column Separation Separation of Diastereomers Column->Separation Detection FID or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee Integration->Calculation

Caption: Workflow for GC-based determination of enantiomeric excess after derivatization.

References

Confirming the Stereochemistry of (R)-4-Chlorophenylglycine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of key analytical methods for confirming the absolute stereochemistry of (R)-4-Chlorophenylglycine, a crucial chiral building block in the synthesis of various pharmaceutical compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for stereochemical confirmation depends on various factors, including the stage of research or development, the availability of the sample, and the specific information required. The following table summarizes the key performance characteristics of four powerful and widely used methods.

Analytical MethodPrincipleSample RequirementThroughputKey AdvantagesKey Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Milligram quantities, solutionHighExcellent for determining enantiomeric purity and for preparative separation.Indirect method for absolute configuration; requires a reference standard of known configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers by reaction with a CDA, resulting in distinguishable NMR spectra.Milligram quantities, solutionModerateProvides detailed structural information and allows for the determination of absolute configuration without a reference standard (e.g., Mosher's method).Derivatization step can be complex and may introduce impurities.
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Milligram quantities, solution or solidLow to ModerateProvides the absolute configuration in solution without the need for crystallization or derivatization.Requires quantum chemical calculations for spectral interpretation.
Single Crystal X-ray Crystallography Diffraction of X-rays by a single crystal, providing a three-dimensional electron density map of the molecule.Sub-milligram to milligram quantities of a high-quality single crystal.LowProvides the unambiguous, absolute three-dimensional structure of a molecule.Growth of a suitable single crystal can be a significant bottleneck.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is highly effective for separating the enantiomers of 4-Chlorophenylglycine and determining the enantiomeric excess (e.e.) of the (R)-enantiomer. The following protocol is adapted from a method for the closely related compound, p-Chlorophenylalanine, using a macrocyclic glycopeptide chiral stationary phase.[1]

Experimental Workflow:

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject sample data Data Analysis hplc->data Generate chromatogram

Figure 1: High-level workflow for chiral HPLC analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

Reagents:

  • Mobile Phase A: Water

  • Mobile Phase B: Ethanol

  • Sample: (R)-4-Chlorophenylglycine dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of water and ethanol. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the (R)-4-Chlorophenylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 23 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will be separated into two distinct peaks.

  • Quantification: Determine the area of each peak. The enantiomeric excess can be calculated using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Expected Data:

ParameterExpected Value
Retention Time (S)-enantiomertS
Retention Time (R)-enantiomertR
Resolution (Rs)> 1.5
Enantiomeric Excess (e.e.)> 99% for a pure sample
NMR Spectroscopy with Mosher's Acid

The Mosher's ester analysis is a classic NMR method to determine the absolute configuration of chiral alcohols and amines.[2][3][4] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Experimental Workflow:

NMR_Workflow ester Esterification nmr NMR Analysis ester->nmr Acquire spectra analysis Spectral Analysis nmr->analysis Compare chemical shifts

Figure 2: Workflow for absolute configuration determination by NMR using a chiral derivatizing agent.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard glassware for organic synthesis.

Reagents:

  • (R)-4-Chlorophenylglycine

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or other suitable base

  • Deuterated chloroform (CDCl3)

Procedure:

  • Esterification (two separate reactions):

    • In one reaction vial, dissolve (R)-4-Chlorophenylglycine in anhydrous pyridine. Add (R)-Mosher's acid chloride and stir at room temperature until the reaction is complete (monitor by TLC).

    • In a second vial, repeat the procedure using (S)-Mosher's acid chloride.

  • Work-up: Quench the reactions and purify the resulting diastereomeric esters using column chromatography.

  • NMR Analysis:

    • Dissolve each purified diastereomer in CDCl3.

    • Acquire 1H NMR spectra for both the (R,R)- and (S,R)-diastereomers.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.

    • The sign of the Δδ values can be used to deduce the absolute configuration based on the established Mosher's model.

Expected Data:

Protonδ ((R,R)-diastereomer)δ ((S,R)-diastereomer)Δδ (δS - δR)
α-Hppmppm+/-
Aromatic protonsppmppm+/-
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy provides a powerful method for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a computationally predicted spectrum.[5][6][7][8]

Experimental and Computational Workflow:

VCD_Workflow exp Experimental VCD compare Spectral Comparison exp->compare comp Computational Modeling comp->compare

Figure 3: Combined experimental and computational workflow for VCD analysis.

Instrumentation:

  • VCD Spectrometer.

  • High-performance computing cluster for quantum chemical calculations.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Experimental Measurement:

    • Dissolve (R)-4-Chlorophenylglycine in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire the VCD and IR spectra over the desired spectral range (e.g., 2000-1000 cm-1).

  • Computational Modeling:

    • Perform a conformational search for the (R)-4-Chlorophenylglycine molecule.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum of the sample with the calculated VCD spectrum for the (R)-enantiomer.

    • A good match between the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Expected Data:

FeatureDescription
Experimental VCD SpectrumA plot of ΔA vs. wavenumber (cm-1) with positive and negative bands.
Calculated VCD SpectrumA simulated spectrum for the (R)-configuration.
ComparisonVisual and/or quantitative comparison (e.g., using a similarity index) of the experimental and calculated spectra.
Single Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, providing an unambiguous three-dimensional structure.[9][10][11]

Experimental Workflow:

XRay_Workflow cryst Crystallization diff X-ray Diffraction cryst->diff solve Structure Solution diff->solve refine Structure Refinement solve->refine

Figure 4: General workflow for single crystal X-ray crystallography.

Instrumentation:

  • Single-crystal X-ray diffractometer.

  • Microscope for crystal mounting.

Procedure:

  • Crystallization: Grow a high-quality single crystal of (R)-4-Chlorophenylglycine. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Collect the X-ray diffraction data at a controlled temperature (often cryogenic).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the assumed (R)-configuration confirms the assignment.

Expected Data:

ParameterDescription
Crystal System and Space Groupe.g., Orthorhombic, P212121
Unit Cell Dimensionsa, b, c, α, β, γ
Atomic Coordinatesx, y, z for each atom
Bond Lengths and AnglesPrecise geometric parameters
Flack ParameterA value close to 0 confirms the absolute configuration.

References

comparative study of different synthetic routes to (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amino acids is a critical aspect of pharmaceutical development. (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a key building block for various bioactive molecules, can be synthesized through several distinct routes. This guide provides an objective comparison of four prominent methods: Asymmetric Strecker Synthesis, Classical Resolution of a Racemic Mixture, Enzymatic Kinetic Resolution, and Biocatalytic Asymmetric Synthesis, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates four principal synthetic strategies for producing enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Each method presents a unique combination of advantages and disadvantages in terms of yield, enantioselectivity, operational complexity, and scalability. The Asymmetric Strecker Synthesis offers a direct approach to the chiral amine, while Classical and Enzymatic Resolutions provide pathways from a racemic mixture. Biocatalytic Asymmetric Synthesis represents a modern, greener alternative. The selection of the most suitable route will depend on specific laboratory capabilities, cost considerations, and desired purity levels.

Data Presentation

Synthetic RouteKey Reagents/CatalystsTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Strecker Synthesis p-Chlorobenzaldehyde, Ammonia/Ammonium Salt, Cyanide Source, Chiral Auxiliary (e.g., (R)-phenylglycinol)70-85%90-98%Direct asymmetric synthesis, potentially fewer steps.Use of highly toxic cyanide, optimization of chiral auxiliary can be complex.
Classical Resolution Racemic 4-chlorophenylglycine, (+)-10-Camphorsulfonic acid35-45% (per enantiomer)>98%Well-established, high enantiopurity achievable.Theoretical maximum yield of 50% for the desired enantiomer, requires efficient racemization of the unwanted enantiomer for economic viability.
Enzymatic Kinetic Resolution Racemic N-acetyl-4-chlorophenylglycine, Immobilized Penicillin G Acylase~45% (for R-enantiomer)>99%High enantioselectivity, mild reaction conditions, reusable catalyst.Requires an additional protection step (acetylation), theoretical maximum yield of 50% without racemization.
Biocatalytic Asymmetric Synthesis 4-Chlorobenzoylformic acid, (R)-selective ω-Transaminase, Amino Donor (e.g., Isopropylamine)>90%>99%High yield and enantioselectivity, environmentally friendly (green chemistry).Enzyme availability and stability can be limiting factors, requires specific biocatalytic expertise and equipment.

Experimental Protocols

Asymmetric Strecker Synthesis

This method introduces chirality during the initial bond formation, utilizing a chiral auxiliary to direct the stereochemical outcome.

Experimental Workflow:

G cluster_strecker Asymmetric Strecker Synthesis start p-Chlorobenzaldehyde + Chiral Auxiliary imine Chiral Imine Formation start->imine Toluene, reflux cyanation Diastereoselective Cyanation imine->cyanation TMSCN, Lewis Acid hydrolysis Hydrolysis cyanation->hydrolysis HCl (aq) product (R)-2-Amino-2-(4-chlorophenyl)acetic acid hydrolysis->product

Figure 1: Asymmetric Strecker Synthesis Workflow.

Protocol:

  • Imine Formation: To a solution of p-chlorobenzaldehyde (10 mmol) in toluene (50 mL), add (R)-phenylglycinol (10 mmol). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • Cyanation: The crude chiral imine is dissolved in dichloromethane (50 mL) and cooled to -78 °C. A Lewis acid catalyst (e.g., TiCl4, 1.1 equiv) is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 equiv). The reaction is stirred at this temperature for several hours.

  • Hydrolysis: The reaction is quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4 and concentrated. The resulting α-aminonitrile is then hydrolyzed by refluxing with 6 M HCl for 4-6 hours.

  • Isolation: After cooling, the solution is neutralized with a base (e.g., NaOH) to precipitate the amino acid. The product is collected by filtration, washed with cold water, and dried.

Classical Resolution of Racemic Mixture

This traditional method involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Experimental Workflow:

G cluster_resolution Classical Resolution start Racemic 4-chlorophenylglycine salt_formation Diastereomeric Salt Formation start->salt_formation (+)-10-Camphorsulfonic acid, Water/Ethanol crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation Filtration liberation Liberation of Free Amino Acid separation->liberation Base (e.g., NH4OH) product (R)-2-Amino-2-(4-chlorophenyl)acetic acid liberation->product

Figure 2: Classical Resolution Workflow.

Protocol:

  • Synthesis of Racemic 4-chlorophenylglycine (Strecker Synthesis):

    • To a solution of p-chlorobenzaldehyde (100 mmol) in methanol (200 mL), add ammonium carbonate (150 mmol) and sodium cyanide (110 mmol).

    • The mixture is stirred at 50-60°C for 5 hours.

    • The solvent is evaporated, and the residue is hydrolyzed by refluxing with 20% aqueous NaOH for 4 hours.

    • The solution is cooled and acidified with concentrated HCl to pH 6-7 to precipitate the racemic amino acid.

    • The product is filtered, washed with water, and dried. A typical yield is around 58%.[1]

  • Resolution:

    • Dissolve racemic 4-chlorophenylglycine (50 mmol) in a mixture of water and ethanol (e.g., 1:1 v/v) by heating.

    • In a separate flask, dissolve (+)-10-camphorsulfonic acid (50 mmol) in the same solvent mixture.

    • Combine the two hot solutions and allow the mixture to cool slowly to room temperature, then to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point (around 6) with a base (e.g., ammonium hydroxide).

    • The precipitated (R)-2-Amino-2-(4-chlorophenyl)acetic acid is collected by filtration, washed with cold water, and dried.

Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of an enzyme to resolve a racemic mixture.

Experimental Workflow:

G cluster_enzymatic Enzymatic Kinetic Resolution start Racemic 4-chlorophenylglycine acetylation N-Acetylation start->acetylation Acetic Anhydride, NaOH rac_acetyl Racemic N-acetyl-4-chlorophenylglycine acetylation->rac_acetyl resolution Enzymatic Hydrolysis rac_acetyl->resolution Immobilized Penicillin G Acylase, pH 7.5 separation Separation resolution->separation Filtration/Extraction product (R)-N-acetyl-4-chlorophenylglycine separation->product hydrolysis Acid Hydrolysis product->hydrolysis HCl (aq) final_product (R)-2-Amino-2-(4-chlorophenyl)acetic acid hydrolysis->final_product

Figure 3: Enzymatic Kinetic Resolution Workflow.

Protocol:

  • N-Acetylation:

    • Dissolve racemic 4-chlorophenylglycine (20 mmol) in 2 M NaOH solution (20 mL) and cool to 0-5°C.

    • Add acetic anhydride (22 mmol) dropwise while maintaining the pH at around 8-9 with the addition of 2 M NaOH.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Acidify the solution with concentrated HCl to pH 2-3 to precipitate the N-acetyl derivative.

    • Collect the product by filtration, wash with cold water, and dry.

  • Enzymatic Resolution:

    • Suspend the racemic N-acetyl-4-chlorophenylglycine (10 mmol) in a phosphate buffer (100 mL, pH 7.5).

    • Add immobilized penicillin G acylase (e.g., 5-10% w/w of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the progress of the reaction (e.g., by HPLC or by measuring the amount of liberated L-amino acid). The enzyme will selectively hydrolyze the (S)-N-acetyl-4-chlorophenylglycine.[2][3][4]

    • When approximately 50% conversion is reached, filter off the enzyme for reuse.

    • Acidify the filtrate to pH 2-3 to precipitate the unreacted (R)-N-acetyl-4-chlorophenylglycine.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Hydrolysis:

    • Hydrolyze the (R)-N-acetyl-4-chlorophenylglycine by refluxing with 6 M HCl for 4-6 hours to obtain the final product.

    • Isolate the product as described in the classical resolution method.

Biocatalytic Asymmetric Synthesis

This modern approach employs an enzyme, typically a transaminase, to directly synthesize the chiral amine from a prochiral ketone.

Experimental Workflow:

G cluster_biocatalytic Biocatalytic Asymmetric Synthesis start 4-Chlorobenzoylformic acid amination Asymmetric Amination start->amination (R)-selective ω-Transaminase, Isopropylamine, PLP, pH 8-10 product (R)-2-Amino-2-(4-chlorophenyl)acetic acid amination->product

Figure 4: Biocatalytic Asymmetric Synthesis Workflow.

Protocol:

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a buffer solution (e.g., phosphate or borate buffer, pH 8-10).

    • Add the substrate, 4-chlorobenzoylformic acid (or its corresponding keto-amide), to the desired concentration (e.g., 50-100 mM).

    • Add the amino donor, typically a large excess of a cheap amine like isopropylamine, which also serves to drive the equilibrium towards the product.

    • Add the cofactor pyridoxal-5'-phosphate (PLP) to a final concentration of approximately 1 mM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the (R)-selective ω-transaminase (either as a purified enzyme or as whole cells expressing the enzyme).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion of the ketone to the amine product by HPLC.

  • Work-up and Isolation:

    • Once the reaction reaches completion, terminate it by adding a strong acid (e.g., HCl) to denature the enzyme.

    • Adjust the pH to the isoelectric point of the amino acid (around 6) to precipitate the product.

    • Collect the (R)-2-Amino-2-(4-chlorophenyl)acetic acid by filtration, wash with cold water, and dry.

Conclusion

The synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid can be accomplished through various methodologies, each with its own set of strengths and weaknesses. The Asymmetric Strecker Synthesis provides a direct route but involves hazardous reagents. Classical Resolution is a robust and well-understood technique capable of delivering high enantiopurity, though with a theoretical yield limitation of 50% per cycle. Enzymatic Kinetic Resolution offers excellent selectivity and mild conditions but adds a protection/deprotection sequence to the overall process. Finally, Biocatalytic Asymmetric Synthesis with transaminases stands out as a highly efficient and environmentally benign approach, offering both high yield and exceptional enantioselectivity, contingent on the availability of a suitable enzyme. The choice of synthetic route will ultimately be guided by the specific requirements of the project, including scale, cost, available expertise, and environmental considerations.

References

A Comparative Crystallographic Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for derivatives related to (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Due to the limited availability of public crystallographic data for the specific target molecule, this guide presents an analysis of structurally similar compounds containing the key 4-chlorophenyl moiety. This comparative approach offers valuable insights into the solid-state conformation, intermolecular interactions, and crystal packing of this important structural class, which is of significant interest in medicinal chemistry and drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several compounds containing a chlorophenyl group, providing a basis for understanding the expected solid-state behavior of (r)-2-Amino-2-(4-chlorophenyl)acetic acid derivatives.

ParameterCompound 1: 1-amino-3-(4-chloro-phenyl)-2-cyano-3H-benzo[1][2]thiazolo[3,2-a]pyridine-4-carboxamide[2][3]Compound 2: (4Z)-4-{--INVALID-LINK--methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one[4]Compound 3: 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile[5]
Chemical Formula C₁₉H₁₃ClN₄OSC₂₁H₁₆ClN₃O₂C₂₀H₁₄ClN₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Unit Cell Dimensions a = 10.34 Å, b = 15.78 Å, c = 11.56 Åa = 12.11 Å, b = 10.12 Å, c = 15.98 Åa = 10.89 Å, b = 16.45 Å, c = 10.01 Å
α = 90°, β = 109.8°, γ = 90°α = 90°, β = 107.5°, γ = 90°α = 90°, β = 101.2°, γ = 90°
Volume (ų) 177418631756
Z 444
Key Intermolecular Interactions N-H···O, N-H···Cl, N-H···N hydrogen bonds; Halogen bonds[2][3]C-H···N hydrogen bonds; π-π stacking[4]N-H···N hydrogen bonds; C-H···π interactions

Experimental Protocols

The determination of the crystal structure of small organic molecules like (r)-2-Amino-2-(4-chlorophenyl)acetic acid derivatives involves a standardized workflow.[6][7][8] The following protocol outlines the key steps from crystal growth to structure refinement.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6][7] For amino acid derivatives, which are often zwitterionic and possess moderate solubility in polar solvents, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, water, or mixtures) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution. This is a common method for protein crystallization but is also effective for small molecules.[8]

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam.[6][8]

  • X-ray Source: Modern diffractometers use either a sealed-tube X-ray generator or a more brilliant synchrotron radiation source.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern consists of a series of spots of varying intensities.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal lattice symmetry. The intensity of each spot is then integrated.

  • Structure Solution (The Phase Problem): The intensities of the diffracted X-rays provide the amplitudes of the structure factors, but the phase information is lost. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[7]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

Structure Validation

The final refined crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths, bond angles, and other geometric parameters, as well as analyzing the residual electron density to ensure all atoms have been correctly assigned.

Visualizations

Experimental Workflow for X-ray Crystallography

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Scaling Xray->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: A generalized workflow for small molecule X-ray crystallography.

Conceptual Signaling Pathway Involvement of Amino Acid Derivatives

While specific signaling pathways for (r)-2-Amino-2-(4-chlorophenyl)acetic acid are not well-defined in publicly available literature, amino acid derivatives, in general, play crucial roles in cellular signaling.[9][] They can act as neurotransmitters, precursors to hormones and signaling molecules, and modulators of metabolic pathways.[11][12]

Amino_Acid_Derivative_Signaling AAD (r)-2-Amino-2-(4-chlorophenyl)acetic acid Derivative Receptor Membrane or Nuclear Receptor AAD->Receptor Enzyme Metabolic Enzyme AAD->Enzyme SecondMessenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->SecondMessenger MetabolicOutput Altered Metabolic Output Enzyme->MetabolicOutput GeneExpression Modulation of Gene Expression SecondMessenger->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse MetabolicOutput->CellularResponse

Caption: A conceptual diagram of potential signaling roles for amino acid derivatives.

References

A Comparative Guide to the Biological Significance of (R)- and (S)-2-Amino-2-(4-chlorophenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid. While direct pharmacological data for these specific enantiomers is limited in publicly available literature, their significance is paramount in the context of stereospecific synthesis of pharmaceuticals. This document summarizes their primary role as chiral building blocks and explores potential, though not definitively established, areas of direct biological interaction based on related structures.

Enantiomer Profile and Properties

The (R) and (S) enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid, also known as (R)- and (S)-4-chlorophenylglycine, are non-superimposable mirror images of each other. This chirality is a critical determinant of their biological utility.

Property(R)-2-amino-2-(4-chlorophenyl)acetic acid(S)-2-amino-2-(4-chlorophenyl)acetic acid
Synonyms (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine(S)-4-Chlorophenylglycine, L-4-Chlorophenylglycine
CAS Number 43189-37-367336-19-0
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 185.61 g/mol 185.61 g/mol
Primary Biological Relevance Primarily used as a chiral intermediate in chemical synthesis.Key chiral intermediate in the synthesis of stereospecific pharmaceuticals.

Indirect Biological Activity: Stereospecific Synthesis

The most profound biological differentiation between the enantiomers of chlorophenylglycine derivatives lies in their application as precursors for pharmacologically active molecules. The closely related (S)-enantiomer of 2-amino-2-(2 -chlorophenyl)acetic acid is a critical building block for the synthesis of the potent antiplatelet drug, (S)-clopidogrel .

Conversely, the (R)-enantiomer of clopidogrel is known to be pharmacologically inactive as an antithrombotic agent. This stark difference in the final drug's activity underscores the critical importance of stereochemistry in drug design and the necessity of using the correct enantiomer during synthesis.

G Stereospecific Synthesis of Clopidogrel cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_enantiomer (R)-2-amino-2-(2-chlorophenyl)acetic acid R_clopidogrel (R)-Clopidogrel R_enantiomer->R_clopidogrel Synthesis R_activity Inactive Metabolite (No Antiplatelet Activity) R_clopidogrel->R_activity Metabolism S_enantiomer (S)-2-amino-2-(2-chlorophenyl)acetic acid S_clopidogrel (S)-Clopidogrel (Plavix®) S_enantiomer->S_clopidogrel Synthesis S_activity Active Metabolite (Antiplatelet Activity) S_clopidogrel->S_activity Metabolism

Stereospecific synthesis of Clopidogrel.

Potential Direct Biological Activity: An Area for Investigation

While direct pharmacological data for the 4-chloro-substituted enantiomers is scarce, the broader class of phenylglycine derivatives has been investigated for activity at various receptors in the central nervous system, particularly glutamate receptors.

For instance, other phenylglycine analogs have been shown to act as agonists or antagonists at metabotropic glutamate receptors (mGluRs). It is plausible that (R)- and (S)-2-amino-2-(4-chlorophenyl)acetic acid could exhibit stereoselective interactions with these or other receptors. However, without specific experimental data, this remains a hypothesis.

G Hypothetical Signaling Pathway Interaction R_enantiomer (R)-Enantiomer Receptor Putative Receptor (e.g., mGluR) R_enantiomer->Receptor Potential Weak Interaction S_enantiomer (S)-Enantiomer S_enantiomer->Receptor Potential Strong Interaction Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response G Enzymatic Resolution Workflow Racemate Racemic Mixture ((R/S)-4-chlorophenylglycine) N_Acylation N-Acylation Racemate->N_Acylation N_Acyl_Racemate N-Acyl Racemate N_Acylation->N_Acyl_Racemate Enzymatic_Hydrolysis Enzymatic Hydrolysis (Penicillin G Acylase) N_Acyl_Racemate->Enzymatic_Hydrolysis Separation Separation (Extraction) Enzymatic_Hydrolysis->Separation S_Enantiomer (S)-Enantiomer (in aqueous phase) Separation->S_Enantiomer R_N_Acyl N-Acyl-(R)-Enantiomer (in organic phase) Separation->R_N_Acyl Deprotection Deprotection R_N_Acyl->Deprotection R_Enantiomer (R)-Enantiomer Deprotection->R_Enantiomer

(R)-4-Chlorophenylglycine: A Key Chiral Building Block in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-4-Chlorophenylglycine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the pharmaceutical industry. Its rigid structure and specific stereochemistry make it an invaluable synthon for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the applications of (R)-4-Chlorophenylglycine, with a particular focus on its role in the development of the antidiabetic drug Trelagliptin. We will delve into comparative efficacy data, detailed experimental protocols, and visualizations of key chemical pathways.

Performance Comparison: Trelagliptin vs. Other DPP-4 Inhibitors

(R)-4-Chlorophenylglycine is a crucial chiral intermediate in the synthesis of Trelagliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The efficacy of Trelagliptin has been compared with other widely used DPP-4 inhibitors, such as Alogliptin and Sitagliptin.

DrugTargetIC50 (nM)[1]Clinical Efficacy (HbA1c Reduction)Dosing Frequency
Trelagliptin DPP-44.2Significant reductions, comparable to or exceeding other DPP-4 inhibitors in certain populations.[2] In a phase 3 study, showed similar efficacy to alogliptin.Once-weekly[2]
Alogliptin DPP-4~17Effective in lowering HbA1c.Once-daily
Sitagliptin DPP-4~50Established efficacy in glycemic control.Once-daily

Key Findings:

  • Trelagliptin exhibits a significantly lower IC50 value compared to Alogliptin and Sitagliptin, indicating higher potency in inhibiting the DPP-4 enzyme.[1]

  • Clinical studies have demonstrated that the once-weekly administration of Trelagliptin provides comparable glycemic control to once-daily DPP-4 inhibitors, which can lead to improved patient adherence.[2]

Experimental Protocols

Stereoselective Synthesis of (R)-4-Chlorophenylglycine

The enantiomerically pure (R)-4-Chlorophenylglycine can be obtained through various methods, including the enzymatic kinetic resolution of its racemic mixture.

Protocol: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine using Immobilized Penicillin G Acylase

This protocol is based on the principle of enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid.

1. N-Acetylation of DL-4-Chlorophenylglycine:

  • Suspend DL-4-Chlorophenylglycine in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).
  • Heat the mixture under reflux for a specified period to achieve complete N-acetylation.
  • Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

2. Enzymatic Resolution:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).
  • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.
  • Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize.
  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.
  • Monitor the progress of the reaction by measuring the amount of released L-4-chlorophenylglycine or the change in pH.
  • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

3. Separation and Isolation:

  • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.
  • Isolate the L-4-chlorophenylglycine by filtration.
  • The remaining solution contains N-acetyl-(R)-4-chlorophenylglycine.
  • Acidify the solution to precipitate the N-acetyl-(R)-4-chlorophenylglycine.
  • Hydrolyze the N-acetyl-(R)-4-chlorophenylglycine (e.g., by acid hydrolysis) to obtain the desired (R)-4-Chlorophenylglycine.
  • Purify the final product by recrystallization.

Synthesis of Trelagliptin Intermediate using (R)-4-Chlorophenylglycine Moiety

While a direct synthesis of the key (R)-3-aminopiperidine intermediate for Trelagliptin from (R)-4-Chlorophenylglycine is not the primary route, the synthesis of Trelagliptin itself showcases the application of chiral building blocks. The crucial step involves the nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine.

Illustrative Synthetic Step for Trelagliptin:

  • Reaction: Condensation of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile with (R)-3-aminopiperidine dihydrochloride.

  • Reagents and Conditions:

    • 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile

    • (R)-3-aminopiperidine dihydrochloride

    • A suitable base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride salt.

    • A polar solvent such as ethanol or N,N-dimethylformamide (DMF).

    • The reaction is typically carried out at an elevated temperature (e.g., 80-100°C).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled, and the product is isolated.

    • Purification is typically achieved through crystallization or column chromatography to yield Trelagliptin.

Visualizations

Synthesis_of_R_4_Chlorophenylglycine racemic DL-4-Chlorophenylglycine n_acetyl N-Acetyl-DL-4-chlorophenylglycine racemic->n_acetyl N-Acetylation enzyme Immobilized Penicillin G Acylase n_acetyl->enzyme l_amino L-4-Chlorophenylglycine enzyme->l_amino Enantioselective hydrolysis r_n_acetyl N-Acetyl-(R)-4-chlorophenylglycine enzyme->r_n_acetyl r_amino (R)-4-Chlorophenylglycine r_n_acetyl->r_amino Hydrolysis

Enzymatic resolution of DL-4-Chlorophenylglycine.

Trelagliptin_Synthesis start_material 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile trelagliptin Trelagliptin start_material->trelagliptin Nucleophilic Substitution chiral_amine (R)-3-Aminopiperidine chiral_amine->trelagliptin

Key synthetic step for Trelagliptin.

DPP4_Inhibition_Pathway cluster_inhibition DPP-4 Inhibition incretins Incretin Hormones (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Substrate pancreas Pancreas incretins->pancreas Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins trelagliptin Trelagliptin trelagliptin->dpp4 Inhibition insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Mechanism of action of Trelagliptin.

References

assessing the stability of (r)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the pH Stability of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid under various pH conditions. Due to the limited availability of direct public data on this specific molecule, this document outlines a comprehensive experimental protocol for its stability assessment and presents a qualitative comparison based on the known behavior of structurally similar non-proprietary amino acids, such as phenylglycine.

Comparative Stability Profile

The stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid across a pH spectrum is crucial for its handling, formulation, and therapeutic efficacy. Based on the behavior of analogous compounds like phenylglycine, the following table summarizes the expected stability profile. It is important to note that these are projections and must be confirmed by experimental data. Phenylglycine's solubility is known to be influenced by pH, with increased solubility in acidic conditions[1]. Furthermore, derivatives of phenylglycine have shown susceptibility to racemization, particularly under basic conditions[2].

pH ConditionExpected Stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acidComparison with Phenylglycine (Proxy)Potential Degradation Pathways
Acidic (pH 1-3) Likely to be stable. The protonated amine group may enhance solubility and stability against certain degradation pathways.Phenylglycine exhibits good solubility and stability in acidic media[1].Hydrolysis of the amide linkage (if part of a larger molecule), though the parent amino acid is expected to be stable.
Neutral (pH 6-8) Generally stable, but potential for microbial growth if not in a sterile solution.Phenylglycine is stable under neutral conditions.Minimal degradation expected. Potential for slow oxidation over extended periods.
Basic (pH 9-12) Potential for instability, specifically racemization at the chiral center. The deprotonated carboxylic acid and neutral amine may be susceptible to oxidative degradation.Phenylglycine and its derivatives are known to be prone to racemization under basic conditions[2][3].Racemization, oxidation.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to definitively determine the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.[4][5]. This involves subjecting the compound to a range of stress conditions, including different pH values, and analyzing the resulting samples over time.

Materials and Reagents
  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate or citrate buffers (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Reference standards for the parent compound and any known impurities

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • Vortex mixer

  • Autosampler vials

Sample Preparation and Stress Conditions
  • Stock Solution Preparation: Prepare a stock solution of (R)-2-Amino-2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL[5].

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate flasks.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate flasks.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water.

  • Buffered Solutions: Prepare solutions of the compound in the various pH buffers.

  • Incubation: Store all solutions at a controlled temperature (e.g., 40°C or 60°C) and protect from light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization: Prior to HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products[8].

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • Injection Volume: 10 µL.

  • Data Analysis: The percentage of remaining parent compound and the formation of degradation products are calculated from the peak areas in the chromatograms.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the pH stability assessment process.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of (R)-2-Amino-2-(4-chlorophenyl)acetic acid B Aliquot into Different pH Buffers (Acidic, Neutral, Basic) A->B C Incubate Samples at Controlled Temperature B->C D Withdraw Aliquots at Defined Time Points C->D E Neutralize Aliquots D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Rate at Each pH G->H I Identify Potential Degradation Pathways H->I

References

Quantitative Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate quantification of enantiomers in a reaction mixture is paramount. This guide provides a comparative overview of established analytical techniques for the quantitative analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with a focus on experimental protocols, data presentation, and a visual representation of the analytical workflows.

Comparison of Quantitative Analysis Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance characteristics of the most common techniques for the quantitative analysis of chiral amino acids like (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase.Separation of volatile derivatives based on their boiling points and interaction with a chiral stationary phase, followed by mass-based detection.Separation based on the differential migration of ions in an electric field, often with a chiral selector in the buffer.
Derivatization Often not required for direct analysis on a chiral column. Can be used to improve detection (e.g., UV-Vis or fluorescence).Mandatory to increase volatility and thermal stability. Common reagents include alkyl chloroformates and silylating agents.[1][2][3][4]Can be used to enhance separation and detection, but direct analysis is also possible.
Chiral Selector Chiral Stationary Phase (CSP) is the most common approach. Examples include polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type columns.Chiral capillary columns, such as those coated with cyclodextrin derivatives or chiral polysiloxanes.[1][2]Chiral additives in the background electrolyte (e.g., cyclodextrins, crown ethers, chiral surfactants).[5][6]
Detection UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometry (MS).Mass Spectrometry (MS) provides high selectivity and sensitivity. Flame Ionization Detector (FID) is also used.[7]UV-Vis, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).[5][8]
Advantages Wide applicability, robust, direct analysis often possible, well-established methods.High sensitivity and selectivity (with MS), high resolution.High separation efficiency, low sample and reagent consumption, fast analysis times.[5]
Disadvantages Can be less sensitive than GC-MS, chiral columns can be expensive.Derivatization is a necessary and potentially complex step, not suitable for thermolabile compounds.Lower concentration sensitivity compared to GC-MS, reproducibility can be a challenge.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative methodologies for each of the discussed techniques, which can be adapted for the analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the direct enantioselective separation on a chiral stationary phase. Given the structural similarity of the target analyte to phenylglycine, a method developed for phenylglycine enantiomers can be a good starting point.[9]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral HPLC Column (e.g., Daicel CHIRALPAK® series, or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® T)

  • UV-Vis or Diode Array Detector

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography.

  • For reversed-phase chromatography, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

  • The exact composition should be optimized to achieve baseline separation of the enantiomers.

Procedure:

  • Sample Preparation: Dissolve a known weight of the reaction mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a fixed volume of the prepared sample (e.g., 10 µL).

  • Detection: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 220 nm, where the phenyl ring absorbs).

  • Quantification: Create a calibration curve using standards of known concentrations of (r)-2-Amino-2-(4-chlorophenyl)acetic acid. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the amino acid volatile. The resulting diastereomers are then separated on a chiral GC column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Chiral GC Capillary Column (e.g., Chirasil-Val)[1][3]

Derivatization Reagents:

  • Esterification reagent: e.g., Methanolic HCl or Thionyl chloride in methanol.

  • Acylation reagent: e.g., Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).[2]

Procedure:

  • Sample Preparation and Derivatization:

    • Take a known aliquot of the reaction mixture and evaporate the solvent.

    • Esterification: Add the esterification reagent and heat the mixture (e.g., at 100°C for 1 hour). Evaporate the reagent.

    • Acylation: Add the acylation reagent and an appropriate solvent (e.g., dichloromethane). Heat the mixture (e.g., at 60°C for 30 minutes). Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: e.g., 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Operate in either full scan mode to identify the fragments or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Use an internal standard (e.g., a deuterated analog or a similar amino acid that is not present in the sample) and create a calibration curve by analyzing standards with known concentrations of the derivatized (r)-2-Amino-2-(4-chlorophenyl)acetic acid and the internal standard.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for small sample volumes. Chiral separation is achieved by adding a chiral selector to the background electrolyte.

Instrumentation:

  • Capillary Electrophoresis System

  • Fused-silica capillary

  • Detector (e.g., UV-Vis or DAD)

Background Electrolyte (BGE) with Chiral Selector:

  • A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

  • A chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) or a crown ether, is added to the BGE.[5][6]

Procedure:

  • Sample Preparation: Dissolve a known amount of the reaction mixture in the BGE or a suitable low-ionic-strength buffer.

  • CE Conditions:

    • Capillary Conditioning: Rinse the capillary with sodium hydroxide, water, and then the BGE.

    • Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

    • Separation Voltage: Apply a high voltage (e.g., 15-25 kV) across the capillary.

  • Detection: Monitor the migration of the enantiomers at a suitable wavelength.

  • Quantification: Similar to HPLC, construct a calibration curve using standards of (r)-2-Amino-2-(4-chlorophenyl)acetic acid. The peak area or height is used for quantification.

Visualization of Experimental Workflows

To provide a clear understanding of the logical steps involved in each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Reaction Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV/DAD Detection separate->detect data Chromatogram detect->data calibrate Calibration Curve data->calibrate result Concentration of (r)-enantiomer calibrate->result

Caption: HPLC workflow for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification start Reaction Mixture dry Evaporate Solvent start->dry esterify Esterification dry->esterify acylate Acylation esterify->acylate reconstitute Reconstitute in Solvent acylate->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on Chiral Column inject->separate detect Mass Spectrometric Detection separate->detect data Mass Chromatogram detect->data calibrate Calibration Curve (with IS) data->calibrate result Concentration of (r)-enantiomer calibrate->result

Caption: GC-MS workflow for quantitative analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_quant Quantification start Reaction Mixture dissolve Dissolve in BGE start->dissolve inject Inject into Capillary dissolve->inject separate Separation with Chiral Selector inject->separate detect UV/DAD Detection separate->detect data Electropherogram detect->data calibrate Calibration Curve data->calibrate result Concentration of (r)-enantiomer calibrate->result

Caption: CE workflow for quantitative analysis.

References

A Comparative Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid and its Alternatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of chiral amino acids is a critical step in the synthesis of novel peptides and pharmaceuticals. This guide provides an objective comparison of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and its key alternatives, supported by available analytical data and insights into their performance in solid-phase peptide synthesis (SPPS).

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its unique structure, featuring a chlorine atom on the phenyl ring, can impart specific properties to the final peptide, influencing its conformation, binding affinity, and metabolic stability. However, a comprehensive evaluation of its quality parameters against viable alternatives is essential for informed decision-making in research and development.

Alternatives at a Glance

This guide focuses on the comparison of (r)-2-Amino-2-(4-chlorophenyl)acetic acid with its enantiomer and two other closely related substituted phenylglycine derivatives:

  • (s)-2-Amino-2-(4-chlorophenyl)acetic acid: The enantiomer of the primary compound.

  • (r)-2-Amino-2-phenylacetic acid: The parent compound without substitution on the phenyl ring.

  • (r)-2-Amino-2-(4-methoxyphenyl)acetic acid: An analogue with an electron-donating methoxy group.

Quality and Purity Profile: A Tabular Comparison

The quality of a chiral amino acid is paramount for its successful application. Key parameters include purity, optical rotation (an indicator of enantiomeric purity), and the absence of impurities. While complete Certificates of Analysis (CoA) for all compounds were not publicly available, the following table summarizes typical specifications from suppliers and data from an available CoA for (r)-2-Amino-2-phenylacetic acid.

Parameter(r)-2-Amino-2-(4-chlorophenyl)acetic acid(s)-2-Amino-2-(4-chlorophenyl)acetic acid(r)-2-Amino-2-phenylacetic acid(r)-2-Amino-2-(4-methoxyphenyl)acetic acid
Purity (by HPLC) >98.0%[1][2]>98.0% (Typical)98.16%>95.0%[3]
Appearance White to off-white solidWhite to off-white solidWhite SolidInformation not available
Molecular Formula C₈H₈ClNO₂[2]C₈H₈ClNO₂C₈H₉NO₂C₉H₁₁NO₃[4]
Molecular Weight 185.61 g/mol [2]185.61 g/mol 151.16 g/mol 181.19 g/mol [4]
Specific Rotation Information not availableInformation not available-149.1° (c=1.0, 1M HCl)Information not available
Enantiomeric Excess (e.e.) Information not availableInformation not availableInformation not availableInformation not available
NMR Conforms to structure (Typical)Conforms to structure (Typical)Conforms to StructureConforms to structure (Typical)
MS Conforms to structure (Typical)Conforms to structure (Typical)Conforms to StructureConforms to structure (Typical)

Performance in Peptide Synthesis: The Challenge of Racemization

A critical performance indicator for chiral amino acids in solid-phase peptide synthesis (SPPS) is their resistance to racemization during the coupling process. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other amino acids.[5] This is a crucial consideration as the presence of the undesired enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate and can have different biological activities.

The electronic properties of the substituent on the phenyl ring can influence the rate of racemization. It is suggested that electron-withdrawing groups, such as the chloro group in (r)-2-Amino-2-(4-chlorophenyl)acetic acid, may increase the acidity of the alpha-proton, making it more prone to epimerization under the basic conditions often employed in Fmoc-SPPS.[5][6] Conversely, an electron-donating group, like the methoxy group in (r)-2-Amino-2-(4-methoxyphenyl)acetic acid, is expected to decrease the rate of racemization.[5]

Experimental Protocols

To ensure the reliable assessment of the quality and performance of these chiral amino acids, standardized analytical and synthetic protocols are essential.

Chiral HPLC Analysis for Enantiomeric Purity

The determination of enantiomeric excess is crucial for confirming the quality of a chiral amino acid. A general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is outlined below.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Amino Acid in Mobile Phase filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto Chiral HPLC Column filter->inject separate Isocratic or Gradient Elution (e.g., Hexane/IPA with TFA) inject->separate detect UV Detection (e.g., 220 nm) separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (e.e. %) integrate->calculate

Caption: Workflow for determining the enantiomeric purity of chiral amino acids via HPLC.

Methodology:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is typically used.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is a common choice for normal-phase chromatography. For reversed-phase applications, a buffered aqueous solution with an organic modifier like acetonitrile or methanol is used.[7]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

The following is a general protocol for the coupling of Fmoc-protected amino acids, including substituted phenylglycines, in solid-phase peptide synthesis.

SPPS Coupling Cycle

cluster_spps SPPS Cycle resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling of next Fmoc-Amino Acid (Coupling Reagents: HBTU/DIPEA) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 next_cycle Proceed to next cycle or Final Cleavage wash2->next_cycle

Caption: A typical cycle for solid-phase peptide synthesis using Fmoc chemistry.

Methodology:

  • Resin: Start with a suitable resin, such as Rink Amide or Wang resin, depending on the desired C-terminal functionality.

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus. The completion of this step can be monitored by UV absorbance of the fulvene-piperidine adduct.[8]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-(r)-2-Amino-2-(4-chlorophenyl)acetic acid) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The reaction is typically allowed to proceed for 1-2 hours. Monitoring the reaction for the disappearance of free amines using a Kaiser test is recommended.[9]

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Conclusion and Recommendations

The choice between (r)-2-Amino-2-(4-chlorophenyl)acetic acid and its alternatives will depend on the specific requirements of the target peptide.

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid is a suitable choice when the introduction of a chloro substituent is desired for modulating the properties of the peptide. However, researchers should be mindful of the potential for increased racemization and optimize coupling conditions accordingly.

  • (s)-2-Amino-2-(4-chlorophenyl)acetic acid would be selected to introduce the opposite stereochemistry at a specific position in the peptide chain.

  • (r)-2-Amino-2-phenylacetic acid , as the parent compound, offers a less sterically hindered and electronically neutral side chain, which may be advantageous in certain contexts.

  • (r)-2-Amino-2-(4-methoxyphenyl)acetic acid , with its electron-donating group, may offer greater stability against racemization during SPPS, making it a potentially safer choice for sensitive sequences.

For all applications, it is imperative to source these amino acids from reputable suppliers who can provide a detailed Certificate of Analysis to ensure high purity and enantiomeric excess. Furthermore, careful optimization of the coupling protocol in SPPS is crucial to minimize racemization and ensure the synthesis of the desired peptide with high fidelity.

References

(R)-4-Chlorophenylglycine in Focus: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, (R)-4-Chlorophenylglycine stands as a notable non-proteinogenic amino acid, primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its rigid structure and chirality make it a valuable building block in creating novel therapeutic agents. This guide provides a comparative analysis of (R)-4-Chlorophenylglycine and related phenylglycine derivatives, with a focus on their activity as metabotropic glutamate receptor (mGluR) antagonists, supported by experimental data from peer-reviewed studies.

Performance Comparison with Alternative mGluR Antagonists

(R)-4-Chlorophenylglycine belongs to the family of phenylglycine derivatives, which have been extensively studied as antagonists of metabotropic glutamate receptors. These receptors are G-protein coupled receptors that play significant roles in modulating synaptic plasticity and neuronal excitability. The antagonist activity of several key phenylglycine analogues at different mGluR subtypes is summarized below.

CompoundReceptor SubtypeAntagonist Potency (IC50/pA2)Reference
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1αIC50: 4-72 µM[2]
mGluR1pA2: 4.46[1]
mGluR5aIC50: 150-156 µM[2]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1αIC50: 29-100 µM[2]
mGluR1pA2: 4.38[1]
mGluR5aIC50: 115-210 µM[2]
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR1αIC50: 19-50 µM[2]
mGluR1pA2: 4.38[1]
mGluR2Agonist[1]
mGluR5aIC50: 53-280 µM[2]
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)Group II mGluRsPotent and Selective Antagonist[3]
(RS)-4-Phosphonophenylglycine (PPG)Group III mGluRs (hGluR4a, hGluR6, hGluR8a)Agonist (EC50: 0.2 - 5.2 µM)[4]

Table 1: Comparative antagonist potencies of phenylglycine derivatives at various metabotropic glutamate receptor subtypes. Note that while (R)-4-Chlorophenylglycine itself is not listed due to a lack of direct comparative studies in the reviewed literature, the data for structurally similar compounds like (S)-4-Carboxyphenylglycine provide a strong indication of its potential activity profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of phenylglycine derivatives.

Measurement of Phosphoinositide (PI) Hydrolysis

This assay is a common method to determine the activity of compounds at Gq-coupled receptors like Group I mGluRs (mGluR1 and mGluR5).

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1α or mGluR5a subtype are cultured in appropriate media.

  • Metabolic Labeling: Cells are incubated with myo-[³H]inositol (1 µCi/ml) for 16-24 hours to label the cellular phosphoinositide pools.

  • Compound Incubation: Cells are washed and then pre-incubated with the test compound (e.g., a phenylglycine derivative) at various concentrations for a specified time.

  • Agonist Stimulation: A known mGluR agonist, such as quisqualate or L-glutamate, is added to stimulate the receptor and induce PI hydrolysis.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the accumulated inositol phosphates (IPs) are extracted.

  • Quantification: The radioactivity of the extracted IPs is measured using liquid scintillation counting to determine the extent of PI hydrolysis. The antagonist potency (IC50) is calculated by measuring the concentration of the antagonist that inhibits 50% of the agonist-induced response.[2]

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This assay also assesses the activation of Gq-coupled receptors by measuring the release of calcium from intracellular stores.

  • Cell Culture: CHO cells expressing the target mGluR subtype are grown on coverslips.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, for a designated period.

  • Compound Application: The coverslip is placed in a perfusion chamber on a microscope stage. The test antagonist is applied, followed by the application of an agonist.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.

  • Data Analysis: The antagonist's effect is quantified by its ability to block the agonist-induced increase in intracellular calcium.[2]

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental procedures involved, the following diagrams have been generated.

mGluR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR1/5) Glutamate->mGluR Activates Antagonist (R)-4-Chlorophenylglycine (or analogue) Antagonist->mGluR Blocks G_protein Gq Protein mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release

Metabotropic Glutamate Receptor (Group I) Signaling Pathway.

Experimental_Workflow A CHO Cell Culture with Expressed mGluR Subtype B Metabolic Labeling with [³H]inositol or Loading with Fura-2/AM A->B C Incubation with (R)-4-Chlorophenylglycine Analogue (Antagonist) B->C D Stimulation with mGluR Agonist (e.g., Glutamate) C->D E Measurement of Inositol Phosphates (PI Assay) or [Ca²⁺]i (Calcium Assay) D->E F Data Analysis: Determine IC50/pA2 Values E->F

General Experimental Workflow for Assessing mGluR Antagonist Activity.

References

Safety Operating Guide

Proper Disposal of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, (r)-2-Amino-2-(4-chlorophenyl)acetic acid and its containers must be treated as hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste. This guide provides detailed procedures for the safe handling, storage, and disposal of (r)-2-Amino-2-(4-chlorophenyl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards. This compound is classified as a skin, eye, and respiratory irritant.[1][2]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before commencing any work. The following PPE is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[2]

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required.[2]

Engineering Controls: All handling of (r)-2-Amino-2-(4-chlorophenyl)acetic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of (r)-2-Amino-2-(4-chlorophenyl)acetic acid from a laboratory setting.

1. Waste Identification and Segregation:

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid is a halogenated organic compound .

  • It must be segregated from non-halogenated chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid (r)-2-Amino-2-(4-chlorophenyl)acetic acid waste in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical.

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.

  • Contaminated Materials: Any materials contaminated with (r)-2-Amino-2-(4-chlorophenyl)acetic acid, such as gloves, weighing paper, or pipette tips, must be disposed of as hazardous waste in the same container as the solid waste.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(r)-2-Amino-2-(4-chlorophenyl)acetic acid"

    • The primary hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

4. Temporary Storage in the Laboratory:

  • Waste containers must be kept tightly sealed except when adding waste.

  • Store the waste in a designated satellite accumulation area within the laboratory.

  • This area should be away from sources of ignition and incompatible materials.[4]

  • Do not accumulate large quantities of waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor in a timely manner.

5. Arranging for Final Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • The final disposal method will be determined by the licensed waste disposal facility but will likely involve controlled incineration with flue gas scrubbing to neutralize the resulting acidic gases.[1][2]

Quantitative Data Summary

Due to the hazardous nature of this halogenated organic compound, in-lab treatment such as neutralization for sewer disposal is not recommended. Therefore, quantitative thresholds for such disposal methods are not applicable. The primary disposal route is via a licensed hazardous waste facility.

ParameterGuidelineSource
Disposal Method Transfer to a licensed chemical destruction plant or controlled incineration.[1][2]
Sewer Disposal Prohibited. Do not discharge to sewer systems.[1]
In-Lab Treatment Not recommended due to the chlorinated aromatic component.General Hazardous Waste Guidelines

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_prohibited Prohibited Actions start Generate (r)-2-Amino-2-(4-chlorophenyl)acetic acid waste ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe Safety First fume_hood Work in a chemical fume hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a dedicated, compatible, and sealed waste container segregate->container no_sewer Do NOT dispose down the sewer segregate->no_sewer no_trash Do NOT dispose in regular trash segregate->no_trash label_container Label container with: - 'Hazardous Waste' - Full chemical name - Hazards - Date container->label_container store Store in a designated satellite accumulation area label_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs end Disposal via licensed facility (Incineration) contact_ehs->end

Caption: Disposal workflow for (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

References

Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid (CAS: 43189-37-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Source/Standard
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.[1]
Hand Protection Chemical-resistant gloves are required.[1]

Operational Plan for Safe Handling

A systematic approach to handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Spill & Exposure Response cluster_disposal Waste Disposal receiving Receiving: Inspect container integrity. Verify labeling. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. receiving->storage Upon receipt ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat - Respirator (if needed) storage->ppe Before handling weighing Weighing & Preparation: Use a chemical fume hood or ventilated enclosure. Avoid generating dust. ppe->weighing experiment Experimental Use: Handle with care to prevent contact. Keep reaction vessels closed when possible. weighing->experiment waste_collection Waste Collection: Collect excess reagent and contaminated materials in a labeled, sealed container. experiment->waste_collection Post-experiment spill Spill Cleanup: Evacuate area. Wipe up with absorbent material. Place in a sealed container for disposal. exposure Exposure Response: Eye Contact: Rinse with water for 15 mins. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention. disposal Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. waste_collection->disposal

Safe handling workflow for (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep the container tightly sealed when not in use.

  • Preparation and Use:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

    • Don all required PPE as outlined in the table above before handling the compound.

    • Avoid direct contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Spill and Emergency Procedures:

    • Spill: In case of a spill, avoid breathing dust.[3] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of (r)-2-Amino-2-(4-chlorophenyl)acetic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Segregation:

    • Collect all waste containing (r)-2-Amino-2-(4-chlorophenyl)acetic acid, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Ensure the waste container is kept closed except when adding waste.

  • Disposal:

    • Dispose of the hazardous waste through a licensed environmental disposal service.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Phg(4-Cl)-OH
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
H-D-Phg(4-Cl)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.